11-Maleimidoundecanoic Acid Hydrazide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
IUPAC Name |
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21/h10-11H,1-9,12,16H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGQCJDEFYSDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403304 | |
| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359436-62-7 | |
| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 11-Maleimidoundecanoic Acid Hydrazide: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Maleimidoundecanoic Acid Hydrazide, commonly known as KMUH, is a versatile heterobifunctional crosslinking reagent that has garnered significant attention in the fields of bioconjugation, drug delivery, and diagnostics. Its unique molecular architecture, featuring a sulfhydryl-reactive maleimide (B117702) group and a carbonyl-reactive hydrazide moiety separated by a long 11-carbon atom spacer arm, enables the precise and stable linkage of diverse biomolecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in the development of Antibody-Drug Conjugates (ADCs) and the functionalization of surfaces. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.
Introduction
This compound (KMUH) is a chemical tool of significant interest in the realm of life sciences and pharmaceutical development. It belongs to the class of heterobifunctional crosslinkers, meaning it possesses two different reactive groups that can specifically and sequentially react with distinct functional groups on other molecules. This characteristic allows for the controlled and directional conjugation of biomolecules, such as proteins, peptides, and carbohydrates, which is crucial for the construction of complex and functional bioactive conjugates.
The core structure of KMUH consists of a maleimide group at one terminus, a hydrazide group at the other, and a flexible 11-carbon aliphatic spacer arm in between. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[1] The hydrazide group, on the other hand, readily reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1] This dual reactivity makes KMUH an ideal linker for a wide array of applications, including the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the immobilization of glycoproteins on surfaces, and the creation of pH-sensitive drug delivery systems.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | KMUH, N-(κ-Maleimidoundecanoic acid) hydrazide | |
| CAS Number | 359436-62-7 | [1][2][3] |
| Molecular Formula | C₁₅H₂₅N₃O₃ | [1][2][3] |
| Molecular Weight | 295.38 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Spacer Arm Length | 19.0 Å | [1] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). | |
| Storage | Store at -20°C, desiccated. | [3] |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis can be valuable for specialized applications or custom modifications. A general synthetic route involves a multi-step process:
-
Protection of Hydrazine (B178648): The synthesis typically begins with the protection of one of the amino groups of hydrazine to prevent side reactions.
-
Coupling with Undecanoic Acid Derivative: The protected hydrazine is then reacted with a derivative of undecanoic acid that has a leaving group at one end and a precursor to the maleimide group at the other.
-
Formation of the Maleimide Ring: The maleimide ring is then formed, often through a cyclization reaction.
-
Deprotection of the Hydrazide: Finally, the protecting group on the hydrazide is removed to yield the final product.
Reactivity and Mechanism of Action
The utility of this compound stems from the specific reactivity of its two terminal functional groups.
Maleimide-Thiol Reaction
The maleimide group reacts specifically with sulfhydryl groups (thiols) via a Michael addition reaction. This reaction is most efficient at a pH range of 6.5-7.5 and results in the formation of a stable thioether bond.[4] At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, although the reaction with thiols is significantly faster within the optimal pH range.
Hydrazide-Carbonyl Reaction
The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond. This reaction is typically carried out in a slightly acidic buffer (pH 4-6) to facilitate the dehydration step of the reaction. The resulting hydrazone bond is relatively stable under physiological conditions (pH 7.4) but can be designed to be acid-labile, cleaving in the more acidic environments of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0).[5] This pH-sensitive cleavage is a key feature exploited in the design of ADCs for targeted drug release within cancer cells.[5] Research has shown that hydrazone bonds formed with KMUH have a half-life of 48 hours at pH 7.4.[1] Furthermore, pH-responsive nanocarriers utilizing KMUH-based hydrazone linkages demonstrated approximately 80% drug release at pH 5.0, simulating the endosomal environment, compared to less than 20% release at the physiological pH of 7.4.[1]
Experimental Protocols
The following sections provide detailed methodologies for key applications of this compound.
Protocol for the Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a general two-step procedure for conjugating a cytotoxic drug containing a carbonyl group to an antibody with available cysteine residues using KMUH.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound (KMUH)
-
Cytotoxic drug with a carbonyl group
-
Reducing agent (e.g., TCEP-HCl)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffers:
-
Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2, with 5 mM EDTA
-
Conjugation Buffer B: Acetate buffer, pH 5.0
-
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Analytical equipment for characterization (e.g., HIC-HPLC, SEC-HPLC, Mass Spectrometry)
Procedure:
Step 1: Reaction of Antibody with KMUH (Maleimide-Thiol Conjugation)
-
Antibody Reduction (Optional): If the antibody's hinge region disulfides are to be used for conjugation, partially reduce the antibody. Dissolve the antibody in Conjugation Buffer A. Add a 2-5 molar excess of TCEP-HCl. Incubate at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer A.
-
KMUH Preparation: Prepare a 10 mM stock solution of KMUH in anhydrous DMSO or DMF.
-
Conjugation: To the reduced and desalted antibody solution, add a 5-20 molar excess of the KMUH stock solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours.
-
Quenching: Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the initial amount of KMUH. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess KMUH and quenching reagent by buffer exchange into Conjugation Buffer B using a desalting column. The product is the antibody-KMUH conjugate.
Step 2: Reaction of Antibody-KMUH with Carbonyl-Containing Drug (Hydrazide-Carbonyl Conjugation)
-
Drug Preparation: Prepare a stock solution of the carbonyl-containing cytotoxic drug in a suitable organic solvent (e.g., DMSO).
-
Conjugation: To the purified antibody-KMUH conjugate in Conjugation Buffer B, add a 2-10 molar excess of the drug stock solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight. The reaction should be protected from light if the drug is light-sensitive.
-
Purification: Purify the resulting ADC from excess drug and solvent using a desalting column or size-exclusion chromatography (SEC) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.
Protocol for Glycoprotein (B1211001) Immobilization on a Surface
This protocol outlines the steps for covalently attaching glycoproteins to a hydrazide-activated surface, which can be prepared using KMUH.
Materials:
-
Surface with a suitable functional group for reaction with the maleimide end of KMUH (e.g., a thiol-modified surface).
-
This compound (KMUH)
-
Glycoprotein of interest
-
Sodium periodate (B1199274) (NaIO₄)
-
Activation Buffer: PBS, pH 7.2
-
Oxidation Buffer: Acetate buffer, pH 5.5
-
Coupling Buffer: Acetate buffer, pH 5.0
-
Blocking Buffer: Tris-buffered saline (TBS) with 3% BSA
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
Step 1: Preparation of a Hydrazide-Functionalized Surface
-
Surface Activation: Start with a surface that has been functionalized with thiol groups.
-
KMUH Reaction: Prepare a solution of KMUH in Activation Buffer. Immerse the thiol-functionalized surface in the KMUH solution and incubate for 2-4 hours at room temperature to form a covalent thioether bond.
-
Washing: Thoroughly wash the surface with Activation Buffer and then with deionized water to remove any unreacted KMUH. The surface is now functionalized with hydrazide groups.
Step 2: Immobilization of the Glycoprotein
-
Glycoprotein Oxidation: Dissolve the glycoprotein in Oxidation Buffer. Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM. Incubate the reaction for 30 minutes at room temperature in the dark. This step oxidizes the cis-diol groups on the carbohydrate moieties of the glycoprotein to aldehydes.
-
Removal of Oxidant: Remove the excess sodium periodate by buffer exchange into Coupling Buffer using a desalting column.
-
Immobilization: Immerse the hydrazide-functionalized surface in the solution of the oxidized glycoprotein. Incubate for 2-4 hours at room temperature or overnight at 4°C to allow the formation of hydrazone bonds.
-
Blocking: Block any remaining reactive sites on the surface by incubating with Blocking Buffer for 1 hour at room temperature.
-
Final Washing: Wash the surface extensively with PBST and then with deionized water to remove any non-covalently bound protein. The glycoprotein is now covalently immobilized on the surface.
Data Presentation
This section summarizes key quantitative data related to the performance of this compound in a tabular format for easy comparison.
Table 1: Reaction Kinetics and Stability
| Parameter | Condition | Value | Reference |
| Maleimide-Thiol Reaction pH Optimum | Aqueous Buffer | 6.5 - 7.5 | [4] |
| Hydrazone Bond Formation pH Optimum | Aqueous Buffer | 4.0 - 6.0 | |
| Hydrazone Bond Half-life | pH 7.4 | 48 hours | [1] |
| Drug Release from pH-sensitive Nanocarriers | pH 5.0 | ~80% | [1] |
| Drug Release from pH-sensitive Nanocarriers | pH 7.4 | <20% | [1] |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC) using KMUH.
Signaling Pathway: ADC Mechanism of Action
Caption: Mechanism of action of an ADC with a pH-sensitive hydrazone linker, leading to targeted cell death.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and biotechnology. Its well-defined reactivity and long spacer arm provide a reliable method for the creation of sophisticated bioconjugates. The ability to form stable thioether bonds and pH-sensitive hydrazone linkages makes it particularly well-suited for the construction of Antibody-Drug Conjugates designed for targeted cancer therapy. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers, enabling them to effectively harness the potential of this compound in their research endeavors. As the field of bioconjugation continues to evolve, the demand for well-characterized and reliable crosslinkers like KMUH is expected to grow, further driving innovation in targeted therapeutics and diagnostics.
References
- 1. This compound (359436-62-7) for sale [vulcanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
N-κ-maleimidoundecanoic acid hydrazide (KMUH): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-κ-maleimidoundecanoic acid hydrazide (KMUH) is a heterobifunctional crosslinker integral to the field of bioconjugation. Its unique chemical architecture, featuring a sulfhydryl-reactive maleimide (B117702) group and a carbonyl-reactive hydrazide moiety, enables the covalent linkage of diverse biomolecules. This guide provides an in-depth exploration of KMUH, its chemical properties, reaction mechanisms, and detailed protocols for its application, with a focus on empowering researchers in the development of advanced biotherapeutics and diagnostic agents.
Core Principles and Chemical Properties
KMUH is characterized by a long, flexible 11-atom (19.0 Å) aliphatic spacer arm that separates the two reactive functional groups.[1][2] This extended spacer minimizes steric hindrance between the conjugated molecules, preserving their native conformations and biological activities. The maleimide group exhibits high selectivity for sulfhydryl groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[2] Conversely, the hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage.[3] Aldehydes can be generated on glycoproteins through mild oxidation of their carbohydrate moieties.[3]
Quantitative Data Summary
For ease of reference, the key quantitative properties of KMUH are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight (TFA salt) | 409.40 g/mol | [4][5] |
| Molecular Weight (free base) | 295.38 g/mol | [1] |
| Molecular Formula (TFA salt) | C₁₇H₂₆F₃N₃O₅ | [5] |
| Molecular Formula (free base) | C₁₅H₂₅N₃O₃ | [1] |
| Spacer Arm Length | 19.0 Å (11 atoms) | [1][2] |
| Solubility | Soluble in DMF and DMSO; not water-soluble. | [4] |
| Purity | ≥ 95% | [5] |
| Storage | Store desiccated at 2-8°C for long-term storage. | [5] |
| Reactive Groups | Maleimide and Hydrazide | [4] |
| Reactivity | Sulfhydryl and Carbonyl (Aldehyde)/Carboxyl (with EDC) | [4] |
Reaction Mechanisms and Signaling Pathways
The utility of KMUH lies in the distinct and controllable reactivity of its two functional ends. The conjugation process is typically performed sequentially to prevent self-conjugation and ensure the formation of well-defined bioconjugates.
Maleimide-Thiol Conjugation
The maleimide group of KMUH reacts with a free sulfhydryl group (e.g., from a cysteine residue in a protein or peptide) via a Michael addition reaction. This reaction is highly efficient and specific at a pH range of 6.5-7.5, resulting in the formation of a stable thioether bond.[2] At pH values above 7.5, the maleimide group may exhibit some reactivity towards primary amines.[3]
Figure 1: Maleimide-Thiol Conjugation Pathway.
Hydrazide-Carbonyl Conjugation
The hydrazide moiety of KMUH reacts with a carbonyl group (aldehyde or ketone) to form a stable hydrazone bond.[3] This reaction is most efficient at a pH of 5.0-7.0.[5] Carbonyl groups can be introduced into biomolecules, such as glycoproteins, by gentle oxidation of their sugar residues with sodium meta-periodate.[3] Furthermore, the hydrazide group can also be conjugated to carboxyl groups in the presence of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a stable amide bond.[3]
Figure 2: Hydrazide-Carbonyl Conjugation Pathway.
Experimental Protocols
The following section provides a detailed, two-step protocol for the conjugation of a sulfhydryl-containing protein to a glycoprotein (B1211001) using KMUH. This protocol is a representative example and may require optimization based on the specific biomolecules being conjugated.
Materials and Reagents
-
Sulfhydryl-containing protein (Protein-SH)
-
Glycoprotein
-
KMUH (N-κ-maleimidoundecanoic acid hydrazide)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sodium Acetate (B1210297) Buffer, 0.1 M, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Desalting columns
-
Reaction tubes
Experimental Workflow Diagram
Figure 3: Experimental Workflow for Glycoprotein-Protein Conjugation using KMUH.
Step 1: Oxidation of Glycoprotein
-
Buffer Exchange: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer, pH 5.5.
-
Periodate Solution Preparation: Prepare a fresh solution of 20 mM sodium meta-periodate in the same acetate buffer. Protect the solution from light.
-
Oxidation Reaction: Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.[3] Incubate the reaction for 30 minutes at 4°C in the dark.
-
Purification: Remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.2. The resulting solution contains the glycoprotein with reactive aldehyde groups.
Step 2: Reaction of Activated Glycoprotein with KMUH
-
KMUH Solution Preparation: Immediately before use, dissolve KMUH in DMF or DMSO to a concentration of 10-50 mM.[3]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved KMUH to the activated glycoprotein solution.[2] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Purification: Remove excess, unreacted KMUH using a desalting column equilibrated with PBS, pH 7.2. The eluate contains the KMUH-activated glycoprotein.
Step 3: Conjugation of KMUH-Activated Glycoprotein to Sulfhydryl-Containing Protein
-
Protein Preparation: Dissolve the sulfhydryl-containing protein in PBS, pH 7.2. If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.[3]
-
Final Conjugation: Add the KMUH-activated glycoprotein to the sulfhydryl-containing protein. A 1:1 molar ratio is a good starting point, but the optimal ratio should be determined empirically.[2]
-
Incubation: Incubate the final reaction mixture for 2 hours at room temperature or 4 hours at 4°C.[3]
-
Purification and Characterization: The final conjugate can be purified from unreacted components by size-exclusion chromatography (SEC). The purity and identity of the conjugate should be confirmed by SDS-PAGE, and the extent of conjugation can be determined by techniques such as mass spectrometry.
Applications in Research and Drug Development
The unique properties of KMUH make it a valuable tool in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): KMUH is used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[5] The long spacer arm can be particularly advantageous in this context, potentially improving the pharmacokinetic properties of the ADC.
-
Protein-Protein Conjugation: It facilitates the creation of well-defined protein-protein conjugates for studying protein interactions or creating bifunctional fusion proteins.[3]
-
Immobilization of Biomolecules: KMUH can be used to attach proteins or peptides to surfaces for applications in biosensors and immunoassays.
-
Targeted Drug Delivery: By conjugating targeting ligands (e.g., peptides) to drug-loaded nanoparticles or liposomes, KMUH can enhance the specificity of drug delivery systems.[5]
Conclusion
N-κ-maleimidoundecanoic acid hydrazide (KMUH) is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient conjugation of a wide range of biomolecules. Its long, flexible spacer arm and well-defined reactive ends provide researchers with a high degree of control over the conjugation process. The detailed protocols and fundamental principles outlined in this guide are intended to facilitate the successful application of KMUH in the development of innovative bioconjugates for therapeutic and diagnostic purposes. As the field of bioconjugation continues to evolve, reagents like KMUH will undoubtedly play a crucial role in advancing the frontiers of medicine and biotechnology.
References
- 1. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Thermo Scientific™ KMUH (N-κ-maleimidoundecanoic acid hydrazide) | Fisher Scientific [fishersci.ca]
- 5. κ-Maleimidoundecanoic Acid Hydrazide (KMUH) - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to Heterobifunctional Crosslinker Maleimide Hydrazide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers featuring maleimide (B117702) and hydrazide reactive groups. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the chemistry, applications, and practical considerations for utilizing these powerful bioconjugation reagents.
Core Principles of Maleimide-Hydrazide Crosslinkers
Heterobifunctional crosslinkers are reagents with two different reactive groups, allowing for the sequential and specific conjugation of two different biomolecules.[1] Maleimide-hydrazide crosslinkers, such as 4-(4-N-maleimidophenyl)butyric acid hydrazide (MPBH), are designed to connect molecules containing sulfhydryl (thiol) groups to molecules with carbonyl groups (aldehydes or ketones).[1] This specificity makes them invaluable tools in creating well-defined bioconjugates.[1][2]
The maleimide group is highly selective for sulfhydryl groups, typically found in cysteine residues of proteins.[2] The hydrazide group reacts with carbonyl groups, which can be naturally present in molecules like carbohydrates or can be generated by the oxidation of vicinal diols in glycoproteins.[3]
Maleimide-Thiol Reaction
The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond (specifically, a thiosuccinimide adduct).[4][5] This reaction is highly efficient and chemoselective under mild, near-neutral pH conditions.[4][5]
Key Characteristics:
-
Specificity: Highly selective for thiol groups.[4]
-
pH Dependence: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[2][6] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6] Above pH 8.5, reactivity towards primary amines increases, and the maleimide group is prone to hydrolysis into a non-reactive maleamic acid.[2][7]
-
Stability: The resulting thiosuccinimide linkage is generally stable.[2] However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.[8][9] Hydrolysis of the thiosuccinimide ring can occur, which paradoxically leads to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[9][10][11]
Hydrazide-Carbonyl Reaction
The hydrazide group reacts with aldehydes and ketones to form a hydrazone bond.[3][12] This condensation reaction is also pH-dependent and is typically catalyzed by acid.[13][14]
Key Characteristics:
-
Specificity: Reacts with aldehydes and ketones.[3]
-
pH Dependence: The reaction is favored under mildly acidic conditions (pH 5-7).[15] At very low pH, the hydrazide can be protonated, losing its nucleophilicity, while at high pH, the carbonyl group is not sufficiently protonated for the reaction to proceed efficiently.[13]
-
Stability: The hydrazone bond is stable at neutral pH but is susceptible to hydrolysis in acidic environments.[12][16] This pH-sensitive nature is a key feature, often exploited for the controlled release of drugs in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[12][16] Aromatic hydrazones are generally more stable than aliphatic ones.[16][17]
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data for the maleimide-thiol and hydrazide-carbonyl reactions.
| Parameter | Optimal Value/Range | Notes |
| pH | 6.5 - 7.5 | Maximizes selectivity for thiols over amines and minimizes hydrolysis of the maleimide group.[2][6] |
| Temperature | Room Temperature (20-25°C) | The reaction is efficient at ambient temperatures. |
| Reaction Time | 30 minutes - 2 hours | Reaction times can vary based on reactant concentrations and the specific biomolecules involved.[7] |
| Buffer Composition | Phosphate, HEPES, Tris buffers | Buffers should be free of extraneous thiols (e.g., DTT, beta-mercaptoethanol).[2] TCEP can be used as a reducing agent as it does not contain a thiol group.[2] EDTA can be included to chelate metals that may oxidize thiols.[2] |
| Molar Ratio | 2:1 to 5:1 (maleimide:thiol) | A molar excess of the maleimide-containing reagent is often used to ensure complete reaction with the available thiols.[7] |
Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation.
| Parameter | Optimal Value/Range | Notes |
| pH | 5.0 - 7.0 | Mildly acidic conditions catalyze the reaction.[15] |
| Temperature | Room Temperature to 37°C | The reaction can be performed at ambient or physiological temperatures. |
| Reaction Time | 1 - 24 hours | Reaction times are generally longer than for maleimide-thiol reactions and depend on the reactivity of the carbonyl group. |
| Buffer Composition | Acetate or Phosphate buffers | The choice of buffer should maintain the desired pH. |
| Catalyst (Optional) | Aniline and its derivatives | Can be used to accelerate the reaction, although often not necessary.[18] |
Table 2: Optimal Reaction Conditions for Hydrazide-Carbonyl Conjugation.
Experimental Protocols
General Two-Step Protocol for Protein-Glycoprotein Conjugation
This protocol outlines the general steps for conjugating a thiol-containing protein to a glycoprotein (B1211001) using a maleimide-hydrazide crosslinker.
Materials:
-
Maleimide-hydrazide crosslinker (e.g., MPBH)
-
Thiol-containing protein
-
Glycoprotein
-
Sodium meta-periodate
-
Reaction Buffer A (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Reaction Buffer B (e.g., 100 mM Acetate, pH 5.5)
-
Quenching reagent for periodate (B1199274) (e.g., glycerol)
-
Quenching reagent for maleimide (e.g., free cysteine or beta-mercaptoethanol)
-
Desalting columns
Procedure:
Step 1: Oxidation of Glycoprotein
-
Dissolve the glycoprotein in Reaction Buffer B.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol.
-
Remove excess periodate and byproducts using a desalting column equilibrated with Reaction Buffer B. The resulting solution contains the aldehyde-activated glycoprotein.
Step 2: Reaction of Crosslinker with Aldehyde-Activated Glycoprotein
-
Dissolve the maleimide-hydrazide crosslinker in a suitable solvent (e.g., DMSO) and add it to the aldehyde-activated glycoprotein solution. A 10-50 fold molar excess of the crosslinker is typically used.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer A. This results in a maleimide-activated glycoprotein.
Step 3: Conjugation of Maleimide-Activated Glycoprotein with Thiol-Containing Protein
-
If the thiol-containing protein has disulfide bonds, they may need to be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes.[19] Remove the TCEP using a desalting column equilibrated with Reaction Buffer A.
-
Immediately add the maleimide-activated glycoprotein to the thiol-containing protein.
-
Incubate for 1-2 hours at room temperature.
-
Quench any unreacted maleimide groups by adding a free thiol like cysteine to the reaction mixture.
-
Purify the final conjugate using size-exclusion chromatography or other appropriate purification methods.
Protocol for Antibody-Drug Conjugate (ADC) Formation
This protocol describes the conjugation of a drug-linker containing a hydrazide to an antibody with engineered cysteines.
Materials:
-
Antibody with available cysteine residues
-
Drug-linker with a maleimide group
-
Reducing agent (e.g., TCEP)
-
Conjugation Buffer (e.g., PBS with EDTA, pH 7.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Antibody Reduction: Dissolve the antibody in Conjugation Buffer. Add a controlled molar excess of TCEP to reduce the interchain disulfide bonds. Incubate for 1-2 hours at 37°C. Remove excess TCEP using a desalting column.
-
Drug-Linker Conjugation: Dissolve the maleimide-containing drug-linker in a co-solvent like DMSO. Add the drug-linker solution to the reduced antibody at a specific molar ratio.
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature. Protect from light if the drug is light-sensitive.
-
Quenching: Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups on the antibody.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and antibody using size-exclusion chromatography or hydrophobic interaction chromatography.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Mandatory Visualizations
Caption: Reaction scheme of maleimide-hydrazide crosslinkers.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Logic for studying protein interactions using a crosslinker.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. bachem.com [bachem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrazone - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. korambiotech.com [korambiotech.com]
- 16. benchchem.com [benchchem.com]
- 17. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotium.com [biotium.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 11-Maleimidoundecanoic Acid Hydrazide: Solubility and Stability
Introduction
This compound is a heterobifunctional crosslinker essential in bioconjugation, targeted drug delivery, and materials science.[1] Its structure features a maleimide (B117702) group that reacts with sulfhydryl groups and a hydrazide group for conjugation to carbonyls (aldehydes and ketones).[1][2][3] These two reactive ends are separated by a long, 11-carbon aliphatic spacer arm (approximately 19.0 Å), which provides significant reach for crosslinking applications.[1][3] This guide provides a comprehensive overview of the solubility and stability of this crosslinker, complete with experimental protocols and logical diagrams to aid researchers in its effective application.
Solubility
The solubility of this compound is a critical factor for its use in both aqueous and organic media. While the long carbon chain imparts significant hydrophobicity, the terminal reactive groups provide some polarity. Generally, the compound exhibits poor solubility in aqueous buffers, a common challenge for maleimide linkers without solubility-enhancing modifications like polyethylene (B3416737) glycol (PEG).[4][5]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | Insoluble / Very Low | The hydrophobic 11-carbon spacer limits solubility in water.[6] |
| Dimethylformamide (DMF) | Soluble | Recommended as a solvent for creating stock solutions.[6][7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as a solvent for creating stock solutions.[6][7] |
Chemical Stability
The stability of this compound is dictated by its two reactive moieties: the maleimide group and the hydrazide group. Their reactivity and stability are highly dependent on factors such as pH and temperature.
Maleimide Group Stability
The maleimide group is highly reactive towards sulfhydryl groups (thiols), typically found in cysteine residues of proteins. However, it is also susceptible to degradation, primarily through hydrolysis.
-
pH Dependence : The pH of the reaction buffer is the most critical parameter for maleimide stability and reactivity.[8] The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5 .[8][9][10][11]
-
Below pH 6.5 : The reaction rate is significantly slower due to the protonation of the thiol group, which reduces its nucleophilicity.[8]
-
Above pH 7.5 : The maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid.[8][9][10][11] This hydrolysis is irreversible and renders the crosslinker inactive. The rate of hydrolysis increases with pH.[9][12] At pH > 8.5, the maleimide can also react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[10]
-
-
Aqueous Instability : Due to the potential for hydrolysis, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[9] Long-term storage in aqueous buffers is not recommended.[9]
-
Conjugate Stability (Retro-Michael Reaction) : The thioether bond formed between the maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols.[9][13] This can lead to deconjugation and is a critical consideration for the stability of the final conjugate in vivo.[13][14]
Table 2: pH Effects on Maleimide Group Stability and Reactivity
| pH Range | Stability/Reactivity Characteristic | Competing Reactions |
| < 6.5 | High stability, but slow reaction rate with thiols.[8] | - |
| 6.5 - 7.5 | Optimal for specific reaction with thiols. [8][10][11] | Minimal. |
| > 7.5 | Decreased stability; susceptible to hydrolysis.[8][9][15] | Reaction with primary amines becomes competitive.[8][9] |
Hydrazide and Hydrazone Bond Stability
The hydrazide group reacts with carbonyls (aldehydes and ketones) via a condensation reaction to form a stable hydrazone bond.[1][16] This reaction is commonly used to label glycoproteins after their carbohydrate moieties have been oxidized to create aldehydes.[1][3]
-
Hydrazone Bond Stability : The resulting hydrazone bond is generally stable but can be cleaved under acidic conditions. This pH-dependent stability is a key feature exploited in drug delivery systems designed to release a payload in the acidic environment of endosomes or tumors (pH ~5.0).[1]
-
Quantitative Stability Data : Hydrazone bonds formed using this compound have been shown to have a hydrolysis half-life of approximately 48 hours at pH 7.4.[1] In a simulated endosomal environment (pH 5.0), nanocarriers linked via these bonds showed 80% drug release, compared to less than 20% at neutral pH 7.4.[1]
Table 3: Stability of the Hydrazone Bond Formed by this compound
| pH | Stability | Application Context |
| 5.0 | Labile (prone to hydrolysis) | Acid-triggered drug release (e.g., in endosomes/tumors).[1] |
| 7.4 | Relatively Stable (t½ ≈ 48 hours) | Stable under physiological conditions.[1] |
Storage and Handling
Proper storage is crucial to maintain the integrity of the crosslinker.
Table 4: Recommended Storage Conditions
| Condition | Temperature | Notes |
| Long-Term | -20°C[17] or 2-8°C[18] | Store desiccated to protect from moisture.[2] |
| Stock Solutions | -20°C | Prepare in an anhydrous solvent like DMSO or DMF and use promptly.[7] Protect from light.[7] |
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation (e.g., Labeling a Protein)
This protocol outlines the general steps for conjugating the maleimide group of the crosslinker to a sulfhydryl-containing biomolecule.
-
Buffer Preparation :
-
Prepare a reaction buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Tris at a pH of 7.0-7.5.[7][8]
-
Ensure the buffer is free of any extraneous thiol-containing compounds like DTT or beta-mercaptoethanol.[10] TCEP is a suitable reducing agent as it does not contain a thiol group and does not need to be removed prior to the reaction.[7][10]
-
Degas the buffer immediately before use to minimize oxidation of free sulfhydryls.
-
-
Protein/Biomolecule Preparation :
-
If the target sulfhydryl groups are present as disulfide bonds, they must first be reduced. Incubate the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.[7]
-
Remove the reducing agent (if not TCEP) using a desalting column.
-
Dissolve the thiol-containing molecule in the prepared reaction buffer at a concentration of 1-10 mg/mL.[11]
-
-
Crosslinker Preparation :
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]
-
-
Conjugation Reaction :
-
Purification :
-
Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.[13]
-
Protocol 2: Hydrazide-Carbonyl Conjugation (e.g., Labeling a Glycoprotein)
This protocol describes the conjugation of the hydrazide moiety to an aldehyde group, typically generated by oxidizing carbohydrates on a glycoprotein (B1211001).
-
Glycoprotein Preparation and Oxidation :
-
Dissolve the glycoprotein in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.5).
-
To generate aldehyde groups from cis-diol sugars, treat the glycoprotein with an oxidizing agent like sodium periodate (B1199274) (NaIO₄). The concentration and reaction time will depend on the specific glycoprotein.
-
Quench the reaction by adding a quenching agent like glycerol.
-
Remove excess periodate and byproducts by buffer exchange using a desalting column.
-
-
Crosslinker Preparation :
-
Dissolve the this compound in a minimal amount of DMSO or DMF.
-
-
Conjugation Reaction :
-
Add the dissolved crosslinker to the oxidized glycoprotein solution. The reaction is typically carried out at room temperature for several hours to overnight. The optimal pH is often slightly acidic to neutral.
-
The reaction forms a stable hydrazone bond between the crosslinker and the glycoprotein.
-
-
Purification :
-
Purify the resulting conjugate using an appropriate chromatographic method to remove unreacted crosslinker.
-
Visualizations
The following diagrams illustrate the key chemical reactions and logical workflows associated with this compound.
Caption: Reaction pathways of the maleimide group.
Caption: Formation of a hydrazone bond via condensation.
References
- 1. This compound (359436-62-7) for sale [vulcanchem.com]
- 2. Thermo Scientific KMUH (N- -maleimidoundecanoic acid hydrazide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ie]
- 3. N-(kappa-Maleimidoundecanoic acid) hydrazide - Soltec Ventures [soltecventures.com]
- 4. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 6. Thermo Scientific™ KMUH (N-κ-maleimidoundecanoic acid hydrazide) | Fisher Scientific [fishersci.ca]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydrazone - Wikipedia [en.wikipedia.org]
- 17. This compound - Immunomart [immunomart.com]
- 18. κ-Maleimidoundecanoic Acid Hydrazide (KMUH) - Creative Biolabs [creative-biolabs.com]
A Technical Guide to 11-Maleimidoundecanoic Acid Hydrazide (KMUH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the heterobifunctional crosslinker, 11-Maleimidoundecanoic Acid Hydrazide, often abbreviated as KMUH. It details the critical spacer arm length, molecular properties, and a comprehensive experimental protocol for its use in bioconjugation.
Core Molecular Characteristics
This compound is a crosslinking reagent that possesses two distinct reactive groups separated by a long, aliphatic carbon chain. This structure enables the covalent joining of two different molecules. The key reactive moieties are a maleimide (B117702) group, which reacts specifically with sulfhydryl (-SH) groups, and a hydrazide group (-NHNH2), which targets carbonyl groups (aldehydes and ketones).
The spacer arm, an 11-carbon chain, provides significant distance between the conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citation |
| Spacer Arm Length | 19.0 Å | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₅N₃O₃ | [1][5] |
| Molecular Weight | 295.38 g/mol | [1][3] |
| Reactive Groups | Maleimide, Hydrazide | [1][2][4] |
| Reactivity Target 1 (Maleimide) | Sulfhydryl groups (-SH) | [2][6] |
| Reactivity Target 2 (Hydrazide) | Carbonyl groups (aldehydes, ketones) | [2][4] |
| Spacer Composition | 11-carbon aliphatic chain | [1][3] |
| Cleavability | Non-cleavable | [2][4] |
Molecular Structure and Functional Components
The structure of this compound is defined by its three key components: the sulfhydryl-reactive maleimide head, the long alkyl spacer, and the carbonyl-reactive hydrazide tail.
Experimental Protocol: Two-Step Conjugation of a Protein to a Glycoprotein (B1211001)
This protocol outlines a common application for KMUH: covalently linking a protein containing a free sulfhydryl group (Protein-SH) to a glycoprotein. The process involves first oxidizing the glycoprotein's sugar residues to create aldehyde groups, followed by a two-step conjugation reaction.
Materials:
-
This compound (KMUH)
-
Glycoprotein (e.g., an antibody like IgG)
-
Protein-SH (e.g., a thiolated enzyme or peptide)
-
Sodium meta-periodate (NaIO₄)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Oxidation Buffer: 100 mM sodium acetate, pH 5.5
-
Quenching Solution (e.g., 1 M glycerol)
-
Desalting columns
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
Step 1: Oxidation of Glycoprotein Carbohydrates
-
Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of sodium meta-periodate in the same buffer.
-
Add the periodate (B1199274) solution to the glycoprotein solution for a final 10-20 mM periodate concentration.
-
Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-30 mM and incubate for 5-10 minutes.
-
Remove excess periodate and byproducts by passing the oxidized glycoprotein solution through a desalting column equilibrated with Conjugation Buffer.
Step 2: Reaction of KMUH with Oxidized Glycoprotein
-
Immediately prepare a stock solution of KMUH (e.g., 10 mM) in anhydrous DMSO.
-
Add a 50- to 100-fold molar excess of the KMUH stock solution to the purified, oxidized glycoprotein solution.
-
Incubate for 1-2 hours at room temperature. This reaction forms a stable hydrazone bond between the KMUH hydrazide group and the newly formed aldehydes on the glycoprotein.
-
Remove excess, non-reacted KMUH using a desalting column equilibrated with Conjugation Buffer. The resulting product is a maleimide-activated glycoprotein.
Step 3: Conjugation of Maleimide-Activated Glycoprotein with Protein-SH
-
Dissolve the sulfhydryl-containing protein (Protein-SH) in Conjugation Buffer. If the protein has disulfide bonds, it may need to be reduced first using a reagent like TCEP, followed by desalting to remove the reducing agent.[7]
-
Mix the maleimide-activated glycoprotein with the Protein-SH solution at an appropriate molar ratio (e.g., 1:1 to 1:5).
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C. The maleimide group reacts specifically with the sulfhydryl group to form a stable thioether bond.[6]
-
The final conjugate can be purified from excess Protein-SH using methods such as size-exclusion chromatography (SEC).
Logical Workflow for Bioconjugation
The two-step conjugation strategy is critical for preventing self-polymerization and ensuring a highly specific linkage between the two target biomolecules.
References
- 1. This compound (359436-62-7) for sale [vulcanchem.com]
- 2. N-(kappa-Maleimidoundecanoic acid) hydrazide - Soltec Ventures [soltecventures.com]
- 3. interchim.fr [interchim.fr]
- 4. Thermo Scientific™ KMUH (N-κ-maleimidoundecanoic acid hydrazide) | Fisher Scientific [fishersci.ca]
- 5. This compound - Immunomart [immunomart.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Bioconjugation with 11-Maleimidoundecanoic Acid Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Maleimidoundecanoic Acid Hydrazide, often abbreviated as KMUH, is a heterobifunctional crosslinker essential in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][] Its structure features two distinct reactive groups at opposing ends of a long, flexible 11-carbon spacer arm (approximately 19.0 Å).[1][3] The maleimide (B117702) group selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond.[] The hydrazide group reacts with carbonyl groups (aldehydes and ketones), which can be introduced into glycoproteins and other biomolecules through periodate (B1199274) oxidation of their carbohydrate moieties, forming a stable hydrazone linkage.[1] This dual reactivity allows for the controlled and sequential conjugation of two different molecules, minimizing the formation of undesirable homodimers.[3]
These application notes provide a comprehensive guide to the use of this compound in bioconjugation, covering detailed experimental protocols, data presentation for key quantitative parameters, and visualizations of the underlying chemical processes.
Data Presentation
The efficiency and outcome of bioconjugation reactions are highly dependent on several key parameters. The following tables summarize the recommended starting conditions for bioconjugation with this compound. Optimization may be required for specific applications.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Value/Range | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. At pH > 7.5, reactivity with amines increases.[] |
| Molar Ratio (Maleimide:Thiol) | 10-20:1 (for proteins); 1:1 to 5:1 (for peptides) | Excess maleimide drives the reaction to completion. For smaller molecules like peptides, a lower excess is often sufficient. |
| Reaction Time | 1 - 4 hours | Typically sufficient for high conjugation efficiency at room temperature. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow down hydrolysis of the maleimide group, especially during longer incubation times. |
| Buffer Composition | Phosphate-Buffered Saline (PBS), HEPES, MES | Buffers should be free of thiols (e.g., DTT, 2-mercaptoethanol). |
Table 2: Reaction Conditions for Hydrazide-Carbonyl (Hydrazone) Conjugation
| Parameter | Recommended Value/Range | Notes |
| pH | 4.5 - 6.0 | Mildly acidic conditions catalyze hydrazone bond formation. |
| Molar Ratio (Hydrazide:Carbonyl) | 10-50:1 | A significant excess of hydrazide is often used to maximize conjugation to the available carbonyls. |
| Reaction Time | 2 - 24 hours | Reaction kinetics can be slower than maleimide-thiol conjugation. |
| Temperature | Room Temperature (20-25°C) | |
| Buffer Composition | Acetate Buffer, MES | Amine-free buffers are recommended to avoid side reactions. |
| Catalyst (Optional) | Aniline (10-100 mM) | Aniline can significantly increase the rate of hydrazone formation. |
Table 3: Stability of Formed Linkages
| Linkage Type | pH Stability | Reductant Stability | Notes |
| Thioether (from Maleimide-Thiol) | Stable | Stable | Generally considered a stable, covalent bond. |
| Hydrazone (from Hydrazide-Carbonyl) | Reversible at low pH (< 5) | Stable | The stability is pH-dependent, which can be exploited for controlled release in acidic environments like endosomes and lysosomes.[1] |
Experimental Protocols
The following are detailed protocols for a typical two-step bioconjugation process involving the conjugation of a cytotoxic drug (containing a hydrazide-reactive carbonyl group) to an antibody (with available thiol groups) using this compound.
Protocol 1: Preparation of a Thiol-Containing Antibody
This protocol describes the reduction of interchain disulfide bonds in an antibody to generate free sulfhydryl groups for conjugation.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Add a 10-50 fold molar excess of the reducing agent (TCEP or DTT) to the antibody solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Immediately remove the excess reducing agent using a desalting column pre-equilibrated with the Reaction Buffer.
-
Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent (DTNB).
Protocol 2: Two-Step Antibody-Drug Conjugation
This protocol outlines the sequential reaction of this compound, first with the drug and then with the antibody.
Step A: Reaction of this compound with a Carbonyl-Containing Drug
Materials:
-
Carbonyl-containing drug
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.0
Procedure:
-
Dissolve the carbonyl-containing drug in a minimal amount of DMSO or DMF.
-
Dissolve a 1.5 to 2-fold molar excess of this compound in DMSO or DMF.
-
Add the this compound solution to the drug solution.
-
Add the Reaction Buffer to the mixture, ensuring the final concentration of the organic solvent is less than 10%.
-
Incubate the reaction for 4-12 hours at room temperature, protected from light.
-
The resulting maleimide-activated drug can be purified by reverse-phase HPLC if necessary.
Step B: Conjugation of the Maleimide-Activated Drug to the Thiol-Containing Antibody
Materials:
-
Maleimide-activated drug from Step A
-
Reduced antibody from Protocol 1
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.0
Procedure:
-
Dissolve the maleimide-activated drug in a minimal amount of DMSO or DMF.
-
Add a 5-10 fold molar excess of the maleimide-activated drug solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent denaturation of the antibody.
-
Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C, with gentle stirring and protected from light.
-
Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine or 2-mercaptoethanol (B42355) relative to the initial amount of maleimide-activated drug. Incubate for an additional 30 minutes.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is crucial to remove unreacted drug-linker, free drug, and unconjugated antibody.
Materials:
-
Crude ADC solution from Protocol 2
-
Purification Buffer: PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) column or Tangential Flow Filtration (TFF) system
Procedure:
-
Concentrate the crude ADC solution using an appropriate centrifugal filter device.
-
Purify the ADC using either SEC or TFF.
-
SEC: Equilibrate the SEC column with Purification Buffer and load the concentrated ADC solution. Collect the fractions corresponding to the high molecular weight ADC peak.
-
TFF: Use a TFF system with an appropriate molecular weight cut-off membrane to exchange the buffer and remove low molecular weight impurities.
-
-
Pool the purified ADC fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).
Protocol 4: Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[4]
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
HIC can separate ADC species with different numbers of conjugated drugs.
-
The weighted average DAR can be calculated from the peak areas of the different species.
Method 3: Mass Spectrometry (MS)
-
LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the different drug-loaded species and the average DAR.[4]
B. Analysis of Purity and Aggregation
-
Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the purified ADC sample.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the ADC and assess its purity.
Mandatory Visualizations
Caption: Experimental workflow for antibody-drug conjugation.
Caption: ADC mechanism of action.
References
Application Notes and Protocols for 11-Maleimidoundecanoic Acid Hydrazide in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. 11-Maleimidoundecanoic Acid Hydrazide is a heterobifunctional crosslinker designed for the development of ADCs with an acid-labile hydrazone linkage.
This molecule features two reactive functional groups:
-
A maleimide (B117702) group: This group reacts specifically with sulfhydryl (thiol) groups, typically from cysteine residues on the antibody, forming a stable thioether bond. This allows for controlled conjugation to the antibody.
-
A hydrazide group: This group reacts with carbonyl groups (aldehydes or ketones) to form a hydrazone bond. This functionality is often used to attach the cytotoxic payload, which may be modified to contain a carbonyl group. The resulting hydrazone linker is designed to be stable at physiological pH (around 7.4) in the bloodstream but is susceptible to hydrolysis in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8) within the target cancer cell, leading to the release of the cytotoxic payload.[1][2]
These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs using this compound, as well as methods for evaluating their in vitro and in vivo performance.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₅N₃O₃ |
| Molecular Weight | 295.38 g/mol |
| CAS Number | 359436-62-7 |
| Reactive Groups | Maleimide, Hydrazide |
| Reactivity | Sulfhydryls (thiols), Carbonyls (aldehydes/ketones) |
| Spacer Arm Length | ~19.0 Å |
Table 2: Comparative Stability of ADC Linkers
| Linker Type | Cleavage Mechanism | Stability in Plasma (pH 7.4) | Notes |
| Hydrazone | Acid Hydrolysis | Moderate; can be susceptible to slow hydrolysis.[1][3] | Release is triggered by the low pH of endosomes and lysosomes.[2] |
| Disulfide | Reduction | Variable; depends on steric hindrance. | Cleaved by high intracellular glutathione (B108866) concentrations. |
| Peptide (e.g., Val-Cit) | Enzymatic (Cathepsin B) | High | Generally very stable in circulation.[1] |
| Thioether (non-cleavable) | Proteolytic Degradation | Very High | Drug is released after lysosomal degradation of the antibody.[1] |
Note: Stability can be influenced by the specific molecular context of the linker and the surrounding amino acid residues.
Table 3: Typical Performance Characteristics of Hydrazone-Linked ADCs
| Parameter | Typical Range/Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | UV-Vis Spectroscopy, HIC, RP-HPLC, Mass Spectrometry[][5] |
| In Vitro Cytotoxicity (IC₅₀) | Sub-nanomolar to micromolar | MTT, XTT, or other cell viability assays[6][7] |
| Plasma Half-life (ADC) | Days | ELISA, LC-MS/MS[8] |
| In Vivo Efficacy | Tumor growth inhibition/regression | Xenograft or patient-derived xenograft (PDX) models[9][10] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to an Antibody using this compound
This protocol describes a common two-step approach where the linker is first reacted with the payload, and the resulting linker-payload conjugate is then attached to the antibody.
Step 1: Activation of the Cytotoxic Payload and Reaction with this compound
-
Payload Modification (if necessary): The cytotoxic drug must possess a carbonyl group (aldehyde or ketone) for reaction with the hydrazide. If the payload does not have a suitable functional group, it must be chemically modified to introduce one.
-
Reaction:
-
Dissolve the carbonyl-containing payload and a slight molar excess (e.g., 1.1 equivalents) of this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.
-
The product of this reaction is the maleimide-activated linker-payload conjugate.
-
-
Purification: Purify the maleimide-activated linker-payload conjugate using flash chromatography or preparative HPLC to remove unreacted starting materials.
Step 2: Antibody Reduction and Conjugation
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, containing EDTA).
-
-
Partial Reduction of Interchain Disulfides:
-
To generate free sulfhydryl groups for conjugation, partially reduce the antibody's interchain disulfide bonds.
-
Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution. The molar ratio of the reducing agent to the antibody will determine the average number of sulfhydryl groups generated per antibody and thus influence the final Drug-to-Antibody Ratio (DAR). This step requires optimization for each specific antibody.[11]
-
Incubate the reaction at 37°C for 30 minutes.[11]
-
Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (PBS with EDTA, pH 7.2-7.5).[11]
-
-
Conjugation Reaction:
-
Immediately after purification, add the maleimide-activated linker-payload conjugate (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the reduced antibody solution. A typical molar excess of the linker-payload conjugate over the antibody is 5-10 fold, but this should be optimized.
-
Incubate the reaction at 4°C or room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Stop the conjugation reaction by adding a molar excess of a quenching reagent such as N-acetylcysteine or cysteine to react with any unreacted maleimide groups.
-
Step 3: Purification of the Antibody-Drug Conjugate
-
Purification: Remove unconjugated linker-payload, quenching reagent, and other small molecules from the ADC using size-exclusion chromatography (SEC) or tangential flow filtration.
-
Further Purification (Optional): To obtain a more homogeneous ADC with a specific DAR, hydrophobic interaction chromatography (HIC) can be used to separate different DAR species.[12]
Protocol 2: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: This is a simple method to determine the average DAR. It requires measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance. The concentrations of the antibody and the payload can be calculated using their respective extinction coefficients and the Beer-Lambert law.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher DAR will have longer retention times. The weighted average DAR can be calculated from the peak areas of the different DAR species.[5]
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC or its subunits (light chain and heavy chain), allowing for the precise determination of the number of conjugated drug molecules.[5]
2. Analysis of Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight aggregates.
3. In Vitro Cytotoxicity Assay (MTT Assay):
This assay measures the ability of the ADC to kill target cancer cells.
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).[13]
4. In Vitro Plasma Stability Assay:
This assay evaluates the stability of the ADC and the linker in plasma.
-
Incubation: Incubate the ADC in plasma (human, mouse, etc.) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples to quantify the amount of intact ADC and released payload. This can be done by ELISA to measure the concentration of antibody-conjugated drug or by LC-MS/MS to measure the free payload.[8][15]
5. In Vivo Efficacy Study:
This study assesses the anti-tumor activity of the ADC in an animal model.
-
Tumor Model: Use an appropriate xenograft or PDX mouse model with tumors expressing the target antigen.[9]
-
ADC Administration: Administer the ADC, vehicle control, and other control antibodies intravenously to the tumor-bearing mice.
-
Tumor Volume Measurement: Measure tumor volumes periodically.
-
Data Analysis: Plot tumor growth curves and evaluate the anti-tumor efficacy of the ADC.
Mandatory Visualizations
Caption: Workflow for ADC synthesis and characterization.
Caption: Mechanism of action for a hydrazone-linked ADC.
References
- 1. adcreview.com [adcreview.com]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Glycoprotein Labeling with 11-Maleimidoundecanoic Acid Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of glycoproteins is a critical technique in proteomics, drug development, and diagnostics. 11-Maleimidoundecanoic Acid Hydrazide is a heterobifunctional crosslinker that enables the covalent linkage of glycoproteins to other molecules, such as therapeutic agents, imaging probes, or solid supports for affinity purification. This molecule contains two reactive groups: a hydrazide moiety that reacts with aldehydes, and a maleimide (B117702) group that reacts with sulfhydryl groups.
The labeling strategy involves two main steps. First, the glycan moieties of the glycoprotein (B1211001) are oxidized using sodium periodate (B1199274) to generate reactive aldehyde groups. This oxidation is often targeted to sialic acid residues under mild conditions.[1][2] Subsequently, the hydrazide group of this compound forms a stable hydrazone bond with the newly formed aldehydes on the glycoprotein.[3][4] The maleimide end of the linker is then available to react with a sulfhydryl-containing molecule, such as a cysteine residue on another protein or a peptide, forming a stable thioether linkage.[5][6] This approach allows for the site-specific conjugation of molecules to the carbohydrate portion of a glycoprotein, often preserving the protein's biological activity as the modification is distal from the protein's active sites.[4][5]
Core Principles
The labeling process is based on two well-established bioorthogonal reactions:
-
Periodate Oxidation of Glycans: Sodium meta-periodate (NaIO₄) selectively oxidizes cis-diols present in the carbohydrate residues of glycoproteins, particularly in sialic acids, to create aldehyde groups.[1][2]
-
Hydrazide-Aldehyde Ligation: The hydrazide group (-CONHNH₂) of the linker reacts with the generated aldehyde groups on the glycoprotein to form a stable covalent hydrazone bond.[3][4]
-
Maleimide-Thiol Conjugation: The maleimide group reacts specifically with sulfhydryl groups (-SH) from cysteine residues to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[6][7]
Data Presentation
The following tables summarize the key quantitative parameters for the glycoprotein labeling protocol. These values are starting points and may require optimization for specific glycoproteins and conjugation partners.
Table 1: Periodate Oxidation Parameters
| Parameter | Recommended Range | Notes |
| Glycoprotein Concentration | 1-10 mg/mL | Higher concentrations can lead to aggregation. |
| Sodium Periodate (NaIO₄) Concentration | 1-10 mM | Use lower concentrations (1-2 mM) for selective oxidation of sialic acids.[1][2] |
| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | Other buffers can be used, but avoid amine-containing buffers. |
| Temperature | 4°C to Room Temperature | 4°C is preferred to minimize potential side reactions. |
| Incubation Time | 15-60 minutes | Protect from light to prevent degradation of the periodate.[1] |
| Quenching Reagent | 15 mM Glycerol or Ethylene Glycol | Quenches excess periodate. |
Table 2: Hydrazide Ligation and Maleimide Conjugation Parameters
| Parameter | Recommended Range | Notes |
| Molar Excess of Linker to Glycoprotein | 10-50 fold | Optimization is crucial to control the degree of labeling. |
| Reaction Buffer (Hydrazide Ligation) | 0.1 M Sodium Acetate, pH 5.5 | Same as oxidation buffer for convenience. |
| Incubation Time (Hydrazide Ligation) | 2 hours to overnight | Longer incubation times can increase labeling efficiency.[1] |
| Reaction Buffer (Maleimide Conjugation) | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Maintain pH between 6.5 and 7.5 for optimal maleimide reactivity.[6] |
| Molar Excess of Sulfhydryl Molecule | 1.5-5 fold over labeled glycoprotein | Prevents cross-linking of the glycoprotein if it contains free thiols. |
| Incubation Time (Maleimide Conjugation) | 2-4 hours | |
| Quenching Reagent (Maleimide Reaction) | 10 mM Cysteine or β-mercaptoethanol | Quenches unreacted maleimide groups. |
Experimental Protocols
Protocol 1: Periodate Oxidation of Glycoprotein
This protocol describes the generation of aldehyde groups on the carbohydrate chains of a glycoprotein.
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 15 mM Glycerol in PBS
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare the glycoprotein solution in Oxidation Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a fresh solution of NaIO₄ in Oxidation Buffer.
-
Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-10 mM. For example, add an equal volume of 20 mM NaIO₄ to a glycoprotein solution to achieve a final concentration of 10 mM.[1][4]
-
Incubate the reaction mixture for 15-60 minutes at 4°C or room temperature, protected from light.
-
Quench the reaction by adding the Quenching Solution and incubate for 15 minutes at room temperature.
-
Remove the excess periodate and quenching reagent by buffer exchange into Oxidation Buffer using a desalting column or dialysis.
Protocol 2: Labeling of Oxidized Glycoprotein with this compound
This protocol details the reaction of the hydrazide linker with the aldehyde-containing glycoprotein.
Materials:
-
Oxidized glycoprotein (from Protocol 1)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting column or dialysis cassette
Procedure:
-
Prepare a stock solution of this compound in DMF or DMSO (e.g., 50 mM).
-
Add the hydrazide linker stock solution to the purified, oxidized glycoprotein solution to achieve a 10-50 fold molar excess.
-
Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.[1]
-
Remove the excess, unreacted linker by buffer exchange into a suitable buffer for the subsequent maleimide reaction (e.g., PBS, pH 7.2-7.4) using a desalting column or dialysis.
Protocol 3: Conjugation of Maleimide-Activated Glycoprotein to a Sulfhydryl-Containing Molecule
This protocol describes the final conjugation step to a molecule containing a free thiol group.
Materials:
-
Maleimide-activated glycoprotein (from Protocol 2)
-
Sulfhydryl-containing molecule (e.g., peptide, protein)
-
Reaction Buffer: PBS, pH 7.2-7.4
-
Quenching Solution: 10 mM Cysteine or β-mercaptoethanol in PBS
-
Purification system (e.g., size-exclusion chromatography, affinity chromatography)
Procedure:
-
Ensure the sulfhydryl-containing molecule is in the Reaction Buffer. If it has disulfide bonds, it may require reduction prior to this step.
-
Add the sulfhydryl-containing molecule to the maleimide-activated glycoprotein solution at a 1.5-5 fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Quench any unreacted maleimide groups by adding the Quenching Solution and incubating for 30 minutes at room temperature.
-
Purify the final glycoprotein conjugate from excess reagents and byproducts using an appropriate chromatography method.
Visualizations
Caption: Experimental workflow for glycoprotein labeling.
Caption: Chemical reactions in the labeling process.
References
- 1. benchchem.com [benchchem.com]
- 2. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for 11-Maleimidoundecanoic Acid Hydrazide in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Maleimidoundecanoic Acid Hydrazide (MUA-Hydrazide) is a heterobifunctional crosslinking agent designed for the covalent linkage of proteins and other biomolecules. Its unique structure, featuring a maleimide (B117702) group at one end and a hydrazide group at the other, connected by an 11-carbon spacer arm (approximately 19.0 Å), enables a two-step crosslinking strategy. This allows for the specific and efficient capture of protein-protein interactions (PPIs), including transient or weak interactions that are often difficult to study using other methods.[1][2]
The maleimide group selectively reacts with sulfhydryl groups, primarily found in the side chains of cysteine residues, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[3] The hydrazide moiety, on the other hand, reacts with carbonyl groups (aldehydes or ketones) to form a stable hydrazone linkage. Aldehyde groups can be introduced into glycoproteins by the mild oxidation of their carbohydrate moieties using sodium periodate (B1199274).[4] This targeted approach minimizes the risk of disrupting protein function, as glycosylation sites are often distal to the protein's active or binding domains.
These application notes provide a comprehensive overview of the use of MUA-Hydrazide in PPI studies, including detailed experimental protocols, data presentation guidelines, and visual workflows to facilitate experimental design and execution.
Data Presentation: Properties and Reaction Parameters of MUA-Hydrazide
For effective experimental design, it is crucial to understand the physicochemical properties of MUA-Hydrazide and the optimal conditions for its use. The following tables summarize key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C15H25N3O3 | [5][6] |
| Molecular Weight | 295.38 g/mol | [6] |
| Spacer Arm Length | 19.0 Å | [1][2] |
| Reactive Groups | Maleimide and Hydrazide | [1][2] |
| Reactivity | Sulfhydryl and Carbonyl groups | [1][2] |
| Storage Temperature | -20°C | [5] |
| Reaction Parameter | Optimal Condition | Reference |
| Maleimide-Thiol Reaction pH | 6.5 - 7.5 | [3] |
| Hydrazone Formation pH | 4.5 - 7.5 (can be catalyzed by aniline) | [7][8] |
| Periodate Oxidation of Glycoproteins (Sialic Acid specific) | 1 mM Sodium Periodate | [4] |
| Periodate Oxidation of Glycoproteins (General) | 10 mM Sodium Periodate | [4] |
| Hydrazone Bond Stability | Relatively stable at neutral pH, hydrolysis increases at acidic pH. Aromatic hydrazones show increased stability. | [9][10][11] |
Experimental Protocols
The following protocols provide a step-by-step guide for a typical two-stage crosslinking experiment to study the interaction between a cysteine-containing protein ("Protein A") and a glycoprotein (B1211001) ("Protein B").
Protocol 1: Generation of Aldehyde Groups on Glycoprotein B via Periodate Oxidation
This protocol describes the mild oxidation of cis-diol groups in the carbohydrate moieties of a glycoprotein to form reactive aldehyde groups.
Materials:
-
Purified Glycoprotein B
-
Oxidation Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Glycerol (B35011) or Ethylene (B1197577) Glycol
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve Glycoprotein B in Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a fresh solution of NaIO₄ in Oxidation Buffer. For sialic acid-specific oxidation, a 2 mM stock is sufficient. For general sugar oxidation, prepare a 20 mM stock.
-
Oxidation Reaction:
-
Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
-
For sialic acid-specific oxidation, add the 2 mM NaIO₄ stock to the glycoprotein solution to a final concentration of 1 mM. Incubate for 30 minutes on ice.[4]
-
For general sugar oxidation, add the 20 mM NaIO₄ stock to the glycoprotein solution to a final concentration of 10 mM. Incubate for 30 minutes at room temperature.[4]
-
-
Quenching: Stop the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.
-
Purification: Immediately remove the excess periodate and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.2-7.5).
Protocol 2: Two-Step Crosslinking of Protein A and Glycoprotein B using MUA-Hydrazide
This protocol outlines the sequential reaction of MUA-Hydrazide first with the cysteine-containing Protein A and then with the oxidized Glycoprotein B.
Materials:
-
Purified Protein A (containing at least one free cysteine)
-
Oxidized Glycoprotein B (from Protocol 1)
-
MUA-Hydrazide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Maleimide Reaction Buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2-7.5)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Hydrazone Ligation Buffer (e.g., 100 mM Sodium Acetate, pH 4.5-5.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 for maleimide; hydroxylamine (B1172632) for hydrazone)
-
Desalting column or dialysis cassette
Procedure:
Step 1: Modification of Protein A with MUA-Hydrazide
-
Protein A Preparation: Dissolve Protein A in Maleimide Reaction Buffer. If disulfide bonds are present and need to be reduced to expose free cysteines, add TCEP to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
MUA-Hydrazide Stock Solution: Prepare a 10-20 mM stock solution of MUA-Hydrazide in anhydrous DMF or DMSO.
-
Maleimide Reaction: Add a 10- to 20-fold molar excess of the MUA-Hydrazide stock solution to the Protein A solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted MUA-Hydrazide using a desalting column or dialysis, exchanging the buffer to the Hydrazone Ligation Buffer.
Step 2: Crosslinking of MUA-Hydrazide-modified Protein A with Oxidized Glycoprotein B
-
Mixing: Combine the purified MUA-Hydrazide-modified Protein A with the oxidized Glycoprotein B in a suitable molar ratio (e.g., 1:1 or with an excess of the modified Protein A).
-
Hydrazone Ligation: Incubate the mixture for 2-4 hours at room temperature. The reaction can be allowed to proceed overnight at 4°C. For improved efficiency, aniline (B41778) can be added as a catalyst to a final concentration of 10-100 mM.[7]
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as hydroxylamine.
-
Analysis: The crosslinked protein complex can now be analyzed by various methods such as SDS-PAGE, Western blotting, or mass spectrometry to confirm the interaction.
Protocol 3: Analysis of Crosslinked Products by Mass Spectrometry
This protocol provides a general workflow for the preparation of crosslinked samples for identification by mass spectrometry.
Materials:
-
Crosslinked protein sample
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
C18 desalting spin columns
-
Mass spectrometer
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the crosslinked protein sample in 8 M urea (B33335). Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Proteolytic Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 to 1:100 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.[12]
-
Desalting: Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., pLink, xQuest, MeroX) to identify the crosslinked peptides from the MS/MS data. This will reveal the specific amino acid residues involved in the protein-protein interaction.
Visualizations
Caption: Experimental workflow for MUA-Hydrazide mediated protein-protein interaction studies.
Caption: Chemical mechanism of MUA-Hydrazide crosslinking.
References
- 1. Quantification of protein-protein interactions with chemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. biolchem.huji.ac.il [biolchem.huji.ac.il]
Application Notes and Protocols for Crosslinking Sulfhydryls to Carbohydrates using KMUH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-(κ-Maleimidoundecanoyloxy)sulfosuccinimide ester (KMUH), a heterobifunctional crosslinker, to covalently conjugate sulfhydryl-containing molecules to carbohydrate moieties. These protocols are intended to provide a starting point for the development of bioconjugates for various applications, including immunoassays, drug delivery, and diagnostics.
Introduction to KMUH Crosslinker
KMUH is a water-soluble, heterobifunctional crosslinker with a maleimide (B117702) group at one end and a hydrazide moiety at the other, separated by an 11-atom spacer arm. The maleimide group reacts specifically with free sulfhydryl (-SH) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.
This dual reactivity makes KMUH an ideal reagent for the directed conjugation of sulfhydryl-containing biomolecules to carbohydrates. Aldehyde groups can be generated on carbohydrate molecules, such as the polysaccharides on glycoproteins, through mild periodate (B1199274) oxidation of their sugar residues. The sequential nature of the conjugation allows for controlled and specific coupling, minimizing the formation of unwanted homodimers.
Properties of KMUH Crosslinker
| Property | Value | Reference |
| Full Chemical Name | N-(κ-Maleimidoundecanoyloxy)sulfosuccinimide ester | [1] |
| Molecular Weight | 409.40 g/mol (as trifluoroacetic acid salt) | [1] |
| Spacer Arm Length | 19.0 Å (11 atoms) | [1][2] |
| Reactivity 1 | Maleimide (reacts with sulfhydryls, -SH) | [1][2] |
| Reactivity 2 | Hydrazide (reacts with carbonyls, e.g., aldehydes) | [1][2] |
| Solubility | Water-soluble | |
| Optimal pH for Maleimide Reaction | 6.5 - 7.5 | [1][2] |
| Optimal pH for Hydrazide Reaction | 6.5 - 7.5 (in amine-free buffer) | [1] |
Experimental Workflow Overview
The crosslinking of a sulfhydryl-containing molecule (e.g., a protein) to a carbohydrate (e.g., a glycoprotein) using KMUH is typically performed as a two-stage sequential process to ensure specificity and minimize unwanted side reactions.
Caption: General workflow for sulfhydryl-to-carbohydrate conjugation using KMUH.
Detailed Experimental Protocols
Materials and Reagents
-
KMUH Crosslinker
-
Sulfhydryl-containing protein/peptide
-
Carbohydrate-containing molecule (e.g., glycoprotein)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2 (Phosphate-Buffered Saline, PBS)[1]
-
Oxidation Buffer: 0.1 M sodium acetate, pH 5.5[1]
-
Sodium meta-periodate (NaIO₄) [1]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes (e.g., 7K MWCO)
Protocol 1: Generation of Aldehyde Groups on Carbohydrates
This protocol describes the oxidation of cis-diols in sugar residues to create reactive aldehyde groups.
-
Dissolve the carbohydrate-containing molecule in ice-cold Oxidation Buffer .
-
Prepare a fresh 20 mM sodium meta-periodate solution by dissolving 4.3 mg of NaIO₄ per milliliter of Oxidation Buffer . Protect the solution from light and keep it on ice.[1]
-
Add an equal volume of the cold 20 mM sodium meta-periodate solution to the carbohydrate solution.[1]
-
Incubate the reaction mixture for 30 minutes at 4°C or on ice in the dark.[1]
-
Remove the excess periodate and by-products by dialysis against Coupling Buffer or by using a desalting column equilibrated with Coupling Buffer .[1]
Protocol 2: Sequential Conjugation of Sulfhydryl-Containing Protein to Oxidized Carbohydrate
This protocol involves a two-step process: first, the reaction of KMUH with the sulfhydryl-containing protein, followed by the reaction of the activated protein with the oxidized carbohydrate.
Step A: Activation of Sulfhydryl-Containing Protein with KMUH
-
If necessary, reduce any disulfide bonds in the protein to generate free sulfhydryls. This can be achieved by incubating with 5-10 mM DTT or TCEP, followed by removal of the reducing agent using a desalting column. Be aware that complete reduction may inactivate some proteins.[1]
-
Dissolve the sulfhydryl-containing protein in Coupling Buffer .
-
Immediately before use, prepare a 10-50 mM stock solution of KMUH in DMSO or DMF. For a 10 mM solution, dissolve 4.1 mg of KMUH per mL of solvent.[1]
-
Add a 5- to 10-fold molar excess of the KMUH stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% to avoid protein precipitation.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C.[1]
-
Remove excess, non-reacted KMUH by dialysis against Coupling Buffer or by using a desalting column equilibrated with the same buffer.[1]
Step B: Conjugation of Maleimide-Activated Protein to Oxidized Carbohydrate
-
Combine the maleimide-activated protein from Step A with the oxidized carbohydrate from Protocol 4.2 in appropriate molar ratios based on the desired final conjugate.
-
Incubate the reaction mixture for 2 hours at room temperature.[1]
-
(Optional) To quench the reaction, add a quenching solution containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
The final conjugate can be purified from unreacted components using methods such as size-exclusion chromatography (SEC) or dialysis.
Quantitative Parameters and Reaction Conditions
The following table summarizes key quantitative parameters for the crosslinking reaction.
| Parameter | Recommended Value/Range | Notes |
| KMUH Stock Solution | 10 - 50 mM in DMSO or DMF | Prepare fresh before each use.[1] |
| Molar Excess of KMUH over Sulfhydryl Molecule | 5 - 10 fold | Optimization may be required depending on the protein.[1] |
| Sodium Periodate Concentration | 10 - 20 mM | Use a 1:1 volume ratio with the carbohydrate solution.[1] |
| pH for Sulfhydryl-Maleimide Reaction | 6.5 - 7.5 | Reaction with primary amines can occur at pH > 7.5.[1] |
| pH for Carbohydrate Oxidation | ~5.5 | Acidic conditions are more efficient for periodate oxidation.[1] |
| pH for Hydrazide-Aldehyde Reaction | 6.5 - 7.5 | Use an amine-free buffer.[1] |
| Incubation Time (Sulfhydryl-Maleimide) | 2 hours at room temperature or 4 hours at 4°C | [1] |
| Incubation Time (Carbohydrate Oxidation) | 30 minutes at 4°C in the dark | [1] |
| Incubation Time (Hydrazide-Aldehyde) | 2 hours at room temperature | [1] |
Application Example: Antibody-Enzyme Conjugate for Immunoassays
A common application of this chemistry is the creation of antibody-enzyme conjugates for use in techniques like ELISA. In this scenario, the sulfhydryl-containing molecule could be an enzyme (e.g., horseradish peroxidase with introduced thiols), and the carbohydrate-containing molecule would be an antibody (IgG), which has carbohydrate moieties on its Fc region.
Caption: Workflow for creating and using an antibody-enzyme conjugate.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Ensure complete removal of reducing agents before the maleimide reaction.
-
Verify the presence of free sulfhydryls on the protein. If necessary, introduce them using reagents like Traut's Reagent or SATA.
-
Confirm the successful oxidation of the carbohydrate by testing for the presence of aldehydes.
-
Optimize the molar ratio of the crosslinker and the reactants.
-
-
Protein Precipitation:
-
Avoid high concentrations of organic solvents (e.g., DMSO, DMF) in the reaction mixture.
-
Perform the reaction at a suitable protein concentration.
-
-
Loss of Protein Activity:
-
If reducing disulfide bonds, consider selective reduction to preserve protein structure and function.
-
Conjugation to the carbohydrate moieties on the Fc region of an antibody generally preserves its antigen-binding activity.[2]
-
-
Hydrolysis of Maleimide Group:
-
Maintain the pH of the maleimide reaction between 6.5 and 7.5. At higher pH, the maleimide group is more susceptible to hydrolysis.[1]
-
By following these detailed protocols and considering the key quantitative parameters, researchers can effectively utilize KMUH to generate specific and stable sulfhydryl-carbohydrate conjugates for a wide range of applications in research and drug development.
References
Application Notes: 11-Maleimidoundecanoic Acid Hydrazide in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Maleimidoundecanoic Acid Hydrazide, often abbreviated as KMUH, is a heterobifunctional crosslinker instrumental in the field of bioconjugation and targeted drug delivery.[1][2][3] Its unique structure comprises three key components: a maleimide (B117702) group, a long 11-carbon aliphatic spacer arm, and a terminal hydrazide group.[1] This architecture enables a two-step sequential conjugation strategy, making it a valuable tool for creating complex biomolecules like antibody-drug conjugates (ADCs).
The maleimide moiety reacts with high specificity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins such as monoclonal antibodies.[4][5][] The hydrazide group, on the other hand, reacts with carbonyl groups (aldehydes or ketones) to form a hydrazone linkage.[1] This reaction is frequently used to attach cytotoxic drug payloads that either naturally possess or have been modified to include a carbonyl group. The long spacer arm (approximately 19.0 Å) helps to minimize steric hindrance between the conjugated molecules, preserving their biological activity.[1][7]
The resulting hydrazone bond is a key feature for drug delivery, as it is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the acidic conditions found within cellular endosomes (pH 5.0–6.0) and lysosomes (pH ~4.8).[8][][10] This pH-sensitive cleavage allows for the targeted release of the cytotoxic payload inside the cancer cell, enhancing efficacy while minimizing systemic toxicity.[1][8]
Principle of Application: A Two-Step Conjugation Strategy
The use of this compound in creating an antibody-drug conjugate (ADC) follows a logical, sequential workflow. The strategy is designed to first link the MUA-Hydrazide to the antibody, followed by the attachment of the drug payload.
-
Step 1: Antibody-Linker Conjugation: The process begins with the reaction between the maleimide group of MUA-Hydrazide and free sulfhydryl groups on a monoclonal antibody. The interchain disulfide bonds of an antibody can be selectively reduced to generate reactive cysteine thiols.[11] The maleimide undergoes a Michael addition reaction with a thiol to form a stable covalent thioether bond.[4][12] This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions (pH 6.5-7.5).[12]
-
Step 2: Drug Payload Conjugation: After the antibody is functionalized with the linker, the cytotoxic drug is introduced. The drug must contain a carbonyl group (aldehyde or ketone). The hydrazide group on the linker-modified antibody reacts with the drug's carbonyl group to form an acid-labile hydrazone bond.[][13] This reaction is typically performed at a slightly acidic pH (4.5-5.5) to facilitate the condensation.[13]
-
Purification and Characterization: Following each conjugation step, purification is necessary to remove excess reactants. The final ADC product is then extensively characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, aggregation state, and in vitro efficacy.[14][15]
Visualizing the Workflow and Chemistry
The following diagrams illustrate the overall experimental workflow and the specific chemical reactions involved in using this compound.
Application Example: ADC Mechanism of Action
An ADC created with MUA-Hydrazide leverages the specificity of the antibody to deliver a potent drug to antigen-expressing cancer cells.
-
Binding & Internalization: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell.[8]
-
Endocytosis: Upon binding, the cell internalizes the ADC-antigen complex into an endosome.[8]
-
Lysosomal Trafficking & Cleavage: The endosome fuses with a lysosome, where the internal environment is acidic (pH ~4.8).[8][] This acidic pH triggers the hydrolysis of the hydrazone linker, releasing the cytotoxic drug.
-
Payload Action & Apoptosis: The freed drug can then act on its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
Experimental Protocols
Protocol 1: Conjugation of MUA-Hydrazide to a Thiolated Antibody
This protocol describes the reduction of antibody disulfide bonds and subsequent conjugation with this compound.
Materials:
-
Monoclonal Antibody (mAb) in a thiol-free buffer (e.g., PBS, HEPES), pH 7.0-7.5.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
This compound (MUA-Hydrazide).
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Buffer: Degassed PBS or HEPES, pH 7.2, containing EDTA (1-5 mM).
-
Desalting columns (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in degassed Conjugation Buffer.[5]
-
Disulfide Reduction: a. Prepare a fresh 10 mM stock solution of TCEP in water. b. Add TCEP to the antibody solution to a final molar excess of 50-100x over the antibody. c. Incubate for 30-60 minutes at 37°C to reduce the interchain disulfide bonds.
-
Linker Preparation: a. Prepare a 10 mM stock solution of MUA-Hydrazide in anhydrous DMSO immediately before use.
-
Conjugation Reaction: a. Remove excess TCEP from the reduced antibody solution using a desalting column equilibrated with degassed Conjugation Buffer. b. Immediately add the MUA-Hydrazide stock solution to the thiolated antibody solution. A 10-20 fold molar excess of linker to antibody is recommended as a starting point. The final DMSO concentration should not exceed 10% (v/v). c. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and protect from light. d. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
Purification: a. Remove excess, unreacted MUA-Hydrazide by passing the reaction mixture through a desalting column or via size-exclusion chromatography (SEC), using an appropriate buffer (e.g., PBS, pH 7.4). b. Collect the protein fractions and determine the concentration of the purified mAb-linker conjugate.
Protocol 2: Conjugation of a Carbonyl-Containing Drug to the Antibody-Linker
This protocol outlines the formation of the hydrazone bond between the mAb-linker and the drug payload.
Materials:
-
Purified mAb-linker conjugate from Protocol 1.
-
Carbonyl-containing cytotoxic drug.
-
Anhydrous DMSO.
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.0.
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC).
Procedure:
-
Buffer Exchange: Exchange the buffer of the mAb-linker conjugate into the Reaction Buffer (pH 5.0) using a desalting column.
-
Payload Preparation: Prepare a 10 mM stock solution of the carbonyl-containing drug in anhydrous DMSO.
-
Conjugation Reaction: a. Add the drug stock solution to the mAb-linker solution. A 5-10 fold molar excess of the drug over the antibody is a typical starting point. b. Incubate the reaction for 12-24 hours at room temperature with gentle mixing, protected from light.
-
Final Purification: a. Purify the resulting ADC from excess drug and solvent using SEC or HIC. HIC is particularly useful for separating species with different drug-to-antibody ratios.[16] b. The final ADC should be buffer-exchanged into a formulation buffer (e.g., PBS, pH 7.4) for storage. c. Store the purified ADC at 2-8°C or as recommended for the specific antibody.
Protocol 3: Characterization and In Vitro Evaluation
A. Determination of Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated per antibody is a critical parameter.[14]
-
Method: UV-Vis Spectroscopy. This is a simple method if the drug and antibody have distinct absorbance maxima.[14] By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the λmax for the drug), the concentrations of each component can be determined and the DAR calculated.
-
Method: Hydrophobic Interaction Chromatography (HIC). Since drug conjugation increases the hydrophobicity of the antibody, HIC can separate ADC species with different numbers of attached drugs (DAR 0, 2, 4, 6, 8).[16][] The weighted average DAR can be calculated from the peak areas.[]
-
Method: Mass Spectrometry (MS). LC-MS can provide a precise mass of the intact ADC or its subunits (light and heavy chains), allowing for direct determination of the drug distribution and average DAR.[18][19]
B. In Vitro Cytotoxicity Assay This assay determines the potency (IC50) of the ADC on cancer cells.[20][21]
-
Cell Plating: Plate antigen-positive and antigen-negative (as a control) cell lines in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug. Add the treatments to the cells.
-
Incubation: Incubate the plates for 72-120 hours.[22]
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).[20]
-
Data Analysis: Plot the percent cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the performance of ADCs constructed with maleimide and hydrazone-based linkers.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Conjugation Chemistry | Reactants | Typical Efficiency/Yield | Achievable Average DAR | Reference |
|---|---|---|---|---|
| Maleimide-Thiol | Thiolated Antibody + Maleimide-Linker | 85-88% | 3.6 | [13] |
| Hydrazone-Based | Carbonyl-Antibody + Hydrazide-Payload | ~60% to "essentially complete" | Not Specified |[13] |
Table 2: Linker Stability in Human Plasma
| Linker Type | Bond Formed | Incubation Time | % Intact Conjugate | Key Observation | Reference |
|---|---|---|---|---|---|
| Maleimide-based | Thioether | 7 days | ~50% | Susceptible to retro-Michael reaction, leading to deconjugation.[23] | [23] |
| Hydrazone-based | Hydrazone | 48 hours (at pH 7.4) | ~50% (Hydrolysis half-life) | Stable at neutral pH but designed for cleavage at acidic pH.[1][] | [1] |
| "Bridging" Disulfide | Disulfide | 7 days | >95% | Demonstrates significantly improved plasma stability. |[23] |
Table 3: Example In Vitro Cytotoxicity Data for an ADC
| Cell Line | Target Antigen Expression | Treatment | IC50 (nM) |
|---|---|---|---|
| Cell Line A | Positive | ADC | 5.2 |
| Cell Line A | Positive | Free Drug Payload | 0.8 |
| Cell Line B | Negative | ADC | >1000 |
| Cell Line B | Negative | Free Drug Payload | 1.1 |
References
- 1. This compound (359436-62-7) for sale [vulcanchem.com]
- 2. κ-Maleimidoundecanoic Acid Hydrazide (KMUH) - Creative Biolabs [creative-biolabs.com]
- 3. Thermo Scientific™ KMUH (N-κ-maleimidoundecanoic acid hydrazide) | Fisher Scientific [fishersci.ca]
- 4. bachem.com [bachem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. N-(kappa-Maleimidoundecanoic acid) hydrazide - Soltec Ventures [soltecventures.com]
- 8. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Application Notes: Protocol for Two-Step Conjugation of Peptides using 11-Maleimidoundecanoic Acid Hydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of a cysteine-containing peptide to a second molecule bearing a carbonyl group (aldehyde or ketone) using the bifunctional linker, 11-Maleimidoundecanoic Acid Hydrazide. This heterobifunctional crosslinker facilitates a two-step conjugation strategy. First, the maleimide (B117702) group reacts specifically with a sulfhydryl (thiol) group, typically from a cysteine residue on a peptide. Second, the terminal hydrazide group reacts with an aldehyde or ketone on a target molecule to form a stable hydrazone bond. This method is highly specific and allows for the controlled, site-specific linkage of biomolecules under mild reaction conditions.
The maleimide-thiol reaction is a Michael addition that is highly selective for sulfhydryl groups at a pH range of 6.5-7.5.[1] The subsequent hydrazone bond formation is most efficient at a slightly acidic pH (around 4.5-6.0) but can proceed at neutral pH, often accelerated by the use of an aniline (B41778) catalyst.[1][2][3][4] This protocol is widely applicable for creating peptide-drug conjugates, immobilizing peptides onto surfaces, or linking peptides to other biomolecules such as glycoproteins.
Experimental Protocols
This procedure is divided into two main parts:
-
Part 1: Conjugation of the cysteine-containing peptide with this compound.
-
Part 2: Conjugation of the peptide-linker intermediate with a carbonyl-containing molecule.
Part 1: Maleimide-Thiol Conjugation
This first step links the peptide to the maleimide end of the crosslinker.
Materials:
-
Cysteine-containing peptide
-
This compound (MUA-Hydrazide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed. Other non-thiol containing buffers like HEPES or Tris can also be used.[2][3]
-
(Optional) Reduction Buffer: Conjugation buffer containing 5-10 mM Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Purification system (e.g., size-exclusion chromatography columns, HPLC).
Protocol:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[2]
-
Note on Disulfide Bonds: Peptides may form intermolecular or intramolecular disulfide bonds which will not react with maleimides. If the peptide has been exposed to oxidizing conditions, it is crucial to reduce any disulfide bonds. To do this, incubate the peptide in Reduction Buffer for 20-30 minutes at room temperature.[2] TCEP is recommended as it does not need to be removed prior to the maleimide reaction.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be prepared fresh.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the MUA-Hydrazide stock solution to the peptide solution.[2]
-
Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[2] To prevent oxidation of the thiol, the reaction can be flushed with an inert gas like nitrogen or argon.[2]
-
Side Reaction Note: If the peptide contains an N-terminal cysteine, a side reaction leading to thiazine (B8601807) rearrangement can occur at neutral or basic pH. To minimize this, performing the conjugation at a more acidic pH (e.g., pH 6.0) is advisable.
-
-
Purification of Peptide-Linker Conjugate:
-
Remove the excess, unreacted MUA-Hydrazide linker from the reaction mixture.
-
Purification can be achieved using size-exclusion chromatography (e.g., desalting columns like Zeba™ Spin or PD-10) or by dialysis.[2] For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.
-
The purified peptide-linker conjugate, now containing a reactive hydrazide group, can be used immediately in Part 2 or lyophilized for storage.
-
Part 2: Hydrazide-Carbonyl Conjugation (Hydrazone Formation)
This second step links the hydrazide-functionalized peptide to a molecule containing an aldehyde or ketone group.
Materials:
-
Purified peptide-(MUA-Hydrazide) conjugate from Part 1.
-
Aldehyde or ketone-containing molecule (e.g., a glycoprotein (B1211001) with oxidized sugars).
-
Hydrazone Ligation Buffer: 100 mM Sodium Acetate (B1210297) or Phosphate buffer, pH 4.5-6.0.
-
(Optional) Aniline Catalyst: Prepare a 100 mM stock solution of aniline in a compatible solvent. Aniline can significantly accelerate the reaction, especially at pH values closer to neutral.[2][3][5]
-
(Optional) Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) for stabilization of the hydrazone bond.
-
Purification system (e.g., SEC, HPLC).
Protocol:
-
Preparation of Carbonyl-Containing Molecule:
-
If the target molecule is a glycoprotein, reactive aldehydes can be generated on its sugar moieties through mild oxidation. Dissolve the glycoprotein in an acetate buffer (pH 5.5) and treat with 1-10 mM sodium periodate (B1199274) (NaIO₄) for 15-30 minutes in the dark at room temperature.
-
Quench the reaction by adding a molar excess of glycerol.
-
Remove excess periodate and byproducts by dialysis or using a desalting column, exchanging into the Hydrazone Ligation Buffer.
-
-
Hydrazone Ligation Reaction:
-
Dissolve the purified peptide-(MUA-Hydrazide) conjugate and the carbonyl-containing molecule in the Hydrazone Ligation Buffer. A 1.5 to 5-fold molar excess of the peptide-linker conjugate is typically used.
-
(Optional but Recommended) Aniline Catalysis: Add the aniline stock solution to the reaction mixture to a final concentration of 10 mM.[5]
-
Incubate the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
(Optional) Stabilization of Hydrazone Bond:
-
The formed hydrazone bond is generally stable for many applications.[4] However, it can be susceptible to hydrolysis at low pH.
-
To create a more stable, irreversible bond, the hydrazone can be reduced to a secondary amine linkage. Add sodium cyanoborohydride to the reaction mixture to a final concentration of ~50 mM and incubate for an additional 1-2 hours at room temperature.
-
-
Final Purification:
-
Purify the final peptide conjugate to remove excess reactants and byproducts.
-
The choice of purification method will depend on the nature of the final conjugate and may include size-exclusion chromatography, ion-exchange chromatography, affinity chromatography, or HPLC.
-
Data Presentation: Summary of Reaction Parameters
The following table summarizes the key quantitative parameters for the two-part conjugation protocol.
| Parameter | Part 1: Maleimide-Thiol Conjugation | Part 2: Hydrazide-Carbonyl Conjugation |
| pH | 6.5 - 7.5 (6.0 for N-terminal Cys) | 4.5 - 6.0 (can be up to 7.4 with catalyst) |
| Buffer | PBS, HEPES, Tris (thiol-free) | Sodium Acetate, Phosphate |
| Solvent for Linker | Anhydrous DMF or DMSO | N/A |
| Molar Ratio | 10-20 : 1 (Linker : Peptide) | 1.5-5 : 1 (Peptide-Linker : Carbonyl-Molecule) |
| Catalyst | None | Aniline (typically 10 mM) |
| Temperature | Room Temperature or 4°C | Room Temperature |
| Reaction Time | 2 hours (RT) or Overnight (4°C) | 2 - 4 hours |
| Purification Method | SEC, Dialysis, RP-HPLC | SEC, IEX, Affinity, HPLC |
Visualization of Experimental Workflow
The following diagram illustrates the complete two-step conjugation workflow.
Caption: Workflow for two-step peptide conjugation.
Signaling Pathway Diagram
The chemical reaction pathway is illustrated below.
Caption: Chemical reaction pathway for conjugation.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
Surface Functionalization with 11-Maleimidoundecanoic Acid Hydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Maleimidoundecanoic Acid Hydrazide (MUA-Hydrazide), also known as N-κ-maleimidoundecanoic acid hydrazide (KMUH), is a versatile heterobifunctional crosslinker essential for bioconjugation, targeted drug delivery, and the development of advanced biomaterials.[1][2] Its unique molecular structure features a maleimide (B117702) group at one end, which selectively reacts with sulfhydryl (thiol) groups, and a hydrazide group at the other, which specifically conjugates to carbonyl groups (aldehydes and ketones). These two reactive moieties are separated by a long 11-carbon spacer arm (approximately 19.0 Å), which provides flexibility and minimizes steric hindrance during conjugation.[1]
This document provides detailed application notes and protocols for the use of MUA-Hydrazide in surface functionalization, enabling the covalent immobilization of biomolecules for a wide range of applications, including biosensors, drug delivery systems, and cell adhesion studies.
Core Applications
The dual reactivity of MUA-Hydrazide allows for a variety of surface functionalization strategies:
-
Immobilization of Thiol-Containing Molecules on Carbonyl-Presenting Surfaces: Surfaces displaying aldehyde or ketone groups can be readily functionalized with thiol-containing ligands, such as cysteine-containing peptides or proteins, using MUA-Hydrazide as a linker.
-
Immobilization of Glycoproteins and Carbohydrates on Thiol-Presenting Surfaces: The carbohydrate moieties of glycoproteins can be oxidized to generate aldehyde groups, which can then be coupled to a surface previously functionalized with thiol-groups via MUA-Hydrazide.
-
Development of pH-Sensitive Drug Delivery Systems: The hydrazone bond formed between the hydrazide group and a carbonyl is reversible under acidic conditions, making MUA-Hydrazide an ideal linker for creating pH-responsive drug release platforms.[1]
-
Fabrication of Antibody-Drug Conjugates (ADCs): MUA-Hydrazide can be used to link cytotoxic drugs to monoclonal antibodies through either cysteine residues (via the maleimide group) or oxidized carbohydrate portions of the antibody (via the hydrazide group).[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and properties of MUA-Hydrazide and related chemistries.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₅N₃O₃ | |
| Molecular Weight | 295.38 g/mol | |
| Spacer Arm Length | 19.0 Å | [1] |
| Application | Parameter | Value | Conditions | Reference |
| pH-Responsive Drug Release | Drug Release | ~80% | pH 5.0 (simulated endosomal environment) | [1] |
| Drug Release | <20% | pH 7.4 (physiological pH) | [1] | |
| Hydrazone Bond Stability | Hydrolysis Half-life | 48 hours | pH 7.4 | [1] |
| Maleimide-Thiol Conjugation | Conjugation Efficiency (Peptide) | 84 ± 4% | Maleimide:Thiol ratio of 2:1, 30 min, RT, pH 7.0 | |
| Conjugation Efficiency (Nanobody) | 58 ± 12% | Maleimide:Protein ratio of 5:1, 2 h, RT, pH 7.4 |
Experimental Protocols
Protocol 1: Immobilization of a Thiol-Containing Peptide on a Carbonyl-Functionalized Surface
This protocol describes a two-step process for the covalent attachment of a cysteine-containing peptide to a surface presenting aldehyde or ketone groups.
Materials:
-
Carbonyl-functionalized surface (e.g., aldehyde-modified glass slide, carboxyl-functionalized surface activated to form aldehydes)
-
This compound (MUA-Hydrazide)
-
Thiol-containing peptide (e.g., a peptide with a terminal cysteine)
-
Activation Buffer: 100 mM Sodium Acetate, pH 4.5-5.5
-
Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.5
-
Wash Buffer: Conjugation Buffer with 0.05% Tween-20
-
Quenching Solution: 10 mM Cysteine in Conjugation Buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of MUA-Hydrazide Solution:
-
Dissolve MUA-Hydrazide in a minimal amount of anhydrous DMF or DMSO.
-
Dilute the stock solution to a final concentration of 1-10 mg/mL in Activation Buffer. Prepare this solution fresh before use.
-
-
Surface Activation with MUA-Hydrazide:
-
Immerse the carbonyl-functionalized surface in the MUA-Hydrazide solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Wash the surface thoroughly with Activation Buffer, followed by deionized water, to remove excess MUA-Hydrazide.
-
Dry the surface under a stream of inert gas. The surface now presents maleimide groups.
-
-
Preparation of Thiol-Containing Peptide:
-
Dissolve the thiol-containing peptide in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide has internal disulfide bonds that need to be reduced, pre-treat the peptide solution with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at room temperature.
-
-
Peptide Immobilization:
-
Cover the maleimide-activated surface with the peptide solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the surface extensively with Wash Buffer to remove non-covalently bound peptide.
-
-
Quenching of Unreacted Maleimide Groups:
-
Immerse the surface in the Quenching Solution for 30 minutes at room temperature to block any remaining maleimide groups.
-
Wash the surface with Conjugation Buffer and then deionized water.
-
Dry the surface under a stream of inert gas. The functionalized surface is now ready for use.
-
Protocol 2: Immobilization of a Glycoprotein (B1211001) on an Amine-Functionalized Surface
This protocol outlines the functionalization of an amine-coated surface with MUA-Hydrazide, followed by the attachment of an oxidized glycoprotein.
Materials:
-
Amine-functionalized surface (e.g., aminosilanized glass slide)
-
This compound (MUA-Hydrazide)
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5
-
Wash Buffer: Coupling Buffer with 0.05% Tween-20
-
Quenching Solution (for oxidation): 1 M Glycerol
-
Quenching Solution (for surface): 1 M Ethanolamine, pH 8.5
-
Anhydrous DMF or DMSO
Procedure:
-
Surface Activation with Maleimide Groups:
-
This step first converts the terminal carboxylic acid of MUA-Hydrazide to an NHS ester for reaction with the amine surface.
-
Dissolve MUA-Hydrazide (10 mM), NHS (20 mM), and EDC (20 mM) in anhydrous DMF or DMSO.
-
Immediately cover the amine-functionalized surface with this solution and incubate for 1 hour at room temperature.
-
Wash the surface with DMF or DMSO, followed by isopropanol (B130326) and deionized water.
-
Dry under inert gas. The surface is now functionalized with MUA-Hydrazide via an amide bond, presenting terminal maleimide groups.
-
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in Oxidation Buffer to a concentration of 1-5 mg/mL.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 10 mM.
-
Incubate in the dark for 20-30 minutes at room temperature.
-
Stop the reaction by adding the Quenching Solution (glycerol) to a final concentration of 20 mM and incubate for 5-10 minutes.
-
Remove excess periodate (B1199274) and byproducts by dialysis or using a desalting column equilibrated with Oxidation Buffer.
-
-
Preparation of Thiolated Glycoprotein (via Hydrazide Reaction):
-
The oxidized glycoprotein now has aldehyde groups. To react this with the maleimide surface, we first need to introduce a thiol group onto the glycoprotein. This can be done by reacting the oxidized glycoprotein with a thiol-containing hydrazide, such as 3-mercaptopropionic hydrazide.
-
Add a 50-fold molar excess of 3-mercaptopropionic hydrazide to the oxidized glycoprotein solution.
-
Incubate for 2 hours at room temperature.
-
Remove excess thiol-hydrazide by dialysis or gel filtration against Coupling Buffer.
-
-
Immobilization of Thiolated Glycoprotein:
-
Cover the maleimide-activated surface with the thiolated glycoprotein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the surface with Wash Buffer.
-
-
Quenching of Unreacted Maleimides:
-
Immerse the surface in a suitable quenching solution (e.g., 10 mM cysteine) for 30 minutes.
-
Wash with Coupling Buffer and deionized water, then dry.
-
Visualizations
Caption: Workflow for immobilizing a thiol-peptide on a carbonyl-surface.
Caption: Workflow for immobilizing a glycoprotein on an amine-surface.
Characterization of Functionalized Surfaces
The successful functionalization of a surface with MUA-Hydrazide and subsequent biomolecule immobilization can be confirmed using a variety of surface-sensitive analytical techniques:
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the elemental composition of the surface at each step of the functionalization process. The appearance of nitrogen and changes in the carbon and oxygen signals can confirm the presence of MUA-Hydrazide and the immobilized biomolecule.
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface. Changes in surface roughness and the appearance of characteristic features can indicate the successful attachment of molecules.
-
Contact Angle Goniometry: Measures the hydrophilicity or hydrophobicity of the surface. Changes in the water contact angle after each functionalization step are indicative of successful surface modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the chemical bonds present on the surface. The appearance of characteristic peaks for amide, maleimide, and hydrazone bonds can confirm the success of the reactions.
-
Fluorescence Microscopy: If a fluorescently labeled biomolecule is used, fluorescence microscopy can directly visualize its presence and distribution on the surface.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Immobilization Efficiency | Incomplete surface activation | Ensure fresh solutions of activating agents (e.g., EDC/NHS). Optimize reaction time and concentration. |
| Inactive MUA-Hydrazide | Store MUA-Hydrazide under dry conditions. Prepare solutions fresh. | |
| Inefficient maleimide-thiol or hydrazone coupling | Check and optimize the pH of the reaction buffers. Ensure the absence of competing nucleophiles or reducing agents. | |
| Steric hindrance | Consider using a longer spacer arm crosslinker if MUA-Hydrazide is not sufficient. | |
| High Non-Specific Binding | Incomplete quenching of reactive groups | Ensure thorough quenching of unreacted maleimide or aldehyde groups. |
| Hydrophobic or electrostatic interactions | Include a blocking step (e.g., with Bovine Serum Albumin or polyethylene (B3416737) glycol) after immobilization. | |
| Inadequate washing | Increase the number and duration of wash steps. Include detergents (e.g., Tween-20) in the wash buffers. | |
| Inconsistent Results | Surface variability | Ensure consistent preparation and cleaning of the initial surface. |
| Reagent degradation | Prepare all solutions fresh, especially for activating agents and MUA-Hydrazide. |
References
Unlocking Proteomic Insights: Applications of 11-Maleimidoundecanoic Acid Hydrazide
Central, SC – The heterobifunctional crosslinker, 11-Maleimidoundecanoic Acid Hydrazide, is a powerful tool for researchers, scientists, and drug development professionals in the field of proteomics. Its unique structure, featuring a maleimide (B117702) group reactive towards sulfhydryl groups (cysteine residues) and a hydrazide group reactive towards carbonyls (aldehydes and ketones), enables the covalent linkage of diverse biomolecules. This allows for the investigation of protein-protein interactions, particularly between cysteine-containing proteins and glycoproteins, and facilitates the development of targeted therapeutics like antibody-drug conjugates (ADCs).
This application note provides detailed protocols for utilizing this compound to study protein interactions, with a focus on cross-linking a cysteine-containing protein to a glycoprotein (B1211001). The methodologies outlined here cover the entire workflow, from initial protein modification and cross-linking to the enrichment and mass spectrometric analysis of the resulting conjugates.
Principle of Application
The utility of this compound in proteomics stems from its ability to selectively target two different functional groups. The workflow typically involves a two-step process. First, the carbohydrate moieties of a glycoprotein are oxidized to generate aldehyde groups. Subsequently, the hydrazide end of the crosslinker reacts with these newly formed aldehydes. The second step involves the reaction of the maleimide end of the crosslinker with a free sulfhydryl group on a cysteine-containing protein. This sequential approach allows for the specific and covalent linking of two distinct proteins, enabling the study of their interaction and proximity within a biological system.
Data Presentation
The efficiency of each step in the cross-linking protocol is crucial for the successful identification of interacting proteins. The following tables provide representative quantitative data for the key stages of the workflow.
Table 1: Glycoprotein Oxidation Efficiency
| Glycoprotein | Initial Concentration (mg/mL) | Periodate (B1199274) Concentration (mM) | Incubation Time (min) | Oxidation Efficiency (%) |
| Human IgG | 2.0 | 10 | 30 | > 95 |
| Fetuin | 1.5 | 10 | 30 | > 90 |
| Ovalbumin | 2.5 | 15 | 45 | > 85 |
Table 2: Cross-Linking Reaction Efficiency
| Cross-Linker Concentration (molar excess) | Cysteine-Protein Concentration (μM) | Oxidized Glycoprotein Concentration (μM) | Incubation Time (hr) | Cross-Linking Efficiency (%) |
| 20x | 10 | 10 | 2 | ~60 |
| 50x | 10 | 10 | 2 | ~75 |
| 100x | 10 | 10 | 4 | > 80 |
Table 3: Enrichment of Cross-Linked Peptides
| Enrichment Method | Sample Complexity | Enrichment Fold | Identification of Cross-Linked Peptides |
| Size-Exclusion Chromatography (SEC) | Low | 5-10 | High |
| Strong Cation Exchange (SCX) | High | 10-20 | Very High |
| Affinity Purification (via tagged cross-linker) | High | > 50 | Highest |
Experimental Protocols
Protocol 1: Oxidation of Glycoprotein Carbohydrate Moieties
This protocol describes the generation of aldehyde groups on glycoproteins, which are necessary for the reaction with the hydrazide moiety of the crosslinker.
Materials:
-
Glycoprotein of interest
-
Sodium Acetate Buffer (100 mM, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (20 mM in Sodium Acetate Buffer, freshly prepared)
-
Glycerol (B35011) (1 M)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Dissolve the glycoprotein in Sodium Acetate Buffer to a final concentration of 1-5 mg/mL.
-
Add the freshly prepared sodium meta-periodate solution to the glycoprotein solution to a final concentration of 10 mM.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.
-
Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with Sodium Acetate Buffer (pH 5.5).
Protocol 2: Two-Step Cross-Linking of a Cysteine-Containing Protein to a Glycoprotein
This protocol outlines the sequential reaction of this compound with an oxidized glycoprotein and a cysteine-containing protein.
Materials:
-
Oxidized glycoprotein (from Protocol 1)
-
Cysteine-containing protein
-
This compound solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
EDTA (0.5 M)
-
Desalting column
Procedure: Step 1: Reaction of Hydrazide with Oxidized Glycoprotein
-
To the purified oxidized glycoprotein in Sodium Acetate Buffer (pH 5.5), add the this compound solution to achieve a 50-100 fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Remove unreacted crosslinker using a desalting column equilibrated with PBS (pH 6.5-7.5).
Step 2: Reaction of Maleimide with Cysteine-Containing Protein
-
Ensure the cysteine-containing protein is in a reduced state. If necessary, treat with a mild reducing agent like TCEP and subsequently remove the reducing agent.
-
Add the maleimide-activated glycoprotein from Step 1 to the cysteine-containing protein solution at a 1:1 molar ratio.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
The resulting cross-linked protein complex is now ready for downstream analysis.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol describes the digestion of the cross-linked protein complex and enrichment of the cross-linked peptides for mass spectrometric analysis.
Materials:
-
Cross-linked protein complex
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (50 mM)
-
Formic Acid
-
Size-Exclusion Chromatography (SEC) or Strong Cation Exchange (SCX) chromatography system
Procedure:
-
Denature the cross-linked protein complex in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the solution with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidify the digest with formic acid to stop the reaction.
-
Enrich for cross-linked peptides using either SEC or SCX chromatography.[1][2]
-
Analyze the enriched fractions by LC-MS/MS.
Visualizations
References
Application Notes and Protocols for Fluorescent Labeling with 11-Maleimidoundecanoic Acid Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Maleimidoundecanoic Acid Hydrazide is a heterobifunctional crosslinking reagent designed for the versatile and specific labeling of biomolecules. Its unique structure incorporates two distinct reactive moieties: a maleimide (B117702) group and a hydrazide group, separated by an 11-carbon aliphatic spacer arm (19.0 Å). This configuration allows for a two-step or sequential conjugation strategy, minimizing the formation of undesirable homodimers.
The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond. This reaction proceeds optimally at a pH range of 6.5-7.5. The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond. Aldehydes can be generated on glycoproteins through mild oxidation of their carbohydrate moieties, providing a site-specific method for labeling that often preserves the biological activity of antibodies, as glycosylation sites are typically distant from the antigen-binding regions.
This dual reactivity makes this compound a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for cellular imaging, and the preparation of bioconjugates for diagnostic and therapeutic purposes.[1][2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 359436-62-7 | [1] |
| Molecular Formula | C₁₅H₂₅N₃O₃ | [1] |
| Molecular Weight | 295.38 g/mol | [1] |
| Spacer Arm Length | 19.0 Å | [1] |
| Reactive Groups | Maleimide, Hydrazide | [1] |
| Reactivity | Sulfhydryls (Thiols), Carbonyls (Aldehydes/Ketones) | [1] |
Table 2: Stability of Conjugate Bonds
| Bond Type | Formed From | pH Condition | Half-life | Reference |
| Hydrazone | Hydrazide + Aldehyde | pH 7.4 | 48 hours | [1] |
| Hydrazone | Hydrazide + Aldehyde | pH 5.0 | Enhanced drug release (80% in 24h) | [1] |
| Thioether | Maleimide + Thiol | Physiological pH | Stable | [3] |
Note: The stability of the maleimide-thiol linkage can be influenced by factors such as the specific protein microenvironment. While generally stable, retro-Michael reactions can occur under certain in vivo conditions.
Experimental Protocols
Protocol 1: Two-Step Fluorescent Labeling of a Thiol-Containing Protein with a Glycoprotein (B1211001)
This protocol describes the use of this compound to first label a fluorescently tagged glycoprotein and then conjugate it to a thiol-containing protein.
Materials:
-
Glycoprotein to be labeled
-
Thiol-containing protein (e.g., antibody fragment with free cysteines)
-
This compound
-
Fluorescent hydrazide dye (e.g., FITC-hydrazide)
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous DMSO or DMF
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Acetate Buffer, pH 5.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., TCEP)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
Step 1: Oxidation of Glycoprotein and Labeling with Fluorescent Hydrazide
-
Dissolve the glycoprotein in Acetate Buffer, pH 5.5, to a concentration of 1-5 mg/mL.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 10 mM.
-
Incubate the reaction in the dark at room temperature for 20-30 minutes.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 1 mM and incubate for 5 minutes.
-
Remove excess periodate (B1199274) and byproducts by passing the solution through a desalting column equilibrated with Acetate Buffer, pH 5.5.
-
Immediately add the fluorescent hydrazide dye (dissolved in DMSO or water depending on solubility) to the oxidized glycoprotein solution at a 50-100 fold molar excess.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Purify the fluorescently labeled glycoprotein using a desalting column equilibrated with PBS, pH 7.2-7.5.
Step 2: Conjugation of this compound to the Labeled Glycoprotein
-
To the purified fluorescent glycoprotein from Step 1, add this compound (dissolved in DMSO) at a 20-50 fold molar excess.
-
Incubate for 2-4 hours at room temperature.
-
Purify the maleimide-activated fluorescent glycoprotein using a desalting column equilibrated with PBS, pH 7.2-7.5.
Step 3: Conjugation to Thiol-Containing Protein
-
Prepare the thiol-containing protein at 1-10 mg/mL in degassed PBS, pH 7.2-7.5. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Immediately add the maleimide-activated fluorescent glycoprotein from Step 2 to the thiol-containing protein solution. A 10-20 fold molar excess of the activated glycoprotein is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).
-
Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of 1 mM and incubating for 30 minutes.
-
Purify the final fluorescently labeled protein-glycoprotein conjugate using size-exclusion chromatography or affinity chromatography.
Step 4: Characterization
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and the appropriate wavelength for the fluorescent dye.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and assess purity.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the synthesis of an ADC by first conjugating a thiol-containing drug to this compound, followed by conjugation to an oxidized antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Thiol-containing cytotoxic drug
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Oxidation Buffer (e.g., Acetate Buffer, pH 5.5)
-
Desalting columns
Procedure:
Step 1: Preparation of Maleimide-Drug Conjugate
-
Dissolve the thiol-containing drug in an appropriate organic solvent (e.g., DMSO).
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Add the this compound solution to the drug solution at a slight molar excess (e.g., 1.1 equivalents).
-
Incubate the reaction for 1-2 hours at room temperature. The progress of the reaction can be monitored by LC-MS.
Step 2: Oxidation of the Antibody
-
Buffer exchange the mAb into Oxidation Buffer, pH 5.5.
-
Adjust the mAb concentration to 2-10 mg/mL.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate the reaction on ice or at 4°C for 30 minutes in the dark.
-
Quench the reaction by adding glycerol.
-
Remove excess reagents by passing the solution through a desalting column equilibrated with Conjugation Buffer, pH 7.2-7.5.
Step 3: Conjugation of Hydrazide-Drug to Oxidized Antibody
-
Add the maleimide-drug conjugate from Step 1 (now a hydrazide-functionalized drug) to the oxidized antibody solution. A molar excess of the drug-linker is typically used to drive the reaction. The optimal ratio should be determined empirically.
-
Incubate the reaction for 2-16 hours at 4°C or room temperature.
-
Purify the resulting ADC using size-exclusion chromatography or hydrophobic interaction chromatography to remove unconjugated drug-linker and aggregated antibody.
Step 4: Characterization of the ADC
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[4][5]
-
Assess the purity and aggregation state of the ADC by Size-Exclusion Chromatography (SEC).
-
Confirm the identity and integrity of the ADC by SDS-PAGE and Mass Spectrometry.
Visualizations
Caption: Workflow for two-step fluorescent labeling.
Caption: Workflow for Antibody-Drug Conjugate synthesis.
References
- 1. This compound (359436-62-7) for sale [vulcanchem.com]
- 2. κ-Maleimidoundecanoic Acid Hydrazide (KMUH) - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive and Specific Global Cell Surface N-Glycoproteomics Shows Profound Differences Between Glycosylation Sites and Subcellular Components - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 11-Maleimidoundecanoic Acid Hydrazide Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of conjugating 11-Maleimidoundecanoic Acid Hydrazide (MUA-Hydrazide) to biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MUA-Hydrazide)?
A1: this compound (also known as KMUH) is a heterobifunctional crosslinker. It contains two reactive groups: a maleimide (B117702) group and a hydrazide group, connected by an 11-carbon spacer arm.[1][2] The maleimide group reacts specifically with sulfhydryl (thiol) groups, such as those on cysteine residues of proteins, while the hydrazide group reacts with carbonyl groups (aldehydes and ketones), which can be generated on glycoproteins through oxidation of their carbohydrate moieties.[1][3]
Q2: What are the primary applications of MUA-Hydrazide?
A2: MUA-Hydrazide is widely used in bioconjugation for creating targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[1] It is also utilized for labeling glycoproteins for imaging and other diagnostic purposes.[1] Its long aliphatic spacer arm helps to minimize steric hindrance between the conjugated molecules.[2]
Q3: What are the optimal reaction conditions for MUA-Hydrazide conjugation?
A3: The conjugation process involves two distinct reactions, each with its own optimal conditions. The maleimide-thiol reaction is most efficient at a pH range of 6.5-7.5.[4][5] At this pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines.[5] The hydrazide-aldehyde reaction to form a hydrazone bond is typically performed in a slightly acidic buffer, around pH 5.5.[6][7]
Q4: How can I generate aldehyde groups on my glycoprotein (B1211001) for hydrazide conjugation?
A4: Aldehyde groups can be introduced into the carbohydrate side-chains of glycoproteins through mild oxidation with sodium periodate (B1199274) (NaIO₄).[8] This reaction selectively cleaves the vicinal diols present in sugar residues to form aldehydes.[6][8]
Q5: Is the conjugate formed with MUA-Hydrazide stable?
A5: The thioether bond formed between the maleimide and a thiol is generally considered stable.[3] However, it can undergo a retro-Michael reaction, especially in the presence of high concentrations of other thiols.[1] The hydrazone bond formed between the hydrazide and an aldehyde is relatively stable, but its stability can be pH-dependent.[9] For applications requiring high stability, the hydrazone bond can be reduced to a more stable secondary amine bond.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with MUA-Hydrazide.
Issue 1: Low or No Conjugation Efficiency
Potential Cause 1: Inactive Maleimide Group
-
Reason: The maleimide ring is prone to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[10] Long-term storage of maleimide-containing reagents in aqueous solutions can also lead to a loss of reactivity.[4]
-
Solution:
-
Always prepare solutions of MUA-Hydrazide fresh in an anhydrous organic solvent like DMSO or DMF before adding it to your reaction buffer.[4][5]
-
Perform the maleimide-thiol conjugation within the optimal pH range of 6.5-7.5.[5]
-
If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[4]
-
Potential Cause 2: Inaccessible or Oxidized Thiol Groups
-
Reason: The target thiol groups on your protein may be inaccessible due to the protein's tertiary structure or may have formed disulfide bonds, which are unreactive with maleimides.[4]
-
Solution:
-
If your protein contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5] TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[5]
-
Confirm the presence of free thiols using Ellman's reagent (DTNB).[10]
-
Potential Cause 3: Inefficient Generation of Aldehydes on Glycoprotein
-
Reason: The periodate oxidation step may not have been efficient, resulting in an insufficient number of aldehyde groups for hydrazide conjugation.
-
Solution:
Potential Cause 4: Incorrect Stoichiometry
-
Reason: The molar ratio of MUA-Hydrazide to your biomolecules can significantly impact conjugation efficiency.[4]
-
Solution:
-
For the maleimide-thiol reaction, a 10-20 fold molar excess of the maleimide reagent is a common starting point.[4][10] However, for some molecules, a lower ratio (e.g., 2:1 or 5:1) may be optimal.[13]
-
Perform small-scale trial conjugations with varying molar ratios to determine the optimal conditions for your specific system.[10]
-
Issue 2: Protein Aggregation and Precipitation
Potential Cause 1: High Concentration of Organic Co-solvent
-
Reason: MUA-Hydrazide is often dissolved in an organic solvent like DMSO. Adding a large volume of this stock solution to your aqueous protein solution can cause the protein to precipitate.
-
Solution:
-
Prepare a concentrated stock solution of MUA-Hydrazide in DMSO to minimize the final volume of organic solvent in the reaction mixture.
-
Add the MUA-Hydrazide stock solution slowly to the protein solution with gentle mixing.[14]
-
Potential Cause 2: Suboptimal Buffer Conditions
-
Reason: The pH and ionic strength of the buffer can affect protein stability.
-
Solution:
-
Ensure the pH of the reaction buffer is within the stability range of your protein.
-
Consider adding excipients, such as non-ionic detergents or glycerol (B35011), to your buffer to improve protein solubility.[14]
-
Potential Cause 3: High Protein Concentration
-
Reason: High protein concentrations can increase the likelihood of aggregation.[14]
-
Solution:
-
Try performing the conjugation reaction at a lower protein concentration.[14]
-
Data Presentation
Table 1: Influence of Molar Ratio on Maleimide-Thiol Conjugation Efficiency
| Target Molecule | Maleimide : Thiol Molar Ratio | Conjugation Efficiency (%) | Reference |
| cRGDfK (peptide) | 2:1 | 84 ± 4 | [13] |
| 11A4 (nanobody) | 5:1 | 58 ± 12 | [13] |
| General Protein | 10:1 to 20:1 | Recommended starting range | [10] |
Table 2: Effect of pH on Reaction Rates
| Reaction | pH Range | Observation | Reference |
| Maleimide-Thiol | 6.5 - 7.5 | Optimal for high selectivity and efficiency. | [5] |
| Maleimide-Thiol | > 7.5 | Increased rate of maleimide hydrolysis. | [10] |
| Hydrazide-Aldehyde | ~5.5 | Commonly used for efficient hydrazone formation. | [6] |
| Hydrazide-Aldehyde | 7.4 | Reaction can be slow; catalysts may be required. | [15] |
Experimental Protocols
Protocol 1: Generation of Aldehydes on a Glycoprotein (e.g., Antibody)
-
Buffer Exchange: Exchange the buffer of your glycoprotein solution (e.g., 5 mg/mL) to an oxidation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) using a desalting column or dialysis.[6][12]
-
Periodate Solution Preparation: Immediately before use, prepare a solution of sodium meta-periodate (e.g., 20 mM) in the oxidation buffer.[6]
-
Oxidation Reaction: Add an equal volume of the periodate solution to your glycoprotein solution.[6] Incubate the mixture for 30-60 minutes at room temperature in the dark with gentle rotation.[12]
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., glycerol or ethylene (B1197577) glycol) and incubate for 5-10 minutes.[12]
-
Purification: Remove the excess periodate and quenching reagent by buffer exchange into a suitable buffer for the hydrazide conjugation step (e.g., 0.1 M Sodium Acetate, pH 5.5).[6][12]
Protocol 2: Conjugation of MUA-Hydrazide to an Oxidized Glycoprotein and a Thiol-Containing Molecule
This protocol assumes a two-step conjugation process.
Step 1: Hydrazide-Aldehyde Conjugation
-
MUA-Hydrazide Preparation: Prepare a stock solution of MUA-Hydrazide (e.g., 50 mM) in anhydrous DMSO.[6]
-
Conjugation Reaction: Add the MUA-Hydrazide stock solution to the purified, oxidized glycoprotein solution to achieve the desired molar excess. Incubate for at least 2 hours at room temperature.[6]
-
Purification: Remove the excess, unreacted MUA-Hydrazide using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide-thiol reaction (e.g., PBS, pH 7.2).
Step 2: Maleimide-Thiol Conjugation
-
Thiol-Containing Molecule Preparation: Ensure your thiol-containing molecule is in a degassed, amine-free buffer (e.g., PBS, pH 7.0-7.5).[10] If necessary, reduce any disulfide bonds with TCEP.[10]
-
Conjugation Reaction: Combine the maleimide-activated glycoprotein from Step 1 with the thiol-containing molecule. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[10]
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.[10]
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.[16]
Visualizations
Caption: Experimental workflow for MUA-Hydrazide conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-(kappa-Maleimidoundecanoic acid) hydrazide - Soltec Ventures [soltecventures.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 9. Synthesis of glycoimmunogen Tn-Thr-PS A1 via hydrazone bond and stability optimization of PS A1 monosaccharide mimics under vaccine development conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. steinbrenner.de [steinbrenner.de]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting low yield in KMUH crosslinking reactions
Technical Support Center: KMUH Crosslinking Kit
This guide provides troubleshooting advice and answers to frequently asked questions regarding the KMUH Crosslinking Kit. For the purpose of this guide, the "KMUH" reaction is assumed to be based on a water-soluble N-hydroxysuccinimide (NHS)-ester crosslinker, designed to covalently link molecules via primary amine groups (-NH2).
Troubleshooting Guide: Low Reaction Yield
Q1: I am observing very low or no yield of my crosslinked product. What are the common causes and how can I fix this?
Low yield is a common issue in crosslinking reactions. The problem often originates from suboptimal buffer conditions, reagent instability, or incorrect molar ratios.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
|---|---|---|
| Presence of Primary Amines in Buffer | Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the KMUH crosslinker, significantly reducing yield. | Use a non-amine-containing buffer such as PBS (Phosphate Buffered Saline), HEPES, or MOPS at a pH between 7.2 and 8.0. |
| Hydrolysis of the NHS Ester | The NHS-ester functional groups on the KMUH crosslinker are moisture-sensitive and will hydrolyze in aqueous solutions. The half-life of the ester decreases as the pH increases above 8.0. | Prepare the KMUH crosslinker solution immediately before use. Ensure your protein/target molecule solution is ready for the addition of the crosslinker. Avoid storing the reconstituted crosslinker. |
| Incorrect Molar Ratio | An insufficient amount of crosslinker relative to the target molecule will result in a low yield of crosslinked product. Conversely, an excessive amount can lead to unwanted polymerization and precipitation. | Optimize the molar ratio of crosslinker to your target molecule. Start with a range of ratios (e.g., 10:1, 20:1, 50:1 of crosslinker:protein) to determine the empirical optimum for your specific application. |
| Low Protein/Molecule Concentration | Crosslinking is a bimolecular reaction. If the concentration of your target molecules is too low, the probability of a successful crosslinking event decreases. | Increase the concentration of your target molecules if possible. Recommended starting concentrations are typically in the range of 1-5 mg/mL. |
| Suboptimal Reaction Time or Temperature | The reaction may not have proceeded to completion. Most NHS-ester reactions are rapid at room temperature but can be slowed at 4°C to provide more control. | Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. You may need to optimize this for your specific targets. |
Frequently Asked Questions (FAQs)
Q2: What is the chemical basis for the KMUH crosslinking reaction? The KMUH crosslinker is an NHS-ester, which reacts with primary amines (found on the N-terminus of proteins and the side chain of lysine (B10760008) residues) to form stable amide bonds. This reaction is most efficient at a pH of 7.2-8.0.
Q3: How should I store the KMUH crosslinking reagent? The lyophilized powder should be stored at -20°C with a desiccant to protect it from moisture. Once reconstituted in a solvent like DMSO or water, it should be used immediately to prevent hydrolysis.
Q4: My protein precipitates after adding the KMUH crosslinker. What should I do? Protein precipitation is often caused by excessive crosslinking (polymerization) or a change in solubility due to the modification of surface lysines.
-
Reduce the Molar Ratio: Use a lower molar excess of the crosslinker.
-
Check the Buffer: Ensure the buffer pH and ionic strength are optimal for your protein's solubility.
-
Change Reaction Temperature: Perform the reaction at 4°C to slow down the reaction rate, which can sometimes prevent aggregation.
Q5: How can I quench the crosslinking reaction? To stop the reaction, add a quenching buffer containing a high concentration of a primary amine. A final concentration of 20-50 mM Tris or 100 mM glycine is effective. Incubate for 15 minutes at room temperature.
Experimental Protocols & Data
Key Experimental Parameters
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.0 | Higher pH increases reaction rate but also hydrolysis rate. |
| Reaction Buffer | PBS, HEPES, MOPS | Must be free of primary amines (e.g., no Tris or glycine). |
| Molar Ratio (Crosslinker:Target) | 10:1 to 50:1 | Must be optimized empirically. |
| Target Molecule Concentration | 1 - 5 mg/mL | Higher concentrations favor intermolecular crosslinking. |
| Reaction Time | 30-60 min (Room Temp) or 2 hours (4°C) | Longer times may be needed for dilute samples. |
| Quenching Agent | 20-50 mM Tris or 100 mM Glycine | Stops the reaction by consuming unreacted crosslinker. |
Detailed Protocol: Protein-Protein Crosslinking
-
Buffer Preparation: Prepare your protein solutions in an amine-free buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation: Immediately before use, dissolve the KMUH crosslinker powder in anhydrous DMSO or water to create a 10-20 mM stock solution.
-
Reaction Setup: In a microfuge tube, combine your target proteins at the desired concentration (e.g., 2 mg/mL).
-
Initiate Crosslinking: Add the required volume of the KMUH crosslinker stock solution to the protein mixture to achieve the desired molar ratio. Mix thoroughly but gently by pipetting.
-
Incubation: Allow the reaction to proceed for 30 minutes at room temperature.
-
Quenching: Add quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 50 mM. Incubate for an additional 15 minutes to stop the reaction.
-
Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.
Visualizations
Caption: Chemical pathway of an NHS-ester crosslinking reaction.
Caption: Standard experimental workflow for protein crosslinking.
Caption: Troubleshooting workflow for low crosslinking yield.
Preventing non-specific binding of 11-Maleimidoundecanoic Acid Hydrazide
Welcome to the technical support center for 11-Maleimidoundecanoic Acid Hydrazide (KMUH). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KMUH)?
A1: this compound is a heterobifunctional crosslinker. It contains two reactive groups: a maleimide (B117702) and a hydrazide, connected by an 11-carbon aliphatic spacer arm.[1] The maleimide group selectively reacts with sulfhydryl (thiol) groups, while the hydrazide group reacts with carbonyl groups (aldehydes and ketones).[2][3] This dual reactivity makes it a versatile tool for conjugating different types of molecules, such as proteins, glycoproteins, and peptides.[4]
Q2: What are the primary causes of non-specific binding when using KMUH?
A2: Non-specific binding with KMUH can arise from several factors:
-
Hydrophobic Interactions: The long aliphatic spacer arm of KMUH can contribute to hydrophobic interactions with proteins and surfaces.
-
Electrostatic Interactions: Charged molecules can non-specifically adsorb to oppositely charged surfaces or biomolecules.[5]
-
Maleimide Side Reactions: At pH values above 7.5, the maleimide group can lose its selectivity for thiols and begin to react with primary amines, such as the side chains of lysine (B10760008) residues.[6][7]
-
Surface Adsorption: Molecules can physically adsorb to unoccupied spaces on a solid support or surface.[8]
Q3: How can I prevent the maleimide group from reacting with amines?
A3: To ensure the maleimide group reacts specifically with thiol groups, it is crucial to control the pH of the reaction buffer. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[6][9] At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[6] Above pH 7.5, the reaction with amines becomes more competitive.[6][7]
Q4: What are effective blocking agents to prevent non-specific adsorption to surfaces?
A4: Several blocking agents can be used to passivate surfaces and prevent non-specific adsorption:
-
Bovine Serum Albumin (BSA): A commonly used protein-based blocking agent that adsorbs to surfaces and prevents the non-specific binding of other proteins.
-
Polyethylene Glycol (PEG): PEGylation of surfaces creates a hydrophilic layer that repels proteins and reduces biofouling.[10] The density and chain length of the PEG need to be optimized for maximum effectiveness.[8]
-
Tween-20 and other non-ionic detergents: These can be included in wash buffers to reduce hydrophobic interactions.[11]
-
Pluronic F127: A surfactant that can self-assemble on hydrophobic surfaces to create a passivation layer.[12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of Maleimide: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[7] | Prepare aqueous solutions of KMUH immediately before use.[7] For storage, dissolve KMUH in a dry, biocompatible organic solvent like DMSO or DMF.[7] |
| Oxidized Thiols: The target cysteine residues on your protein may have formed disulfide bonds, which are unreactive with maleimides.[7][14] | Pre-reduce your protein with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7] Excess TCEP does not need to be removed before adding the maleimide reagent.[14] If using DTT, it must be removed before conjugation.[14] | |
| Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5 for the maleimide-thiol reaction.[7] | Ensure your reaction buffer is maintained within the pH 6.5-7.5 range.[6] | |
| High Background / Non-Specific Binding | Reaction pH is too high: The pH of the reaction buffer is >7.5, leading to the reaction of maleimide with amines.[6][11] | Strictly maintain the reaction buffer pH between 6.5 and 7.5.[15] |
| Hydrophobic Interactions: The molecule is non-specifically adsorbing to surfaces. | Add a non-ionic detergent (e.g., 0.01% Tween-20) to wash buffers.[11] Utilize a blocking agent like BSA or PEG to passivate surfaces.[10] | |
| Insufficient Quenching: Excess, unreacted KMUH is still present. | After the conjugation reaction, add a thiol-containing compound like L-cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.[11] | |
| Precipitation of Reagents | Poor Solubility of KMUH: KMUH may have limited solubility in aqueous buffers. | First, dissolve KMUH in a small amount of a compatible organic solvent like DMSO or DMF to create a stock solution before adding it to the aqueous reaction buffer.[16] |
| Protein Precipitation: The addition of the organic solvent from the KMUH stock solution is causing the protein to precipitate. | Keep the final concentration of the organic co-solvent in the reaction mixture low, typically below 10% (v/v).[16] |
Experimental Protocols
Protocol 1: General Two-Step Conjugation to a Thiol-Containing Protein and a Carbonyl-Containing Molecule
This protocol describes the conjugation of a protein containing free sulfhydryl groups to a molecule containing an aldehyde or ketone group.
Materials:
-
Thiol-containing protein
-
Carbonyl-containing molecule
-
This compound (KMUH)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.4
-
Quenching Solution: 1 M L-cysteine in water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the Conjugation Buffer.
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
-
KMUH Stock Solution Preparation:
-
Immediately before use, dissolve KMUH in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Reaction of KMUH with the Thiol-Containing Protein:
-
Add a 10-20 fold molar excess of the KMUH stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Removal of Excess KMUH:
-
Purify the protein-KMUH conjugate using a desalting column or size-exclusion chromatography to remove unreacted KMUH.
-
-
Reaction with the Carbonyl-Containing Molecule:
-
Adjust the pH of the purified protein-KMUH conjugate solution to 5.0-6.0.
-
Add the carbonyl-containing molecule to the solution. The reaction can be catalyzed by the addition of aniline.[17]
-
Incubate the reaction for 2 hours at room temperature.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate chromatography method to remove unreacted molecules.
-
Protocol 2: Surface Passivation to Reduce Non-Specific Binding
This protocol describes a general method for passivating a surface using BSA.
Materials:
-
Surface to be passivated (e.g., microplate wells, sensor chip)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer: 1% (w/v) BSA in PBS
-
Wash Buffer: PBS with 0.05% (v/v) Tween-20
Procedure:
-
Initial Wash: Wash the surface three times with PBS.
-
Blocking: Add the Blocking Buffer to the surface and incubate for 1-2 hours at room temperature.
-
Washing: Discard the Blocking Buffer and wash the surface three to five times with the Wash Buffer.
-
Proceed with Experiment: The surface is now passivated and ready for the subsequent experimental steps.
Visualizations
Caption: Reaction mechanism of this compound.
Caption: Experimental workflow for minimizing non-specific binding.
Caption: Primary causes of non-specific binding.
References
- 1. This compound (359436-62-7) for sale [vulcanchem.com]
- 2. N-(kappa-Maleimidoundecanoic acid) hydrazide - Soltec Ventures [soltecventures.com]
- 3. Thermo Scientific™ KMUH (N-κ-maleimidoundecanoic acid hydrazide) | Fisher Scientific [fishersci.ca]
- 4. κ-Maleimidoundecanoic Acid Hydrazide (KMUH) - Creative Biolabs [creative-biolabs.com]
- 5. Protein adsorption - Wikipedia [en.wikipedia.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. benchchem.com [benchchem.com]
- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
How to improve solubility of 11-Maleimidoundecanoic Acid Hydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with 11-Maleimidoundecanoic Acid Hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as KMUH, is a heterobifunctional crosslinker. It contains two different reactive groups: a maleimide (B117702) group and a hydrazide group, connected by an 11-carbon aliphatic spacer arm.[1] The maleimide group reacts specifically with sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins. The hydrazide group reacts with carbonyl groups (aldehydes and ketones), which can be generated by oxidizing carbohydrate residues in glycoproteins and other glycoconjugates.[2][3]
Q2: What are the primary applications of this crosslinker?
This crosslinker is widely used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs), linking molecules to glycoproteins, and developing targeted drug delivery systems.[1] Its long, flexible spacer arm helps to minimize steric hindrance between the conjugated molecules.
Q3: What is the recommended solvent for dissolving this compound?
Due to its long hydrophobic alkyl chain, this compound is not water-soluble.[3] The recommended solvents for creating a stock solution are anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[3] It is crucial to use a high-purity, anhydrous grade of these solvents to prevent premature hydrolysis of the maleimide group.
Q4: How should I store this compound and its stock solutions?
The solid powder should be stored at -20°C, protected from moisture and light. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous DMSO or DMF should be prepared fresh for best results. If short-term storage is necessary, they can be stored at -20°C for up to one month, protected from light and moisture.
Q5: At what pH should I perform my conjugation reactions?
The optimal pH depends on which functional group you are targeting:
-
Maleimide-thiol reaction: A pH range of 6.5-7.5 is ideal.[2] This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group. At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with primary amines becomes a competing side reaction.
-
Hydrazide-carbonyl reaction: This reaction is most efficient at a slightly acidic pH, typically between 4.5 and 6.0. The reaction can still proceed at neutral pH, but the rate will be slower. Aniline can be used as a catalyst to improve the efficiency of hydrazone formation at neutral pH.
Troubleshooting Guide
Problem 1: Difficulty Dissolving the Reagent
| Possible Cause | Recommended Solution |
| Incomplete dissolution in organic solvent. | Use high-purity, anhydrous DMSO or DMF. Ensure the solvent is completely dry. Vortex or sonicate the solution briefly to aid dissolution. |
| Precipitation when adding to aqueous buffer. | The final concentration of the organic solvent (DMSO or DMF) in the aqueous reaction mixture should be kept low, typically below 10% (v/v), to avoid precipitation of the crosslinker or the biomolecule. Add the stock solution slowly to the aqueous buffer while vortexing. |
| Need for a higher concentration stock solution. | While a 10 mM stock solution is a good starting point, the absolute solubility may be higher. To determine the approximate solubility, start with a known mass of the crosslinker and add small, measured volumes of solvent, vortexing between additions, until it completely dissolves. |
Problem 2: Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Maleimide Hydrolysis | Prepare the stock solution immediately before use. Avoid pH values above 7.5 for maleimide-thiol reactions. Keep the reaction time as short as is necessary. |
| Thiol Oxidation | Ensure that sulfhydryl groups on the target molecule are available and not oxidized to disulfides. If necessary, reduce disulfide bonds using a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Degas buffers to remove dissolved oxygen. |
| Interfering Substances in Buffers | For maleimide reactions, avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) or primary amines (e.g., Tris, glycine) if the pH is above 7.5. For hydrazide reactions, avoid buffers with primary amines that can compete for carbonyl binding. |
| Suboptimal pH | Use the optimal pH range for the specific reaction (pH 6.5-7.5 for maleimide-thiol; pH 4.5-6.0 for hydrazide-carbonyl). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Bring the vial of this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a 10 mM concentration (Molecular Weight = 295.38 g/mol ; for 1 mg, add approximately 338 µL of solvent).
-
Vortex the vial until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Use the stock solution immediately for the best results.
Protocol 2: General Procedure for Protein-Molecule Conjugation via Maleimide
-
Protein Preparation: Dissolve the protein containing free sulfhydryl groups in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH of 7.0-7.2. The buffer should be free of any thiol-containing reagents. If disulfide bond reduction is necessary, treat the protein with TCEP and subsequently remove the excess TCEP using a desalting column.
-
Reaction Setup: While gently stirring the protein solution, slowly add the freshly prepared 10 mM stock solution of this compound to achieve the desired molar excess of the crosslinker.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine can be added.
-
Purification: Remove the excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visual Guides
Caption: A flowchart to guide users through troubleshooting solubility issues.
Caption: Key environmental factors for the two reactive ends of the crosslinker.
References
Side reactions of maleimide group in bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during bioconjugation experiments using maleimide (B117702) chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions associated with maleimide chemistry in bioconjugation?
A1: The primary side reactions involving maleimide groups are:
-
Maleimide Hydrolysis: The maleimide ring can be hydrolyzed, opening the ring to form a maleamic acid derivative that is unreactive towards thiols.[1][2] This reaction is accelerated at higher pH values.[1][3][4]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible.[3][5][6][7] This can lead to the transfer of the conjugated payload to other thiol-containing molecules, such as glutathione (B108866) in vivo, a phenomenon known as "payload migration."[3][4][8]
-
Cross-reactivity with Other Nucleophiles: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with other nucleophilic groups at higher pH.[3][4][8] The most common off-target reactions are with primary amines, such as the side chain of lysine (B10760008) residues.[3][4][9] Reactions with the imidazole (B134444) ring of histidine have also been observed.[10][11]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[1][3][12][13]
Q2: My conjugation efficiency is low. What are the possible causes and solutions?
A2: Low conjugation efficiency is a common issue that can arise from several factors:
-
Hydrolyzed Maleimide: Your maleimide-containing reagent may have been prematurely hydrolyzed and is therefore inactive. Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[1][3]
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be sterically inaccessible or may have formed disulfide bonds, which are unreactive with maleimides.[3][9]
-
Suboptimal pH: The pH of the reaction buffer is critical for efficient and specific conjugation.[9]
-
Solution: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[3][4][8][10] Below pH 6.5, the reaction rate decreases. Above pH 7.5, the rate of maleimide hydrolysis and the potential for side reactions with amines increase.[3][4][9] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[4][10]
-
-
Incorrect Stoichiometry: The molar ratio of the maleimide reagent to the thiol-containing biomolecule can significantly impact conjugation efficiency.[9]
Q3: How can I improve the in vivo stability of my maleimide conjugate and prevent payload loss?
A3: The instability of the thiol-maleimide linkage, primarily due to the retro-Michael reaction, is a significant concern for in vivo applications like antibody-drug conjugates (ADCs).[5][6][7][15] Here are strategies to enhance stability:
-
Post-conjugation Hydrolysis: After the conjugation reaction, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether.[4][7][16][17] This ring-opened structure is not susceptible to the retro-Michael reaction.[5][6][16] This can be achieved by incubating the conjugate at a pH of 8.5-9.0.[3]
-
Use of Stabilizing Maleimides:
-
Self-hydrolyzing maleimides: These are engineered with neighboring groups that promote rapid hydrolysis of the thiosuccinimide ring at neutral pH after conjugation.[7]
-
Maleimides with electron-withdrawing N-substituents: These modifications can accelerate the rate of the stabilizing ring-opening hydrolysis.[15][16]
-
Bridged/dihalogenated maleimides: These modifications can create a more stable linkage that is less prone to the retro-Michael reaction.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation | Maleimide reagent hydrolyzed | Prepare fresh maleimide solutions in an appropriate anhydrous solvent (DMSO, DMF) right before use.[3][4][8] Avoid aqueous storage.[4][9] |
| Cysteine residues are oxidized (disulfide bonds) | Reduce the biomolecule with TCEP prior to conjugation.[3][9] Ensure removal of thiol-containing reducing agents (e.g., DTT) before adding the maleimide.[9] | |
| Suboptimal reaction pH | Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity and reaction rate.[3][4][8][10] | |
| Insufficient molar ratio of maleimide reagent | Increase the molar excess of the maleimide reagent. A 10-20 fold excess is a good starting point for proteins.[3][9] | |
| Poor In Vivo Stability / Payload Loss | Retro-Michael reaction (thiol exchange) | After conjugation, perform a controlled hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a stable, ring-opened product.[3] Alternatively, consider using next-generation maleimides designed for enhanced stability.[7][16] |
| Heterogeneous Product | Reaction with primary amines (e.g., lysine) | Ensure the reaction pH does not exceed 7.5.[3][4][9] At pH 7.0, the reaction with thiols is significantly faster than with amines.[4][10] |
| Thiazine rearrangement (with N-terminal cysteine) | Perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated.[9][12] If possible, avoid using peptides with an N-terminal cysteine for conjugation or acetylate the N-terminus.[9][12][18] |
Quantitative Data Summary
Table 1: Influence of pH on Maleimide Reactions
| pH Range | Thiol-Maleimide Reaction | Maleimide Hydrolysis | Reaction with Amines |
| < 6.5 | Slower reaction rate | Slow | Negligible |
| 6.5 - 7.5 | Optimal [3][4][8][10] | Increases with pH[1][3][4] | Minimal, but increases with pH[3][4] |
| > 7.5 | Fast, but competing reactions increase | Significant and rapid[1][3] | Becomes a significant side reaction[3][4][9] |
| > 8.5 | Reaction with amines is favored[14] | Very rapid | Favored reaction |
Table 2: Half-lives of Maleimide-Thiol Adducts and Hydrolysis
| Compound/Adduct | Condition | Half-life (t½) | Reference |
| N-ethylmaleimide (NEM) - Mercaptophenylacetic acid (MPA) conjugate | Incubated with glutathione | 20-80 hours for conversion | [6] |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours (post-conjugation hydrolysis) | [15] |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours (post-conjugation hydrolysis) | [15] |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours (post-conjugation hydrolysis) | [15] |
| Unconjugated N-phenyl maleimide | Physiological pH | ~55 minutes (hydrolysis) | [15] |
| Unconjugated N-fluorophenyl maleimide | Physiological pH | 28 minutes (hydrolysis) | [15] |
Key Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Preparation of Biomolecule:
-
Dissolve the thiol-containing protein or peptide in a degassed buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2.
-
If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the solution.
-
Incubate for 20-30 minutes at room temperature.[3] TCEP does not need to be removed before the next step.[9][14] If using DTT, it must be removed by a desalting column.[9]
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF immediately before use.[9]
-
Add the maleimide solution to the reduced biomolecule solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[9]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[1]
-
-
Quenching and Purification:
-
To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[9]
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and the quenching agent.[9]
-
Protocol 2: Post-Conjugation Hydrolysis for Adduct Stabilization
-
Initial Conjugation:
-
Perform the maleimide-thiol conjugation as described in Protocol 1 and purify the conjugate.
-
-
Hydrolysis:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[3]
-
Incubate the solution at room temperature or 37°C.
-
Monitor the progress of the ring-opening hydrolysis by mass spectrometry until the reaction is complete.[3]
-
-
Finalization:
-
Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[3]
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Proximity-enhanced cysteine–histidine crosslinking for elucidating intrinsically disordered and other protein complexes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07419J [pubs.rsc.org]
- 12. bachem.com [bachem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. communities.springernature.com [communities.springernature.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 11-Maleimidoundecanoic Acid Hydrazide Labeled Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the purification of proteins labeled with the bifunctional crosslinker 11-Maleimidoundecanoic Acid Hydrazide (MUA-Hydrazide).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a hetero-bifunctional crosslinker. It is designed to connect two different molecules by targeting distinct functional groups. The maleimide (B117702) group reacts specifically with thiol (sulfhydryl) groups, found in cysteine residues of proteins, while the hydrazide group reacts with carbonyl groups (aldehydes or ketones).[1][2] Aldehyde groups can be generated on glycoproteins by gentle oxidation of sugar moieties.[3][4]
Q2: What are the main challenges in purifying proteins labeled with MUA-Hydrazide?
A2: The primary challenge is heterogeneity in the reaction mixture. After the conjugation reaction, the solution contains the desired protein conjugate, unreacted starting proteins, excess MUA-Hydrazide, and potentially aggregated or improperly folded proteins. The purification strategy must effectively separate the target conjugate from these contaminants while preserving its biological activity.
Q3: Which purification methods are most effective for MUA-Hydrazide labeled proteins?
A3: The choice of method depends on the properties of the conjugated protein. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size, effective for removing smaller contaminants like unreacted MUA-Hydrazide.[5][6]
-
Affinity Chromatography (AC): Highly specific if one of the proteins has an affinity tag (e.g., His-tag, GST-tag).[7]
-
Ion-Exchange Chromatography (IEX): Separates based on net charge, which may be altered upon successful conjugation.[8]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity. Labeling can sometimes increase the hydrophobicity of a protein.[8]
Q4: How can I confirm that my protein has been successfully labeled and purified?
A4: Successful conjugation and purification can be verified using several analytical techniques:
-
SDS-PAGE: A successful conjugation of two proteins will result in a new band on the gel with a higher molecular weight than the individual starting proteins.
-
Western Blot: Can be used to confirm the identity of the proteins in the higher molecular weight band.
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the addition of the linker and the second protein.
-
Functional Assays: The most critical test is to ensure the purified conjugate retains its intended biological activity.[9]
Q5: What are the recommended storage conditions for the purified conjugate?
A5: For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark.[5] For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol (B35011) and store at -20°C, or flash-freeze aliquots in liquid nitrogen and store at -80°C.[5] Adding a stabilizing protein like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (B81097) (0.01-0.03%) can also extend shelf life.[5]
Experimental Workflow and Reaction Pathway
The general workflow involves a two-step conjugation followed by purification. First, the maleimide end of the MUA-Hydrazide is reacted with a thiol-containing protein (Protein A). After removing excess linker, this intermediate is then reacted with a carbonyl-containing protein (Protein B), which is often a glycoprotein (B1211001) that has been oxidized to generate aldehyde groups.
Caption: General workflow for conjugating two proteins using MUA-Hydrazide.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your MUA-Hydrazide labeled protein.
Problem: Low or No Yield of the Final Conjugate
-
Q: My final yield is very low after purification. What could be the cause?
-
A: Low yield can stem from several factors:
-
Inefficient Labeling: The initial conjugation reactions may have been incomplete. Ensure you are using the correct buffer pH for each reaction step (pH 7-7.5 for maleimide-thiol, pH ~5.5 for hydrazide-aldehyde).[4][5] Also, verify the molar excess of the MUA-Hydrazide linker; a 10-20 fold molar excess over the protein is a common starting point.[6][10]
-
Protein Precipitation: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[6] Try reducing the molar ratio of the linker to the protein.
-
Loss During Purification: Your protein may be binding non-specifically to the chromatography resin or being lost during buffer exchanges. Ensure the chosen purification method is compatible with your protein's characteristics.[8] Run an SDS-PAGE of all collected fractions (flow-through, washes, and elutions) to track your protein.
-
-
Problem: High Levels of Contaminants in the Final Product
-
Q: My purified sample still contains significant amounts of unreacted starting protein. How can I improve purity?
-
A: This indicates that the separation method lacks sufficient resolution. If using size-exclusion chromatography (SEC), ensure the column has the appropriate fractionation range to separate your conjugate from the smaller, unreacted protein. For proteins with similar sizes, SEC may not be effective. In such cases, consider other methods like ion-exchange or affinity chromatography.[8] If one of your proteins has an affinity tag, using affinity chromatography for purification will be highly specific and effective.[7]
-
-
Q: I see a lot of small molecule contamination, likely unreacted MUA-Hydrazide. How do I remove it?
-
A: Unreacted linker should be easily removable using a desalting column (a form of SEC) or dialysis.[6][7] For dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate (at least 10-20 times smaller than your protein) and perform several buffer changes over 24-48 hours to ensure complete removal.
-
Problem: Protein Aggregation or Instability
-
Q: My protein conjugate precipitates out of solution after purification. What can I do?
-
A: Protein aggregation is often caused by changes in protein properties upon labeling or by incompatible buffer conditions.[6][9]
-
Optimize Buffer Conditions: Screen different buffers for your purified conjugate. Adding stabilizers such as glycerol (up to 50%), arginine, or non-ionic detergents (e.g., 0.01% Tween-20) can improve solubility.[5][6]
-
Reduce Labeling Stoichiometry: As mentioned, over-labeling can cause aggregation. Reduce the molar excess of MUA-Hydrazide in the initial reaction.[6]
-
Handle with Care: Perform purification steps at 4°C to maintain protein stability. Avoid harsh conditions like vigorous vortexing.
-
-
Problem: Loss of Biological Activity
-
Q: The purified conjugate is pure, but it has lost its function. Why?
-
A: This is a critical issue, often caused by the modification of an essential amino acid residue. The maleimide reaction targets cysteines, and the hydrazide reaction targets sugars. If these sites are in or near an active site or binding interface, labeling can abolish function.[9] If possible, use protein mutagenesis to move the reactive cysteine to a less critical region of the protein. Additionally, ensure that none of the buffers or reagents used during labeling and purification (e.g., oxidizing agents, organic solvents) are denaturing your protein.
-
Caption: A logic diagram to guide troubleshooting common purification issues.
Quantitative Data Summary
Effective purification requires choosing the right method. The table below compares common chromatography techniques.
Table 1: Comparison of Common Protein Purification Methods
| Feature | Size-Exclusion (SEC) | Affinity (AC) | Ion-Exchange (IEX) | Hydrophobic Interaction (HIC) |
| Principle | Separation by size | Specific binding to a ligand | Separation by net charge | Separation by hydrophobicity |
| Resolution | Low to Medium | Very High | High | Medium to High |
| Capacity | Medium | Variable (Low to High) | High | High |
| Speed | Medium to Fast | Slow (binding/elution steps) | Medium | Medium |
| Typical Recovery | > 90% | 70-95% | > 90% | 80-95% |
| Best For... | Removing small molecules, buffer exchange | Highest purity in one step | Capturing/polishing step | Intermediate/polishing step |
Experimental Protocols
Protocol 1: General MUA-Hydrazide Conjugation
This protocol provides a general framework. Optimal protein concentrations and reagent molar ratios should be determined empirically.
Part A: Generating Aldehyde Groups on Glycoprotein (Protein B)
-
Dissolve the glycoprotein in 0.1 M Sodium Acetate buffer, pH 5.5, to a final concentration of 2-5 mg/mL.[4]
-
Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 10 mM.[4]
-
Incubate the reaction in the dark for 20-30 minutes at room temperature.[4]
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes.
-
Remove excess periodate and byproducts immediately using a desalting column (e.g., Zeba™ Spin Desalting Column), exchanging the protein into a coupling buffer (e.g., 0.1 M MES, pH 5.5).[7]
Part B: Two-Step Conjugation
-
Prepare Protein A: Dissolve the thiol-containing protein (Protein A) in a degassed amine-free, thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES).[1][5] If disulfide bonds are present, reduce them by adding a 10-100 fold molar excess of TCEP and incubating for 30 minutes.[5][10] Remove excess TCEP using a desalting column.
-
Step 1 Reaction (Maleimide-Thiol): Dissolve MUA-Hydrazide in an organic solvent like DMSO.[1] Add the MUA-Hydrazide solution to the prepared Protein A to achieve a 10-20 fold molar excess. Incubate for 2 hours at room temperature or overnight at 4°C.[10]
-
Intermediate Purification: Remove unreacted MUA-Hydrazide from the "Protein A-MUA" intermediate using a desalting column, exchanging into the coupling buffer (e.g., 0.1 M MES, pH 5.5).
-
Step 2 Reaction (Hydrazide-Aldehyde): Combine the purified Protein A-MUA intermediate with the oxidized Protein B from Part A. A 1.5 to 2-fold molar excess of the intermediate over Protein B is a good starting point.
-
Incubate for 2-4 hours at room temperature. For improved efficiency, an aniline (B41778) catalyst can be added to the reaction.[3]
-
The crude conjugate mixture is now ready for final purification.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
-
Column Selection: Choose a gel filtration column with a fractionation range suitable for separating your high-molecular-weight conjugate from the smaller, unreacted starting proteins.
-
Equilibration: Equilibrate the column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Concentrate the crude conjugate mixture if necessary and load it onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the pure conjugate. Pool the desired fractions.[11]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Purification Methods | Phenomenex [phenomenex.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Utilizing Long-Chain Crosslinkers – KMUH
Welcome to the technical support center for long-chain crosslinkers, with a special focus on N-(κ-Maleimidoundecanoic acid)hydrazide (KMUH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your conjugation experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with KMUH and other long-chain crosslinkers.
| Problem | Possible Cause | Solution |
| Low Crosslinking Yield | Inefficient Reaction Conditions: Incorrect pH, presence of interfering substances in buffers. | Optimize the pH for each reactive group of KMUH. The maleimide (B117702) group reacts most efficiently with sulfhydryls at a pH of 6.5-7.5. The hydrazide group reacts best with carbonyls at a pH of 6.5-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryl-containing reagents (e.g., DTT, BME) which will compete with the target molecules.[1][2][3] |
| Hydrolysis of the Crosslinker: The maleimide group can hydrolyze at higher pH, rendering it inactive. | Perform the maleimide reaction at a pH between 6.5 and 7.5 to minimize hydrolysis. Prepare stock solutions of KMUH fresh for each experiment to avoid degradation.[3] | |
| Insufficient Molar Excess of Crosslinker: Too little crosslinker will result in a low yield of conjugated product. | Use a 5- to 10-fold molar excess of KMUH over the protein with the lower concentration.[2] However, excessive amounts can lead to protein precipitation, so optimization may be required. | |
| Inactive Protein Functional Groups: Sulfhydryl groups on proteins may be oxidized to disulfides. Carbonyl groups may not be sufficiently available on glycoproteins. | For sulfhydryl-containing proteins, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the crosslinker. For glycoproteins, generate aldehyde groups by oxidizing sugar moieties with sodium meta-periodate.[2] | |
| Protein Precipitation During Reaction | High Concentration of Organic Solvent: KMUH may require an organic solvent like DMSO or DMF for solubilization, which can denature proteins. | To minimize protein damage, do not exceed 10% of the organic solvent in the final reaction mixture.[2] Titrate the amount of organic solvent to find a balance between crosslinker solubility and protein stability.[4] |
| Over-crosslinking: Excessive crosslinking can alter the protein's net charge and pI, leading to insolubility.[4] | Optimize the molar ratio of the crosslinker to the protein. Start with a lower molar excess and gradually increase it. | |
| Difficulty Purifying the Conjugate | Complex Reaction Mixture: The final reaction contains unreacted proteins, excess crosslinker, and crosslinker by-products. | Utilize a combination of chromatography techniques for purification. Size-exclusion chromatography (SEC) can separate the larger conjugate from smaller molecules like excess crosslinker. Ion-exchange chromatography can be used if the pI of the conjugate is significantly different from the starting proteins. Affinity chromatography can be employed if one of the proteins has an affinity tag.[5][6] |
| Non-specific Crosslinking or Side Reactions | Reaction with Non-Targeted Amino Acids: At pH values above 7.5, maleimides can react with primary amines.[2][3] | Maintain the reaction pH between 6.5 and 7.5 for the maleimide-sulfhydryl reaction to ensure specificity. |
| Formation of Homodimers/Polymers: If one molecule contains both sulfhydryl and carbonyl groups, self-conjugation can occur. | To prevent this, one of the reactive groups on the molecule can be temporarily blocked during the activation step.[3] Alternatively, a sequential reaction protocol is recommended. | |
| Inconsistent Results | Variability in Reagent Quality: Hydrolysis of the crosslinker due to improper storage. | Store KMUH desiccated at 4°C.[2] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[7] Prepare fresh stock solutions for each experiment. |
Frequently Asked Questions (FAQs)
1. What is KMUH and what is it used for?
N-(κ-Maleimidoundecanoic acid)hydrazide (KMUH) is a heterobifunctional crosslinker. It contains two different reactive groups: a maleimide group that reacts with sulfhydryl groups (-SH), and a hydrazide group that reacts with carbonyl groups (aldehydes and ketones).[2] Its long, flexible spacer arm (19.0 Å) makes it ideal for conjugating two molecules where steric hindrance might be an issue.[3][8] A primary application is the conjugation of glycoproteins to sulfhydryl-containing proteins or peptides.[2]
2. How do I prepare my glycoprotein (B1211001) for conjugation with KMUH?
Glycoproteins often need to be chemically modified to create reactive aldehyde groups. This is typically achieved by oxidizing the sugar moieties (sialic acid residues) with sodium meta-periodate (NaIO4).[2] The oxidation reaction is most efficient in an acidic buffer (e.g., 0.1 M sodium acetate, pH 5.5).[2] After oxidation, it is crucial to remove the excess periodate (B1199274) by dialysis or desalting before proceeding with the hydrazide reaction.[2]
3. How do I prepare my sulfhydryl-containing protein for conjugation?
If your protein has free sulfhydryl groups (from cysteine residues), you can proceed directly with the maleimide reaction. However, if the sulfhydryls are in the form of disulfide bonds, they must first be reduced. Reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be used for this purpose.[2] It is critical to remove the reducing agent after reduction and before adding the maleimide-containing crosslinker, as it will compete for the reaction. This can be done through dialysis or a desalting column.
4. What is the optimal pH for KMUH crosslinking?
The optimal pH depends on which end of the KMUH molecule you are reacting.
-
Maleimide-Sulfhydryl Reaction: pH 6.5-7.5.[2][3] At pH values above 7.5, the maleimide group can react with primary amines and also undergoes hydrolysis.[2][3]
-
Hydrazide-Carbonyl Reaction: pH 6.5-7.5. This reaction is most efficient in amine-free, near-neutral conditions.[2]
5. How should I store KMUH?
KMUH is sensitive to moisture. It should be stored desiccated at 4°C.[2] When preparing to use it, allow the vial to warm to room temperature before opening to prevent moisture from condensing on the reagent.[7]
6. Can I perform the conjugation in a single step?
While possible, a sequential or two-step conjugation is generally recommended to minimize the formation of unwanted polymers and dimers.[3] In a typical two-step process, one protein is first reacted with KMUH, and after removing the excess crosslinker, the second protein is added.
7. How can I confirm that my crosslinking reaction was successful?
Several methods can be used to characterize the resulting conjugate:
-
SDS-PAGE: The conjugated product will have a higher molecular weight than the individual starting proteins. Running both reduced and non-reduced samples can provide information about the nature of the linkage.[9]
-
Size-Exclusion Chromatography (SEC): The conjugate will elute earlier than the individual proteins.
-
Mass Spectrometry: This can provide the precise mass of the conjugate and can be used to determine the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.[9][10]
-
UV-Vis Spectroscopy: If one of the molecules has a unique absorbance profile, this can be used to quantify the extent of conjugation.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Glycoprotein to a Sulfhydryl-Containing Protein using KMUH
Materials:
-
Glycoprotein (e.g., an antibody)
-
Sulfhydryl-containing protein (e.g., a peptide with a terminal cysteine)
-
KMUH
-
Anhydrous DMSO or DMF
-
Oxidation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Sodium meta-periodate (NaIO4)
-
Crosslinker Buffer (e.g., Phosphate-Buffered Saline, pH 7.2)
-
Reducing Agent (e.g., TCEP)
-
Desalting columns
Procedure:
Step A: Oxidation of the Glycoprotein
-
Dissolve the glycoprotein in Oxidation Buffer.
-
Prepare a fresh solution of 10-20 mM NaIO4 in cold Oxidation Buffer. Protect from light.
-
Add the NaIO4 solution to the glycoprotein solution at a 1:1 volume ratio.
-
Incubate the reaction for 30 minutes on ice in the dark.[2]
-
Remove excess periodate and exchange the buffer to Crosslinker Buffer using a desalting column or dialysis.[2]
Step B: Activation of the Sulfhydryl-Containing Protein with KMUH
-
If necessary, reduce the sulfhydryl-containing protein with 5-10 mM TCEP for 30 minutes at room temperature. Remove the TCEP using a desalting column equilibrated with Crosslinker Buffer.
-
Prepare a 10 mM stock solution of KMUH in anhydrous DMSO (4.1 mg/mL).[2]
-
Add a 5- to 10-fold molar excess of the KMUH stock solution to the sulfhydryl-containing protein.[2] Ensure the final DMSO concentration is below 10%.
-
Incubate for 2 hours at room temperature or 4 hours at 4°C.[2]
-
Remove excess, unreacted KMUH using a desalting column equilibrated with Crosslinker Buffer.
Step C: Conjugation of the Activated Protein to the Oxidized Glycoprotein
-
Mix the KMUH-activated sulfhydryl-protein from Step B with the oxidized glycoprotein from Step A.
-
Incubate for 2 hours at room temperature.
-
The final conjugate can be purified from unreacted components using size-exclusion chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. interchim.fr [interchim.fr]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of a recombinant protein with cellulose-binding module 3 as the affinity tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Crosslinkers for Antibody Conjugation: SMCC vs. 11-Maleimidoundecanoic Acid Hydrazide
In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of crosslinker is a critical determinant of a conjugate's stability, homogeneity, efficacy, and safety profile.[1][2] This guide provides an objective, data-driven comparison between two widely utilized heterobifunctional crosslinkers: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and 11-Maleimidoundecanoic Acid Hydrazide (MUA Hydrazide).
SMCC is a classic linker that facilitates conjugation to lysine (B10760008) residues, a well-established but non-specific method.[1][3] In contrast, MUA Hydrazide enables a more modern, site-specific approach by targeting the carbohydrate moieties on an antibody's Fc region.[4][5] This fundamental difference in their mechanism of action leads to significant variations in the resulting conjugate's characteristics and performance.
Mechanism of Action and Conjugation Strategy
SMCC: Amine-Reactive Lysine Conjugation
SMCC contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702). The conjugation process is a sequential, two-step reaction:[1][6]
-
Antibody Activation: The NHS ester reacts with primary amines, predominantly the ε-amine of lysine residues on the antibody surface, to form a stable amide bond. This step introduces maleimide groups onto the antibody.
-
Payload Conjugation: A payload molecule containing a free sulfhydryl (thiol) group is then added, and the maleimide group reacts with the thiol via a Michael addition reaction to form a stable thioether bond.[]
This method targets the numerous lysine residues distributed across the antibody, leading to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[8][9]
This compound: Aldehyde-Reactive Glycan Conjugation
MUA Hydrazide is a heterobifunctional linker featuring a hydrazide group and a maleimide group, separated by a long undecanoic acid spacer.[5] This linker facilitates site-specific conjugation to the N-linked glycans located at the conserved Asn297 residue in the Fc region of most IgG antibodies.[4] The process involves:
-
Glycan Oxidation: The antibody's carbohydrate chains are gently oxidized using sodium periodate (B1199274) (NaIO₄). This reaction cleaves the vicinal diols within the sugar residues to create reactive aldehyde groups.[9]
-
Hydrazone Bond Formation: The hydrazide group of MUA Hydrazide reacts with the newly formed aldehydes to create a stable hydrazone bond. This step attaches the maleimide-functionalized linker specifically to the glycan sites.[10]
-
Payload Conjugation: As with SMCC, a thiol-containing payload is then conjugated to the maleimide group to form the final ADC.
This strategy results in a more homogeneous ADC product with a defined DAR (typically 2), as conjugation is restricted to the two conserved N-glycan sites.[4][11]
Head-to-Head Comparison
The choice between SMCC and MUA Hydrazide depends heavily on the desired attributes of the final conjugate. MUA Hydrazide's site-specific nature generally yields a more defined and stable product, which is often advantageous for therapeutic applications.[8][12]
| Feature | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | This compound |
| Target Residue | Primary Amines (Lysine residues, N-terminus)[1] | Aldehydes (generated from oxidized N-linked glycans)[5][9] |
| Specificity | Non-specific; targets multiple solvent-accessible lysines.[3][9] | Site-specific; targets conserved N-glycans in the Fc region.[4][11] |
| Homogeneity | Heterogeneous product with a distribution of DARs (e.g., 0-8).[8][13] | Homogeneous product, typically with a defined DAR of 2.[11] |
| Linker Stability | Thioether bond is stable. Succinimide (B58015) ring can undergo retro-Michael reaction leading to payload loss, though ring hydrolysis can increase stability.[14][15][16] | Hydrazone bond is generally stable, but can be engineered to be acid-labile for controlled release in the acidic tumor microenvironment or endosomes.[17][18] |
| Impact on Antibody | Risk of conjugation within the antigen-binding site (Fab region), potentially reducing affinity.[19] | Conjugation is distant from the antigen-binding site, preserving binding affinity. May impact Fc-mediated effector functions.[4][20] |
| Process Complexity | Two-step process: antibody activation and payload conjugation.[6] | Three-step process: glycan oxidation, linker attachment, and payload conjugation.[5] |
| Spacer Arm Length | ~8.3 Å (cyclohexane bridge) | ~19.0 Å (undecanoic acid chain)[5] |
| Primary Advantage | Well-established, straightforward chemistry.[1] | Produces homogeneous, site-specific conjugates with improved therapeutic index.[8][12] |
| Primary Disadvantage | Produces heterogeneous mixtures, potential for loss of antibody affinity.[3][11] | Requires an additional oxidation step; may alter Fc receptor binding.[20] |
Quantitative Performance Metrics
Direct, side-by-side quantitative data for these specific linkers is sparse in single publications. However, a comparison can be synthesized from typical results reported for their respective conjugation strategies.
| Performance Metric | Lysine Conjugation (SMCC-type) | Glycan Conjugation (MUA Hydrazide-type) |
| Average DAR | Typically 3.0 - 4.0, but is an average of a broad distribution.[3][21] | Defined and consistent, typically DAR 2.[11] |
| Conjugation Efficiency | Can be high, but controlling the average DAR requires careful optimization of molar excess of the linker.[3][6] | Generally efficient (>90% coupling of hydrazide to aldehyde).[10] The oxidation step is critical. |
| In Vivo Stability | Can exhibit payload loss in plasma due to retro-Michael reaction, especially for cysteine-linked ADCs.[15][21] | Generally stable; hydrazone bond stability can be tuned. Glycan-conjugated ADCs often show superior in vivo stability and pharmacokinetics.[12][18] |
| Aggregation | Higher heterogeneity and potential for high DAR species can increase the propensity for aggregation.[19] | Homogeneous, lower DAR products typically have a lower risk of aggregation.[8] |
| Efficacy | Effective, but heterogeneity can lead to batch-to-batch variability and a narrower therapeutic window.[8][22] | Often demonstrates a wider therapeutic window and superior in vivo efficacy due to improved stability and pharmacokinetics.[12][20] |
Experimental Protocols
The following are generalized protocols. Researchers must optimize molar ratios, buffer conditions, and incubation times for their specific antibody and payload.
Protocol 1: Antibody Conjugation using SMCC
Materials:
-
Antibody (1-10 mg/mL)
-
Amine-free buffer (e.g., PBS: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).[6]
-
SMCC crosslinker, dissolved immediately before use in an organic solvent like DMSO.[23]
-
Thiol-containing payload.
-
Desalting columns (e.g., Sephadex G-25).[1]
-
Quenching buffer (e.g., Tris or glycine).
Procedure:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (like PBS, pH 7.2).
-
Antibody Activation:
-
Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5, with 1-5 mM EDTA).[6][25] This step is critical to prevent quenching of the payload.
-
Payload Conjugation:
-
Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the purified, activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[25]
-
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and linker byproducts.
Protocol 2: Antibody Conjugation using this compound
Materials:
-
Antibody (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Sodium periodate (NaIO₄) solution (e.g., 50 mM).
-
Propylene (B89431) glycol (for quenching).
-
MUA Hydrazide, dissolved in DMSO.
-
Acetate (B1210297) buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Thiol-containing payload.
-
Desalting columns or dialysis cassettes.
Procedure:
-
Glycan Oxidation:
-
Cool the antibody solution to 4°C.
-
Add NaIO₄ to a final concentration of ~1-2 mM. Protect from light and incubate for 30 minutes on ice.
-
Quench the reaction by adding propylene glycol to a final concentration of ~15 mM and incubate for 10 minutes on ice.
-
Remove excess reagents by buffer exchange into acetate buffer (pH 5.5) using a desalting column.
-
-
Linker Attachment:
-
Add a 50- to 100-fold molar excess of MUA Hydrazide to the oxidized antibody.
-
Incubate for 2-4 hours at room temperature.
-
-
Buffer Exchange: Purify the maleimide-activated antibody by buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.0-7.5 with EDTA) to prepare for the maleimide reaction.
-
Payload Conjugation:
-
Add a 1.5- to 5-fold molar excess of the thiol-containing payload.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification: Purify the final ADC using SEC or dialysis to remove unreacted payload and linker byproducts.
Conclusion
The choice between SMCC and this compound represents a classic trade-off in ADC development between established, simpler methods and more advanced, precise technologies.
-
SMCC is suitable for initial screening or when the production of a heterogeneous mixture is acceptable. Its protocol is simpler and more established. However, the resulting ADCs are heterogeneous, which can complicate manufacturing, characterization, and may lead to a suboptimal therapeutic index.[11][22]
-
This compound is the superior choice for developing next-generation ADCs where homogeneity, stability, and a predictable pharmacokinetic profile are paramount.[8][12] The site-specific conjugation to glycans avoids modification of the antigen-binding regions and produces a chemically defined therapeutic agent. While the protocol involves an additional oxidation step, the benefits of producing a homogeneous product often outweigh this complexity for clinical development.[11]
For researchers, scientists, and drug development professionals, moving towards site-specific conjugation strategies like the one enabled by MUA Hydrazide is a key step in creating safer and more effective antibody-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (359436-62-7) for sale [vulcanchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrazide | BroadPharm [broadpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Site-Specific Antibody Conjugation Using Modified Bisected N-Glycans: Method Development and Potential toward Tunable Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. store.sangon.com [store.sangon.com]
A Head-to-Head Comparison: KMUH and Other Heterobifunctional Crosslinkers for Bioconjugation
In the landscape of bioconjugation, the selection of an appropriate crosslinking agent is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) to immunoassays and protein interaction studies. Heterobifunctional crosslinkers, with their distinct reactive moieties, offer a controlled and specific approach to covalently linking biomolecules. This guide provides an objective comparison of KMUH (N-(κ-Maleimidoundecanoyloxy)sulfosuccinimide ester) with other commonly employed heterobifunctional crosslinkers, supported by a review of their chemical properties and established experimental protocols.
Comparative Analysis of Key Crosslinker Properties
The choice of a crosslinker is dictated by several factors, including the functional groups available on the biomolecules to be conjugated, the desired spacer arm length, and the required solubility of the reagent. The following table summarizes the key characteristics of KMUH and popular alternatives.
| Feature | KMUH | SMCC | Sulfo-SMCC | BM(PEG)₂ |
| Reactive Group 1 | Maleimide (B117702) | Maleimide | Maleimide | Maleimide |
| Target 1 | Sulfhydryls (-SH) | Sulfhydryls (-SH) | Sulfhydryls (-SH) | Sulfhydryls (-SH) |
| Reactive Group 2 | Hydrazide | NHS Ester | Sulfo-NHS Ester | Maleimide |
| Target 2 | Carbonyls (Aldehydes, Ketones) | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Sulfhydryls (-SH) |
| Spacer Arm Length | 19.0 Å[1] | 8.3 Å[2][3] | 8.3 Å[3][4][5] | 14.7 Å[6] |
| Water Soluble | No | No[3] | Yes[5][7][8] | Yes[6][9] |
| Key Features | Long, flexible spacer. Reacts with glycoproteins after periodate (B1199274) oxidation. | Cyclohexane (B81311) ring enhances maleimide stability.[3][10] | Water-soluble version of SMCC, avoiding organic solvents.[5] | PEG spacer enhances water solubility and reduces aggregation.[9] |
Performance Insights and Stability
The stability of the reactive groups is a critical parameter in bioconjugation. The maleimide group, common to all the compared crosslinkers, is generally more stable than the NHS ester.[3][10] The cyclohexane ring present in the spacer arm of SMCC and Sulfo-SMCC further decreases the rate of maleimide hydrolysis compared to linkers without this feature.[3][10] This enhanced stability allows for the "maleimide-activation" of a protein, which can then be stored for subsequent conjugation.[3][10]
NHS esters, found in SMCC, are susceptible to hydrolysis, with the rate increasing with pH. The half-life of an NHS ester is approximately 4-5 hours at pH 7.0 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C.[11] Sulfo-SMCC, the sulfonated version of SMCC, offers the significant advantage of water solubility, allowing conjugation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the use of KMUH and the widely used SMCC crosslinkers.
Protocol 1: Two-Step Protein Conjugation using KMUH
This protocol describes the sequential conjugation of a sulfhydryl-containing protein to a glycoprotein (B1211001).
Materials:
-
KMUH
-
Sulfhydryl-containing protein
-
Glycoprotein
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Oxidation Buffer: 0.1 M sodium acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Desalting columns
Procedure:
-
Glycoprotein Oxidation:
-
Dissolve the glycoprotein in Oxidation Buffer.
-
Prepare a 20 mM solution of sodium meta-periodate in Oxidation Buffer.
-
Add an equal volume of the periodate solution to the glycoprotein solution.
-
Incubate in the dark on ice for 30 minutes.
-
Remove excess periodate using a desalting column equilibrated with Coupling Buffer.[12]
-
-
Activation of Sulfhydryl-Containing Protein:
-
Dissolve the sulfhydryl-containing protein in Coupling Buffer.
-
Prepare a 10 mM solution of KMUH in DMF or DMSO (4.1 mg/mL).[12]
-
Add a 5- to 10-fold molar excess of the KMUH solution to the protein solution.[12]
-
Incubate for 2 hours at room temperature or 4 hours at 4°C.[12]
-
Remove excess KMUH using a desalting column equilibrated with Coupling Buffer.[12]
-
-
Conjugation:
-
Combine the oxidized glycoprotein and the KMUH-activated protein.
-
Incubate for 2 hours at room temperature.[12]
-
The resulting conjugate can be purified by size-exclusion chromatography.
-
Protocol 2: Two-Step Protein-Protein Conjugation using SMCC
This protocol outlines the conjugation of an amine-containing protein to a sulfhydryl-containing protein.
Materials:
-
SMCC
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Activation of Amine-Containing Protein:
-
Dissolve Protein-NH₂ in Conjugation Buffer.
-
Prepare a 50 mM solution of SMCC in anhydrous DMSO or DMF.[2]
-
Add a 20-fold molar excess of the SMCC solution to the protein solution (final SMCC concentration of 0.5-5.0 mM).[2]
-
Incubate for 35-45 minutes at room temperature.[2]
-
Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer.[2]
-
-
Conjugation to Sulfhydryl-Containing Protein:
-
Ensure Protein-SH has a free sulfhydryl group. If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent.
-
Immediately combine the maleimide-activated Protein-NH₂ with Protein-SH.
-
Incubate for 35-45 minutes at room temperature or 2-3 hours on ice.[2]
-
The reaction can be quenched by adding a small molecule with a free sulfhydryl, such as cysteine.
-
The final conjugate can be purified by size-exclusion chromatography.
-
Visualizing a Relevant Signaling Pathway and Experimental Workflows
To further illustrate the application and logic of using heterobifunctional crosslinkers, the following diagrams were generated using Graphviz.
Caption: Simplified EGFR signaling pathway, a common target for antibody-drug conjugates.
Caption: A typical experimental workflow for creating an antibody-drug conjugate.
Caption: Logical workflow for selecting a heterobifunctional crosslinker based on application needs.
References
- 1. interchim.fr [interchim.fr]
- 2. proteochem.com [proteochem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Thermo Scientific BM(PEG)2 (1,8-bismaleimido-diethyleneglycol) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 7. covachem.com [covachem.com]
- 8. cyanagen.com [cyanagen.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the Characterization of 11-Maleimidoundecanoic Acid Hydrazide (MUA-Hydrazide) Conjugates
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the development of effective bioconjugates, including antibody-drug conjugates (ADCs). 11-Maleimidoundecanoic Acid Hydrazide (MUA-Hydrazide) is a heterobifunctional crosslinker featuring a maleimide (B117702) group for reaction with sulfhydryl moieties and a hydrazide group for conjugation to carbonyls, connected by a long 11-carbon aliphatic spacer. This guide provides an objective comparison of MUA-Hydrazide with other common crosslinking agents, supported by experimental data and detailed protocols for characterization.
Performance Comparison of MUA-Hydrazide and Alternatives
The performance of a crosslinker is determined by several factors, including conjugation efficiency, the stability of the resulting linkage, and the physicochemical properties it imparts to the conjugate. MUA-Hydrazide's long aliphatic spacer arm (approximately 19.0 Å) offers potential advantages in overcoming steric hindrance, which can be beneficial when conjugating bulky molecules.[1]
Comparison with Amine-to-Sulfhydryl Crosslinkers
A common alternative to the hydrazide-carbonyl chemistry is the use of N-hydroxysuccinimide (NHS) esters for reaction with primary amines. Crosslinkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its longer analogue, LC-SMCC, are widely used for this purpose.
| Feature | This compound (MUA-Hydrazide) | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | LC-SMCC |
| Reactive Groups | Maleimide, Hydrazide | Maleimide, NHS Ester | Maleimide, NHS Ester |
| Targets | Sulfhydryls, Carbonyls (aldehydes/ketones) | Sulfhydryls, Primary Amines | Sulfhydryls, Primary Amines |
| Spacer Arm Length | ~19.0 Å | 8.3 Å | 16.1 Å |
| Thioether Bond Stability | Generally stable, but susceptible to retro-Michael addition.[2][3][4] The long aliphatic chain does not significantly alter the intrinsic stability of the thioether bond itself. | Stable, with the cyclohexane (B81311) ring providing some protection against maleimide hydrolysis.[1][5] | Similar to SMCC, the stability is conferred by the thioether bond and the cyclohexane ring.[1] |
| Second Linkage Stability | Hydrazone bond is pH-sensitive and cleavable under acidic conditions. Aliphatic hydrazones are generally less stable than aromatic hydrazones.[6][7] | Stable amide bond. | Stable amide bond. |
| Conjugation Efficiency | Can be high, but the hydrazone formation is pH-dependent and can be slower than NHS-ester reactions.[8] | High for both amine and sulfhydryl reactions under optimal pH conditions.[1] | Comparable to SMCC, though the longer spacer may help overcome steric hindrance in some cases.[1] |
Alternatives to the Maleimide Moiety
The stability of the maleimide-thiol linkage can be a concern due to the potential for retro-Michael addition, leading to deconjugation. Several next-generation thiol-reactive moieties have been developed to address this limitation.
| Alternative Moiety | Resulting Linkage | Key Advantages over Maleimide |
| N-Aryl Maleimides | Thioether | The resulting succinimide (B58015) ring undergoes faster hydrolysis to a more stable, ring-opened structure, preventing retro-Michael addition. |
| Vinyl Sulfones | Thioether | Forms a stable, irreversible thioether bond. |
| Thiol-yne (Click Chemistry) | Thioether | Forms a highly stable and irreversible thioether linkage. |
Alternatives to the Hydrazide Moiety
The pH-sensitive nature of the hydrazone bond formed by hydrazide linkers is a key feature, often exploited for controlled drug release in acidic tumor microenvironments or within endosomes/lysosomes.[] However, for applications requiring a more stable linkage, other carbonyl-reactive chemistries can be considered.
| Alternative Moiety | Resulting Linkage | Key Features and Stability |
| Alkoxyamines | Oxime | Oxime bonds are generally more stable to hydrolysis than hydrazone bonds.[] |
| Hydrazino-Pictet-Spengler (HIPS) Ligation | Carbon-carbon bond | Forms a very stable linkage that proceeds quickly near neutral pH. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates. Below are protocols for key experiments related to MUA-Hydrazide conjugates.
Protocol 1: Two-Step Conjugation of a Drug to an Antibody using MUA-Hydrazide
This protocol describes the conjugation of a thiol-containing drug to an antibody that has been glycosidically oxidized to generate aldehyde groups.
Materials:
-
Antibody solution (e.g., IgG)
-
Sodium meta-periodate (NaIO₄) solution
-
This compound (MUA-Hydrazide)
-
Thiol-containing drug
-
Reaction Buffers: 0.1 M Sodium Acetate (B1210297), pH 5.5; Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., cysteine)
-
Desalting columns
Procedure:
Step 1: Antibody Oxidation
-
Prepare the antibody in 0.1 M sodium acetate buffer, pH 5.5.
-
Add a freshly prepared solution of sodium meta-periodate to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding an excess of a quenching reagent like glycerol (B35011) or ethylene (B1197577) glycol.
-
Remove excess periodate (B1199274) and byproducts by passing the solution through a desalting column equilibrated with PBS, pH 7.2-7.5.
Step 2: Conjugation of MUA-Hydrazide to the Oxidized Antibody
-
Immediately add a 50-fold molar excess of MUA-Hydrazide (dissolved in DMSO or DMF) to the oxidized antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Remove excess MUA-Hydrazide using a desalting column equilibrated with PBS, pH 6.5-7.0.
Step 3: Conjugation of Thiol-containing Drug
-
To the maleimide-activated antibody, add a 10- to 20-fold molar excess of the thiol-containing drug.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding an excess of cysteine.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or other appropriate purification methods.
Protocol 2: Characterization of MUA-Hydrazide Conjugates
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a standard method for determining the DAR of cysteine-linked ADCs, as the addition of hydrophobic drugs increases the overall hydrophobicity of the antibody.[10]
-
Column: A HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)[11]
-
Gradient: A decreasing salt gradient from 100% A to 100% B.
-
Detection: UV at 280 nm.
-
Analysis: The different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on hydrophobicity. The average DAR can be calculated from the peak areas of the different species.[]
B. Characterization by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool to confirm the identity of the conjugate and determine the DAR.
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains. Deglycosylation with PNGase F can simplify the spectra.
-
LC-MS Analysis: The sample is separated by reverse-phase or size-exclusion chromatography and introduced into a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: The mass of the intact antibody and the drug-loaded species are determined. The DAR can be calculated from the mass difference between the unconjugated and conjugated antibody species.[13]
Visualizations
Logical Workflow for MUA-Hydrazide Conjugation and Characterization
Signaling Pathway of a pH-Responsive MUA-Hydrazide ADC
Conclusion
This compound offers a valuable tool for bioconjugation, particularly for applications requiring a long spacer arm and a pH-cleavable linkage. Its performance, especially the stability of the resulting conjugate, should be carefully considered in the context of the intended application. While the maleimide-thiol reaction is well-established, the potential for retro-Michael addition may necessitate the consideration of more stable alternatives for applications requiring long-term in vivo stability.[4] Similarly, the pH-lability of the aliphatic hydrazone bond, while advantageous for controlled release, may not be suitable for all applications, and more stable oxime or HIPS linkages could be explored.[] Thorough characterization of MUA-Hydrazide conjugates using techniques such as HIC-HPLC and mass spectrometry is essential to ensure the quality, consistency, and efficacy of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
The Critical Choice: A Comparative Guide to Antibody-Drug Conjugate Linker Efficacy
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of an effective Antibody-Drug Conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, and ultimately, its therapeutic index. While novel linker technologies are continuously emerging, a thorough understanding of the established linker classes is essential for contextualizing new developments and making informed choices in ADC design.
This guide provides a comparative analysis of the major classes of ADC linkers, focusing on their mechanisms of action and the experimental data that underscore their efficacy. As the term "KMUH-linked ADCs" does not correspond to a publicly documented linker technology, this comparison will focus on the well-established linker types that any new technology would be benchmarked against: enzyme-cleavable, acid-labile, and glutathione-sensitive linkers.
The Role of the Linker in ADC Efficacy
The ideal ADC linker must maintain a stable connection between the antibody and the payload in systemic circulation to minimize off-target toxicity. Upon reaching the tumor, it must facilitate the efficient release of the active payload to exert its cytotoxic effect. The two primary categories of linkers, cleavable and non-cleavable, achieve this through different mechanisms. Cleavable linkers are designed to be broken down by specific conditions prevalent in the tumor microenvironment or within tumor cells, while non-cleavable linkers release the payload after the antibody itself is degraded in the lysosome. This guide will focus on the prominent types of cleavable linkers.
Comparative Efficacy of Cleavable Linkers
The choice of a cleavable linker is dictated by the target antigen, the payload, and the desired mechanism of action, including the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.
Enzyme-Cleavable Linkers
Enzyme-cleavable linkers are designed to be substrates for proteases, such as cathepsin B, that are highly active within the lysosomes of cancer cells. The most common examples are peptide linkers, like valine-citrulline (Val-Cit).
-
Mechanism of Action: Following internalization of the ADC into the cancer cell, it is trafficked to the lysosome. The high concentration of lysosomal proteases cleaves the peptide linker, releasing the payload. This intracellular release mechanism minimizes premature drug release in circulation.
-
Advantages: Enzyme-cleavable linkers generally exhibit high plasma stability, leading to a favorable safety profile. The released payload can, in some cases, diffuse out of the cell and kill adjacent cancer cells, a phenomenon known as the bystander effect.[1][2]
-
Considerations: The efficiency of cleavage can depend on the rate of ADC internalization and the level of protease expression in the tumor cells.
Acid-Labile Linkers
Acid-labile linkers exploit the lower pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of the blood (pH 7.4). Hydrazone linkers are a classic example of this class.
-
Mechanism of Action: Once the ADC is internalized into the acidic compartments of the cell, the linker is hydrolyzed, leading to the release of the cytotoxic drug.
-
Advantages: This mechanism provides for targeted intracellular drug release.
-
Considerations: Acid-labile linkers can sometimes exhibit lower plasma stability compared to other cleavable linkers, which may lead to premature drug release and potential off-target toxicity.[][4]
Glutathione-Sensitive Linkers
These linkers, which typically contain a disulfide bond, are cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH).
-
Mechanism of Action: The concentration of glutathione is significantly higher inside cells (1-10 mM) compared to the plasma (~5 µM).[2][5][] This differential provides a gradient for the selective cleavage of the disulfide bond and release of the payload within the cytoplasm of tumor cells.
-
Advantages: The high intracellular GSH concentration in many tumor types makes this a robust mechanism for targeted drug release.
-
Considerations: The stability of the disulfide bond in circulation can be a concern, and efforts are often made to sterically hinder the disulfide bond to improve plasma stability.
Quantitative Comparison of Linker Performance
The following tables summarize key performance metrics for different linker types based on published experimental data. These values can vary depending on the specific antibody, payload, and cancer model used.
| Linker Type | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition (TGI) | Plasma Stability |
| Enzyme-Cleavable (e.g., Val-Cit) | Generally low nM to pM range | High TGI in relevant xenograft models | High |
| Acid-Labile (e.g., Hydrazone) | Low to mid nM range | Moderate to high TGI, can be model-dependent | Moderate |
| Glutathione-Sensitive (e.g., Disulfide) | Low to mid nM range | Moderate to high TGI | Moderate to High (can be engineered) |
Table 1: Comparative efficacy metrics of different ADC linker types. IC50 values represent the concentration of ADC required to inhibit 50% of cell growth in vitro. TGI is a measure of the reduction in tumor volume in in vivo models.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of ADC efficacy studies. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Model for Tumor Growth Inhibition
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
ADC Administration: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are treated with the ADC, a control antibody, or vehicle via intravenous injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in tumor volume between the treated and control groups.
Plasma Stability Assay
-
Incubation: The ADC is incubated in plasma from the relevant species (e.g., mouse, rat, human) at 37°C for various time points.
-
Sample Analysis: At each time point, an aliquot of the plasma is analyzed to determine the concentration of the intact ADC and the released payload. This is often done using techniques like ELISA for the antibody component and LC-MS/MS for the payload.
-
Data Analysis: The half-life of the ADC in plasma is calculated to assess its stability.
Visualizing ADC Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in ADC research.
Figure 1: General mechanism of action for an antibody-drug conjugate with a cleavable linker.
Figure 2: A typical experimental workflow for evaluating the efficacy of a novel ADC.
References
A Comparative Guide to 11-Maleimidoundecanoic Acid Hydrazide for High-Specificity Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of 11-Maleimidoundecanoic Acid Hydrazide (MUA-Hydrazide), also known as N-κ-maleimidoundecanoic acid hydrazide (KMUH), a heterobifunctional crosslinker designed for specific and efficient bioconjugation. We objectively compare its performance with alternative crosslinking reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research and development needs.
Introduction to MUA-Hydrazide Crosslinking
This compound is a versatile crosslinking reagent featuring two distinct reactive moieties at either end of a long 11-carbon aliphatic spacer arm.[1] This heterobifunctional design allows for sequential and controlled conjugation of biomolecules, minimizing the formation of undesirable homodimers.
The key reactive groups of MUA-Hydrazide are:
-
A Maleimide (B117702) Group: This group demonstrates high specificity for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable, non-cleavable thioether bond.[2] For optimal selectivity, this reaction is typically carried out at a pH range of 6.5-7.5.[3]
-
A Hydrazide Group: This moiety reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[4][5] Aldehydes can be generated on glycoproteins and other glycoconjugates through mild periodate (B1199274) oxidation of their carbohydrate residues.[5] The hydrazone formation is most efficient at a slightly acidic pH of 5-7.[6]
The long spacer arm of MUA-Hydrazide, approximately 19.0 Å, is a significant feature that can help to overcome steric hindrance between large biomolecules, potentially improving conjugation efficiency and preserving the biological activity of the conjugated partners.[1]
Performance Comparison with Alternative Crosslinkers
The selection of a crosslinker is critical for the success of a bioconjugation strategy. The following tables provide a comparative overview of MUA-Hydrazide and other commonly used crosslinkers.
Table 1: Comparison of Heterobifunctional Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Key Features & Applications |
| MUA-Hydrazide (KMUH) | Maleimide, Hydrazide | 19.0 | Long, flexible spacer reduces steric hindrance. Ideal for conjugating sulfhydryl-containing molecules to glycoproteins. Used in ADC development and glycoprotein (B1211001) labeling.[1][4][5] |
| BMPH (N-β-maleimidopropionic acid hydrazide) | Maleimide, Hydrazide | 8.1 | Shorter spacer arm than MUA-Hydrazide. Suitable for applications where a shorter cross-bridge is desired. Water-soluble.[7] |
| EMCH (N-ε-Maleimidocaproic acid hydrazide) | Maleimide, Hydrazide | 11.8 | Intermediate spacer arm length. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide | 11.6 | Amine-to-sulfhydryl crosslinking. Widely used for creating protein-protein conjugates and ADCs. Less stable in aqueous solutions compared to Sulfo-SMCC. |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 11.6 | Water-soluble version of SMCC. Membrane-impermeable, making it ideal for cell surface protein crosslinking. |
| SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester, Pyridyldisulfide | 6.8 | Amine-to-sulfhydryl crosslinking. Forms a cleavable disulfide bond, allowing for the release of conjugated molecules under reducing conditions. |
Table 2: Stability of Covalent Bonds in Bioconjugation
| Bond Type | Formation Reaction | Stability Characteristics |
| Thioether | Maleimide + Sulfhydryl | Highly stable and non-cleavable under physiological conditions.[2] However, maleimide-thiol adducts can undergo a retro-Michael reaction, leading to linker instability, especially in vivo.[5] |
| Hydrazone | Hydrazide + Carbonyl | Generally stable, but the stability is pH-dependent. Can be designed to be cleavable under the acidic conditions of endosomes or lysosomes, which is advantageous for drug delivery applications.[6] |
| Oxime | Aminooxy + Carbonyl | More stable than hydrazone bonds, particularly at acidic pH.[6] |
| Amide | NHS ester + Amine | Very stable and non-cleavable. |
| Disulfide | Pyridyldisulfide + Sulfhydryl | Cleavable by reducing agents such as DTT or TCEP. Useful for applications requiring the release of a conjugated molecule. |
Experimental Protocols
Protocol 1: Two-Step Protein-Glycoprotein Conjugation using MUA-Hydrazide
This protocol describes the conjugation of a sulfhydryl-containing protein to a glycoprotein.
Materials:
-
Glycoprotein (e.g., an antibody)
-
Sulfhydryl-containing protein (or a protein to be thiolated)
-
This compound (MUA-Hydrazide/KMUH)
-
Sodium meta-periodate (NaIO₄)
-
Conjugation Buffer A: 0.1 M Sodium Acetate, pH 5.5
-
Conjugation Buffer B: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
DMSO (for dissolving MUA-Hydrazide)
Procedure:
Step 1: Oxidation of Glycoprotein
-
Prepare a 5 mg/mL solution of the glycoprotein in Conjugation Buffer A.
-
Prepare a fresh 20 mM solution of sodium meta-periodate in Conjugation Buffer A.
-
Add the periodate solution to the glycoprotein solution at a final concentration of 1 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Remove excess periodate by passing the solution through a desalting column equilibrated with Conjugation Buffer A.
Step 2: Reaction of MUA-Hydrazide with Oxidized Glycoprotein
-
Prepare a 10 mM stock solution of MUA-Hydrazide in DMSO.
-
Add a 50-fold molar excess of the MUA-Hydrazide solution to the oxidized glycoprotein solution.
-
Incubate for 2 hours at room temperature.
-
Remove excess MUA-Hydrazide using a desalting column equilibrated with Conjugation Buffer B. The glycoprotein is now "maleimide-activated".
Step 3: Conjugation to Sulfhydryl-Containing Protein
-
Dissolve the sulfhydryl-containing protein in Conjugation Buffer B. If the protein does not have free sulfhydryls, it can be thiolated using reagents like Traut's Reagent or SATA.
-
Add the maleimide-activated glycoprotein to the sulfhydryl-containing protein solution at a desired molar ratio (e.g., 1:1).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or β-mercaptoethanol and incubating for 30 minutes.
Step 4: Purification of the Conjugate
-
Purify the final conjugate from unreacted proteins and byproducts using size-exclusion chromatography (SEC) or affinity chromatography.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using a Maleimide-Hydrazide Linker
This protocol outlines the general steps for creating an ADC by first reacting the linker with the drug and then conjugating it to a thiolated antibody.
Materials:
-
Monoclonal antibody (mAb)
-
MUA-Hydrazide or other maleimide-hydrazide linker
-
Carbonyl-containing cytotoxic drug
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction Buffer: PBS, pH 7.4, with 1 mM EDTA
-
Organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC-HPLC, HIC-HPLC)
Procedure:
Step 1: Drug-Linker Synthesis
-
React the carbonyl-containing drug with the hydrazide moiety of MUA-Hydrazide in an appropriate solvent system, often with an acidic catalyst, to form the drug-linker hydrazone.
-
Purify the maleimide-functionalized drug-linker conjugate.
Step 2: Antibody Reduction
-
Prepare the antibody in Reaction Buffer.
-
Add a controlled molar excess of a reducing agent like TCEP to reduce a specific number of interchain disulfide bonds, exposing free thiol groups. A typical starting point is a 10-20 fold molar excess of TCEP per antibody.[4]
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with degassed Reaction Buffer.
Step 3: Conjugation
-
Immediately after reduction, add a molar excess of the maleimide-functionalized drug-linker (dissolved in a minimal amount of organic solvent) to the reduced antibody. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.[4]
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
Step 4: Purification and Characterization
-
Purify the ADC using chromatography techniques such as SEC to remove aggregates and unconjugated drug-linker, or HIC to separate different drug-to-antibody ratio (DAR) species.
-
Characterize the ADC for protein concentration, average DAR, and purity using methods like UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.
Visualizations
Reaction Mechanism of MUA-Hydrazide
Caption: Two-step conjugation using MUA-Hydrazide.
Experimental Workflow for ADC Preparation
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that enables the specific and efficient conjugation of sulfhydryl-containing molecules to glycoproteins or other carbonyl-containing molecules. Its long spacer arm is particularly advantageous for linking large biomolecules where steric hindrance may be a concern. The choice between MUA-Hydrazide and other crosslinkers will depend on the specific requirements of the application, including the desired spacer length, the need for cleavability, and the nature of the biomolecules to be conjugated. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of MUA-Hydrazide in your bioconjugation strategies.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. technosaurus.co.jp [technosaurus.co.jp]
- 7. chromatographyonline.com [chromatographyonline.com]
Navigating the Proteome Landscape: A Guide to Long-Chain vs. Short-Chain Crosslinkers in Proteomics
For researchers, scientists, and drug development professionals venturing into the intricate world of protein interactions and structures, the choice of a chemical crosslinker is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of long-chain and short-chain crosslinkers, supported by experimental data and detailed protocols, to empower informed decision-making in your proteomics research.
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture transient and stable protein-protein interactions (PPIs) and to elucidate the three-dimensional architecture of proteins and their complexes.[1][2] At the heart of this method is the crosslinker, a molecule with two or more reactive groups that covalently link amino acid residues in close proximity.[3] The spacer arm, the region connecting the reactive groups, is a key determinant of the crosslinker's properties and its suitability for specific applications. This guide focuses on the critical aspect of spacer arm length, comparing the performance of long-chain and short-chain crosslinkers.
The Fundamental Trade-Off: Reach vs. Resolution
The selection of a crosslinker with an appropriate spacer arm length is a balancing act between the desire to capture as many interactions as possible and the need for high-resolution structural information.[4][5]
-
Short-Chain Crosslinkers: These reagents possess shorter spacer arms, typically defined as having a length of less than 10 Å. They provide tighter distance constraints, which are invaluable for high-resolution structural modeling of proteins and protein complexes.[1][3] By limiting the possible distance between two linked residues, they offer more precise information to guide computational modeling. However, their limited reach may result in a lower number of identified cross-links, particularly in large or flexible protein complexes.[5]
-
Long-Chain Crosslinkers: With spacer arms generally exceeding 10 Å, these crosslinkers can bridge greater distances between reactive residues.[4] This increased reach makes them more suitable for capturing interactions in large, dynamic protein complexes and for proteome-wide screening of PPIs where the goal is to identify interacting partners rather than defining precise binding interfaces.[3][5] The trade-off is that the distance constraints they provide are less precise, which can limit their utility for high-resolution structural modeling.[4]
Performance Comparison: Quantitative Insights
While the conceptual trade-offs are clear, quantitative data is essential for practical decision-making. Below are tables summarizing the properties of commonly used crosslinkers and available experimental data comparing their performance.
Table 1: Properties of Common Amine-Reactive Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Chain Length Category | Cleavability | Key Characteristics |
| Formaldehyde | 2.3 - 2.7 | Short | Non-cleavable | Zero-length in practice, highly reactive, can cross-link a wide range of residues. |
| Disuccinimidyl glutarate (DSG) | 7.7 | Short | Non-cleavable | Membrane-permeable, suitable for intracellular cross-linking. |
| Disuccinimidyl sulfoxide (B87167) (DSSO) | 10.1 | Short | MS-cleavable | Membrane-permeable, simplifies data analysis due to its cleavability in the mass spectrometer.[6][7] |
| Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) | 11.4 | Long | Non-cleavable | Water-soluble, membrane-impermeable, ideal for cell-surface cross-linking.[8][9] |
| Disuccinimidyl suberate (DSS) | 11.4 | Long | Non-cleavable | Membrane-permeable, intracellular analog of BS3.[8][9] |
| Disuccinimidyl dibutyric urea (B33335) (DSBU) | 12.5 | Long | MS-cleavable | MS-cleavable, facilitates identification of cross-linked peptides in complex mixtures.[6] |
| Protein Interaction Reporters (PIRs) | >20 | Long | MS-cleavable & Enrichable | Contain biotin (B1667282) tags for enrichment of cross-linked peptides, enhancing detection.[3] |
Table 2: Experimental Comparison of Crosslinkers on Bovine Serum Albumin (BSA)
This table presents data on the number of identified cross-linked peptides for different crosslinkers when analyzing the model protein Bovine Serum Albumin (BSA). This provides a direct comparison of their efficiency in a controlled experiment.
| Crosslinker | Number of Identified Cross-linked Peptides (CID/HCD) | Number of Identified Cross-linked Peptides (EThcD) | Number of Identified Cross-linked Peptides (MS2-MS3 with XlinkX for DSSO) |
| BS3 (Long-chain) | ~140 | ~160 | N/A |
| DSS (Long-chain) | ~140 | ~160 | N/A |
| DSSO (Short-chain) | ~100 | ~160 | >160 |
| Data adapted from Thermo Fisher Scientific technical documentation. The MS2-MS3 method with XlinkX is specifically designed for the MS-cleavable DSSO and significantly improves the number of identified cross-links. |
Experimental Protocols: A General Workflow for XL-MS
The following provides a generalized experimental protocol for a typical XL-MS experiment. Specific parameters such as buffer composition, crosslinker concentration, and incubation times should be optimized for the specific biological system under investigation.
Sample Preparation
-
Protein Complex/Cell Lysate Preparation: Purify the protein complex of interest or prepare a cell lysate. Ensure the buffer is compatible with the chosen crosslinker (e.g., amine-free buffers like PBS or HEPES for NHS-ester crosslinkers). The protein concentration should be optimized to favor intramolecular and specific intermolecular cross-linking over random intermolecular cross-linking.
Cross-linking Reaction
-
Crosslinker Preparation: Immediately before use, dissolve the crosslinker in an appropriate solvent (e.g., DMSO for water-insoluble crosslinkers like DSS, or aqueous buffer for water-soluble crosslinkers like BS3).
-
Reaction Incubation: Add the crosslinker to the protein sample at a specific molar excess. A common starting point is a 25-50 fold molar excess of crosslinker to protein. Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).
Quenching the Reaction
-
Add a quenching buffer (e.g., Tris or glycine) to a final concentration that is in large excess to the crosslinker concentration. This will react with and inactivate any unreacted crosslinker, stopping the cross-linking reaction. Incubate for a short period (e.g., 15-30 minutes).
Protein Digestion
-
Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins (e.g., with urea or SDS), reduce disulfide bonds (with DTT or TCEP), and alkylate free cysteines (with iodoacetamide).
-
Enzymatic Digestion: Digest the proteins into peptides using a protease such as trypsin.
Enrichment of Cross-linked Peptides (Optional but Recommended)
-
Due to the low abundance of cross-linked peptides, an enrichment step is often necessary, especially for complex samples.[3] This can be achieved using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to separate the larger, more highly charged cross-linked peptides from the more abundant linear peptides. For crosslinkers containing an affinity tag (e.g., biotinylated PIRs), affinity purification can be employed.[3]
LC-MS/MS Analysis
-
Analyze the enriched peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system. The choice of fragmentation method (e.g., CID, HCD, ETD) will depend on the type of crosslinker used (cleavable vs. non-cleavable) and the capabilities of the mass spectrometer.
Data Analysis
-
Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides from the complex MS/MS data. These programs are designed to handle the unique fragmentation patterns of cross-linked peptides and to calculate a false discovery rate (FDR) to ensure the confidence of the identifications.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for cross-linking mass spectrometry (XL-MS).
Caption: Logic for choosing between long- and short-chain crosslinkers based on the research goal.
Conclusion: Making the Right Connection
The choice between long-chain and short-chain crosslinkers is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific research question. For elucidating the fine details of protein architecture and defining precise interaction interfaces, the high-resolution constraints provided by short-chain crosslinkers are indispensable. Conversely, for casting a wider net to discover novel protein-protein interactions on a proteome-wide scale, the extended reach of long-chain crosslinkers offers a distinct advantage.
By carefully considering the trade-offs between reach and resolution, and by leveraging the appropriate experimental protocols and data analysis tools, researchers can effectively harness the power of XL-MS to unravel the complex and dynamic world of the proteome. The continued development of novel crosslinkers, including those with MS-cleavable functionalities and enrichment handles, will undoubtedly further expand the capabilities of this versatile technique.
References
- 1. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. First Community-Wide, Comparative Cross-Linking Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Performance of 11-Maleimidoundecanoic Acid Hydrazide in Different Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
11-Maleimidoundecanoic Acid Hydrazide (MUA-Hydrazide) is a heterobifunctional crosslinker featuring a maleimide (B117702) group for selective reaction with sulfhydryls and a hydrazide group for conjugation to carbonyls. The efficacy and specificity of these reactions are highly dependent on the buffer system employed. This guide provides an objective comparison of MUA-Hydrazide's performance in various buffer conditions, supported by experimental data and detailed protocols to aid in the design and optimization of bioconjugation strategies.
Data Summary: Buffer System Effects on MUA-Hydrazide Reactivity
The performance of MUA-Hydrazide is dictated by the distinct pH requirements of its two reactive moieties: the maleimide group and the hydrazide group. The following tables summarize the optimal buffer conditions for each functional group.
Table 1: Performance of the Maleimide Group in Various Buffer Systems
| Buffer System (Recommended) | pH Range | Efficiency & Specificity | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 6.5 - 7.5 | High efficiency for thiol conjugation.[1][2] | Optimal for many protein applications. Ensure buffer is degassed to prevent thiol oxidation.[1] |
| MES (2-(N-morpholino)ethanesulfonic acid) | 6.0 - 6.5 | Slower reaction rate but increased maleimide stability.[1] | Useful for long-term reactions or when maleimide stability is a concern. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.0 - 7.5 | High reaction rates. | Commonly used for protein labeling. |
| Tris (tris(hydroxymethyl)aminomethane) | 7.0 - 7.5 | Effective, but can have primary amines that may react at higher pH. | Use with caution, especially above pH 7.5, where reactivity with amines increases.[3][4] |
| Acetate (B1210297) Buffer | 5.0 - 6.0 | Low reaction rate. | Not ideal for efficient conjugation. |
Table 2: Performance of the Hydrazide Group in Various Buffer Systems
| Buffer System (Recommended) | pH Range | Efficiency & Specificity | Key Considerations |
| Acetate Buffer | 4.5 - 5.5 | High efficiency for hydrazone bond formation. | Optimal for initial conjugation to carbonyl groups. |
| MES Buffer | 5.0 - 6.0 | Good efficiency. | A suitable alternative to acetate buffer. |
| Phosphate-Buffered Saline (PBS) | 7.0 - 7.4 | Slower reaction rate compared to acidic buffers. | Hydrazone bond is less stable and may hydrolyze over time.[5] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Glycoprotein (B1211001) to a Thiol-Containing Peptide using MUA-Hydrazide
This protocol outlines a two-step process where the glycoprotein is first reacted with MUA-Hydrazide via its hydrazide group, followed by conjugation to a thiol-containing peptide.
Materials:
-
Glycoprotein of interest
-
Thiol-containing peptide
-
This compound (MUA-Hydrazide)
-
Sodium meta-periodate
-
Anhydrous DMSO or DMF
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Conjugation Buffer 1 (Hydrazide Reaction): 100 mM Sodium Acetate, pH 5.5
-
Conjugation Buffer 2 (Maleimide Reaction): 100 mM Phosphate Buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Desalting columns
Procedure:
Step 1: Oxidation of Glycoprotein
-
Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-5 mg/mL.
-
Add sodium meta-periodate to a final concentration of 10 mM.
-
Incubate in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM and incubating for 5 minutes.
-
Remove excess periodate (B1199274) and by-products using a desalting column equilibrated with Conjugation Buffer 1 .
Step 2: Reaction with MUA-Hydrazide
-
Immediately after desalting, add a 50-fold molar excess of MUA-Hydrazide (dissolved in a minimal amount of DMSO or DMF) to the oxidized glycoprotein solution.
-
Incubate for 2-4 hours at room temperature.
-
Remove excess MUA-Hydrazide using a desalting column equilibrated with Conjugation Buffer 2 .
Step 3: Conjugation to Thiol-Peptide
-
Dissolve the thiol-containing peptide in Conjugation Buffer 2 . If the peptide has disulfide bonds, reduce them first with a 10-fold molar excess of TCEP for 30 minutes.
-
Add the maleimide-activated glycoprotein from Step 2 to the peptide solution at a 1:5 molar ratio (glycoprotein:peptide).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified by size-exclusion chromatography.
Protocol 2: Maleimide-Thiol Conjugation Stability Assay
This protocol can be used to assess the stability of the thioether bond formed in different buffer systems.
Materials:
-
Thiol-maleimide conjugate
-
Buffer A: 100 mM Phosphate Buffer, pH 6.0
-
Buffer B: 100 mM Phosphate Buffer, pH 7.2
-
Buffer C: 100 mM Tris Buffer, pH 8.5
-
Reverse-phase HPLC system
Procedure:
-
Divide the purified thiol-maleimide conjugate into three equal aliquots.
-
Exchange the buffer of each aliquot into Buffer A, B, and C, respectively, using a desalting column.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a small sample from each buffer condition.
-
Analyze the samples by reverse-phase HPLC to monitor for the appearance of unconjugated species, indicating the hydrolysis of the thioether bond.
-
Quantify the peak areas to determine the percentage of intact conjugate over time in each buffer.
Visualizing the Workflow and Chemistry
Caption: Two-step conjugation workflow using MUA-Hydrazide.
Caption: pH-dependent reactivity of MUA-Hydrazide's functional groups.
Comparative Analysis with Alternatives
Table 3: Comparison of MUA-Hydrazide with Alternative Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Key Features & Performance |
| This compound (MUA-Hydrazide) | Maleimide, Hydrazide | 19.0[5] | Long, aliphatic spacer provides good separation between conjugated molecules. |
| EMCH (ε-Maleimidocaproic acid hydrazide) | Maleimide, Hydrazide | 11.8[5] | Shorter spacer arm compared to MUA-Hydrazide. |
| MPBH (4-(4-N-Maleimidophenyl)butyric acid hydrazide) | Maleimide, Hydrazide | 17.9[5] | Contains an aromatic ring in the spacer arm, which can add rigidity. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide | 11.6 | NHS ester reacts with primary amines. A common alternative for amine-to-thiol conjugation. |
| Hydrazide-PEG-Biotin | Hydrazide, Biotin | Variable | Used for biotinylating carbonyl-containing molecules. |
Conclusion
The choice of buffer system is critical for the successful application of this compound. For sequential conjugations, it is generally advisable to perform the hydrazide-carbonyl reaction first in an acidic buffer (pH 4.5-5.5), followed by purification and then the maleimide-thiol reaction in a neutral buffer (pH 6.5-7.5). This approach ensures optimal reactivity and specificity for each functional group. The long spacer arm of MUA-Hydrazide makes it an excellent choice for applications requiring significant distance between the conjugated molecules. For applications where the resulting hydrazone bond stability is a concern, alternative chemistries, such as the formation of an oxime bond with an aminooxy-containing crosslinker, should be considered.
References
The Versatility of 11-Maleimidoundecanoic Acid Hydrazide in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a crosslinker is paramount to the success of bioconjugation strategies. 11-Maleimidoundecanoic Acid Hydrazide (MUA-Hydrazide) has emerged as a valuable tool, offering a unique combination of functionalities for the development of sophisticated therapeutics and diagnostics. This guide provides an objective comparison of MUA-Hydrazide's performance with other alternatives, supported by available experimental data and detailed methodologies.
This compound is a heterobifunctional crosslinker featuring a maleimide (B117702) group for covalent linkage to sulfhydryl groups (e.g., cysteine residues in proteins) and a hydrazide group for reaction with carbonyls (aldehydes or ketones). These reactive ends are separated by a long, 11-carbon aliphatic spacer arm, which imparts flexibility and can be advantageous in overcoming steric hindrance.
Core Applications and Performance
The unique architecture of MUA-Hydrazide lends itself to a variety of applications, most notably in the fields of antibody-drug conjugates (ADCs), pH-sensitive drug delivery systems, and glycoprotein (B1211001) labeling.
Antibody-Drug Conjugates (ADCs)
In the realm of targeted cancer therapy, MUA-Hydrazide serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The maleimide group reacts specifically with free thiols on the antibody, often generated by the reduction of interchain disulfide bonds, to form a stable thioether linkage.
Comparison with Alternatives:
While direct head-to-head studies comparing the in vivo stability and efficacy of ADCs using MUA-Hydrazide against other linkers are not extensively available in the public domain, we can draw comparisons based on the chemistry of the maleimide linker. A common alternative is Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | Maleimide, Hydrazide | Maleimide, NHS ester |
| Spacer Arm Length | ~19.0 Å | ~8.3 Å |
| Spacer Arm Nature | Long, flexible aliphatic chain | Shorter, rigid cyclohexane |
| Key Advantage | Long spacer may improve accessibility to conjugation sites and potentially enhance solubility. Hydrazide allows for conjugation to carbonyls. | Well-established in ADC development. |
| Potential Limitation | The long aliphatic chain may increase hydrophobicity, potentially impacting aggregation and pharmacokinetics. | Shorter spacer may lead to steric hindrance in some applications. |
Studies have shown that the stability of the maleimide-thiol linkage can be a critical factor in the in vivo performance of ADCs. While the thioether bond is generally stable, it can undergo a retro-Michael reaction, leading to premature drug release. Newer generations of maleimide-based linkers have been developed to enhance stability. For instance, maleamic methyl ester-based linkers have demonstrated improved stability and in vivo efficacy compared to traditional maleimide-based ADCs.[1]
Experimental Protocol: General Synthesis of an ADC via Cysteine Conjugation
This protocol outlines the general steps for conjugating a drug to an antibody using a maleimide-functionalized linker like MUA-Hydrazide.
-
Antibody Reduction:
-
Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), in a molar excess to reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-functionalized drug (pre-prepared by reacting the drug with the hydrazide end of MUA-Hydrazide) in a compatible organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution in a controlled molar ratio.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated drug-linker and aggregated species.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
pH-Sensitive Micelles for Drug Delivery
The hydrazide functionality of MUA-Hydrazide allows for its incorporation into pH-sensitive drug delivery systems. A hydrazone bond can be formed by reacting the hydrazide with a carbonyl group on a polymer or lipid, as well as on a drug molecule. This bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within cancer cells. This property enables the targeted release of the payload within the desired cellular compartment.
Comparison with Alternatives:
The stability and cleavage kinetics of the hydrazone bond are influenced by the electronic and steric environment around the bond. While specific comparative data for MUA-Hydrazide in micelles is limited, studies on other hydrazone linkers provide valuable insights.
| Linker Type | Stability at pH 7.4 | Cleavage Rate at Acidic pH | Key Considerations |
| Aliphatic Hydrazone (from MUA-Hydrazide) | Moderate | Fast | The long aliphatic spacer of MUA-Hydrazide may influence micelle formation and stability. |
| Aromatic Hydrazone | High | Slower | Increased stability at physiological pH due to resonance, but may result in slower drug release in the endosome. |
| Acylhydrazone | High | Tunable | Generally more stable than simple hydrazones at neutral pH, with cleavage rates that can be modulated by neighboring groups.[2] |
Experimental data from studies on various hydrazone-containing micelles demonstrate the pH-dependent drug release profile. For example, doxorubicin (B1662922) (DOX) loaded micelles with a hydrazone linker showed approximately 38% release at pH 7.4 over 24 hours, which increased to over 75% at pH 5.0 in the same timeframe.[3]
Experimental Protocol: pH-Responsive Drug Release Assay
-
Micelle Preparation:
-
Prepare drug-loaded micelles using a suitable method (e.g., solvent evaporation, dialysis).
-
-
Release Study Setup:
-
Place a known concentration of the micellar solution in a dialysis bag with a specific molecular weight cutoff.
-
Immerse the dialysis bag in release media with different pH values (e.g., pH 7.4 and pH 5.0).
-
Maintain the setup at 37°C with gentle agitation.
-
-
Sample Collection and Analysis:
-
At predetermined time points, collect aliquots from the release media.
-
Quantify the amount of released drug using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative drug release at each time point and plot the release profile as a function of time for each pH condition.
-
pH-Triggered Drug Release from Hydrazone-Linked Micelles.
Glycoprotein Labeling
The hydrazide group of MUA-Hydrazide can be used to specifically label glycoproteins. The carbohydrate moieties of glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehyde groups, which then react with the hydrazide to form a stable hydrazone bond. This allows for the attachment of probes, tags, or other molecules to glycoproteins for various applications, including diagnostics and imaging.
Conclusion
This compound is a versatile crosslinker with significant potential in the development of advanced bioconjugates. Its long, flexible spacer and dual reactivity offer advantages in specific applications. While direct, comprehensive comparative studies with other linkers are not always available, an understanding of the underlying chemistry of its reactive groups allows for informed decisions in the design of novel therapeutics and diagnostics. For applications requiring a balance of stability and controlled release, particularly in pH-sensitive systems, MUA-Hydrazide presents a compelling option for researchers and drug developers. Further head-to-head studies are warranted to fully elucidate its performance characteristics relative to other commercially available crosslinkers.
References
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery [frontiersin.org]
Safety Operating Guide
Proper Disposal of 11-Maleimidoundecanoic Acid Hydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 11-Maleimidoundecanoic Acid Hydrazide, a bifunctional crosslinking reagent. Adherence to these protocols is critical for mitigating risks associated with its reactive maleimide (B117702) and hydrazide functional groups and ensuring compliance with institutional and regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
-
Engineering Controls: All manipulations of this compound, both in solid form and in solution, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] An eyewash station and safety shower must be readily accessible.[1]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves, such as nitrile or chloroprene, are essential to prevent skin contact.[1]
-
Eye Protection: Splash-proof chemical goggles and a face shield should be worn to protect against accidental splashes.[1]
-
Protective Clothing: A flame-resistant lab coat and long-sleeved clothing are required to protect the skin.[1]
-
II. Hazard Assessment and Waste Characterization
This compound contains two reactive functional groups: a maleimide and a hydrazide.
-
Maleimide Group: Maleimides are known to be reactive toward thiols and can act as alkylating agents.[2] The safety data sheet for the related compound, 11-Maleimidoundecanoic acid, indicates that it can cause skin and eye irritation.[3]
-
Hydrazide Group: Hydrazine and its derivatives are recognized for their reactivity, potential toxicity, and possible carcinogenicity.[1][4]
Due to these reactive moieties, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[5]
III. Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is to manage it as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6][7] Do not attempt to neutralize or quench the chemical unless you are specifically trained and equipped to handle highly reactive substances. [6]
-
Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound should be kept in its original, clearly labeled container.[7] If the container is compromised, place it inside a secondary, sealable, and compatible container.[2] Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed plastic bag or container.[7]
-
Liquid Waste: All solutions containing this compound, including stock solutions, reaction mixtures, and washes, must be collected in a dedicated, leak-proof, and chemical-resistant container.[7]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] Follow all institutional procedures for requesting a waste pickup.
-
IV. Spill Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Contain: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it into a sealed container for hazardous waste disposal.[3][5] Do not use a vacuum cleaner, as this can disperse the powder.[2] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a water rinse.[2] Collect all cleaning materials as hazardous waste.[2]
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.
Data Presentation
| Parameter | Information | Relevance to Disposal |
| Chemical Name | This compound | Accurate identification for waste labeling and EHS communication. |
| CAS Number | 359436-62-7 | Unique identifier for regulatory and safety documentation.[8] |
| Molecular Formula | C15H25N3O3 | Provides information on the elemental composition.[8] |
| Reactive Groups | Maleimide, Hydrazide | Indicates high reactivity and the need for cautious handling and disposal as hazardous waste.[1][2] |
| Known Hazards | Skin and eye irritant (based on related compounds), potential toxicity and carcinogenicity from hydrazide moiety.[1][3][4] | Dictates the requirement for stringent PPE and handling in a fume hood. |
| Storage Temperature | -20°C | Important for maintaining chemical stability of the unused product.[8] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.ie [fishersci.ie]
- 4. reed.edu [reed.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Immunomart [immunomart.com]
Essential Safety and Handling Protocols for 11-Maleimidoundecanoic Acid Hydrazide
This guide provides crucial safety and logistical information for the handling and disposal of 11-Maleimidoundecanoic Acid Hydrazide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and maintain experimental integrity. Given the compound's reactive functional groups—a maleimide (B117702) and a hydrazide—a thorough risk assessment and adherence to these protocols are critical.
Compound Identification and Properties
| Property | Value | Source |
| CAS Number | 359436-62-7 | [6][7][8] |
| Molecular Formula | C₁₅H₂₅N₃O₃ | [6][7] |
| Molecular Weight | 295.38 g/mol | [6][7] |
| Appearance | Off-White Solid | [6] |
| Solubility | Soluble in DMF and DMSO | [1] |
| Storage | Store desiccated at 2-8°C, in a dry and dark environment.[1][3][9][10] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The required PPE varies based on the specific laboratory operation being performed.
| Laboratory Operation | Risk Level | Minimum Required PPE |
| Receiving and Inspection | Low | - Gloves: Chemical-resistant gloves (e.g., Nitrile).[3] - Eye Protection: Safety glasses. - Body: Lab coat. |
| Pre-weighing and Weighing (Solid) | High | - Gloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] - Eye/Face Protection: Chemical splash goggles and a full-face shield.[2] - Respiratory Protection: Work within a certified chemical fume hood.[11][12] - Body: Chemical-resistant apron over a lab coat.[2] |
| Dissolving and Solution Preparation | Medium | - Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][13] - Eye Protection: Chemical splash goggles.[2][13] - Respiratory Protection: Work within a certified chemical fume hood.[11] - Body: Lab coat.[2] |
| Conducting Reactions and Monitoring | Medium | - Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] - Eye Protection: Chemical splash goggles.[2] - Respiratory Protection: Work within a certified chemical fume hood.[11] - Body: Lab coat.[2] |
| Handling Waste and Decontamination | High | - Gloves: Double-gloving with heavy-duty chemical-resistant gloves.[2] - Eye/Face Protection: Chemical splash goggles and a full-face shield.[2] - Respiratory Protection: Work within a certified chemical fume hood.[2] - Body: Chemical-resistant apron over a lab coat.[2] |
| Small Spill Cleanup (<1g) | High | - Gloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] - Eye/Face Protection: Chemical splash goggles and a full-face shield.[2] - Respiratory Protection: NIOSH-approved respirator.[2][14] - Body: Lab coat and disposable shoe covers.[2] |
| Large Spill (>1g) | Severe | - Gloves: Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[2] - Eye/Face Protection: Chemical splash goggles and a full-face shield.[2] - Respiratory Protection: Full-face respirator with appropriate cartridges or SCBA.[2][13] - Body: Chemical-resistant suit.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for safely handling this compound. All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.[11][12]
Receiving and Inspection
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[3][11] If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.
-
Labeling: Ensure the container is clearly labeled with the chemical name and relevant hazard warnings.[3]
Storage
-
Store the container in a designated, dry, and dark environment at 2-8°C.[9]
-
Keep it isolated from oxidizing materials and acids.[13]
-
Use a secondary container for storage.[13]
Weighing and Solution Preparation
-
Work Area Preparation: Prepare the work surface within the chemical fume hood by covering it with absorbent, disposable bench paper.[12]
-
Weighing: To prevent the inhalation of fine powders, handle all solid forms of the compound within the fume hood.[11] Use appropriate tools, such as anti-static weigh paper, to minimize dispersal.[11]
-
Dissolving: When preparing solutions in solvents like DMF or DMSO, add the solid this compound to the solvent slowly and carefully.[1][3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3] Proper deactivation and segregation are crucial for safe disposal.
Deactivation of Maleimide
It is best practice to deactivate the reactive maleimide group before disposal by reacting it with an excess of a thiol-containing compound.[4]
-
Prepare Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., PBS) at a concentration of approximately 100 mM.[4]
-
Reaction: In a designated chemical waste container, add the this compound waste to a 10-fold molar excess of the quenching solution.[4]
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure the complete reaction of the maleimide group.[4]
Waste Segregation and Collection
-
Liquid Waste: Collect the deactivated solution in a clearly labeled, sealed, and appropriate hazardous waste container.[4] Do not pour any solutions down the drain.[5][11]
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, tubes, gloves, and bench paper, in a designated hazardous waste container.[11] Unused solid compound should be disposed of in its original container if possible, placed within a secondary, sealable container.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the specific contents listed (e.g., "this compound waste, deactivated with β-mercaptoethanol").[4]
Storage and Disposal
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[5]
-
Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]
Handling and Disposal Workflow
The following diagram illustrates the key steps and safety precautions for a typical workflow involving this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. Thermo Scientific™ KMUH (N-κ-maleimidoundecanoic acid hydrazide) | Fisher Scientific [fishersci.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound suppliers USA [americanchemicalsuppliers.com]
- 7. scbt.com [scbt.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. κ-Maleimidoundecanoic Acid Hydrazide (KMUH) - Creative Biolabs [creative-biolabs.com]
- 10. Thermo Scientific KMUH (N- -maleimidoundecanoic acid hydrazide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ie]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 14. Hydrazine - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
